4-Chloro-5-fluoro-6-methylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMKXPYBLNJQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595890 | |
| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898044-55-8 | |
| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898044-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50595890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-fluoro-6-methylpyrimidine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-5-fluoro-6-methylpyrimidine
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-6-methylpyrimidine, a key halogenated heterocyclic intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing its chemical identity, physicochemical properties, spectral characteristics, and core reactivity. Furthermore, it explores its significant applications as a versatile building block in the synthesis of complex bioactive molecules, particularly in the pharmaceutical and agrochemical sectors. The guide includes a representative synthetic protocol and essential safety and handling information, grounded in authoritative references to ensure scientific integrity and practical utility.
Chemical Identity and Structure
This compound is a substituted pyrimidine ring, a structural motif of immense importance in medicinal chemistry due to its presence in nucleic acids and numerous therapeutic agents.[1] The strategic placement of its substituents—a chloro group, a fluoro group, and a methyl group—provides a unique combination of reactivity and structural properties that are highly valued in organic synthesis.
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₅H₄ClFN₂[2]
-
Canonical SMILES: CC1=C(C(=NC=N1)Cl)F[2]
-
InChIKey: GHMKXPYBLNJQIK-UHFFFAOYSA-N[2]
The structure features a pyrimidine core with a methyl group at position 6, a fluorine atom at position 5, and a chlorine atom at position 4. The chlorine at the 4-position is the most significant feature from a reactivity standpoint, as it acts as a competent leaving group in nucleophilic aromatic substitution reactions, which is the primary mechanism through which this scaffold is elaborated into more complex molecules.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key computed and reported physical and chemical properties is presented below. This data is essential for reaction planning, purification, and safe storage.
| Property | Value | Source |
| Molecular Weight | 146.55 g/mol | [2] |
| Monoisotopic Mass | 146.0047040 Da | [2] |
| Physical State | Combustible Liquid | [2][4] |
| XLogP | 1.7 | [2] |
| Storage Temperature | 2-8°C, under inert gas | [5] |
Spectral Data Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be relatively simple. A singlet should be observed for the proton at the C2 position of the pyrimidine ring, likely in the aromatic region (δ 8.5-9.0 ppm). A second singlet corresponding to the three protons of the methyl group at C6 would appear further upfield. For the similar compound 4-chloro-6-ethyl-5-fluoropyrimidine, the pyrimidine proton appears at 8.70 ppm.[6][7]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should show five distinct carbon signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative nitrogen, chlorine, and fluorine atoms. Techniques like DEPT or APT can be used to distinguish between the CH, CH₃, and quaternary carbons.[8]
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a highly valuable technique for fluorinated compounds. A single resonance is expected for the fluorine atom at C5. The chemical shift and coupling constants (e.g., to the C2 proton) would provide definitive structural confirmation.
-
IR (Infrared Spectroscopy): The IR spectrum would be characterized by stretching vibrations typical for aromatic C-H, C=N, and C=C bonds within the pyrimidine ring. Additionally, characteristic absorption bands for the C-F and C-Cl bonds would be present in the fingerprint region.[9]
-
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom. Predicted mass-to-charge ratios for various adducts are available.[10]
Reactivity and Synthesis
Core Reactivity
The utility of this compound as a synthetic intermediate stems from the reactivity of the chloro substituent. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr) at the C4 position. The chlorine atom is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles, including:
-
Amines (to form aminopyrimidines)
-
Alcohols/phenols (to form ethers)
-
Thiols (to form thioethers)
-
Organometallic reagents in cross-coupling reactions (e.g., Suzuki, Stille)
This reactivity makes it a versatile building block for creating diverse molecular libraries for screening in drug discovery and agrochemical development.[1][11]
Representative Synthesis Protocol
While a specific, peer-reviewed synthesis for this compound is not detailed in the provided results, a robust and widely used method for analogous compounds involves the chlorination of a corresponding pyrimidinone precursor. The following protocol is adapted from the synthesis of the structurally similar 4-chloro-6-ethyl-5-fluoropyrimidine.[6][7]
Causality: The conversion of the hydroxyl group of the pyrimidinone tautomer into a chloro group is typically achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is often catalyzed by a tertiary amine or N,N-dimethylformamide (DMF), which can form a Vilsmeier-Haack type reagent, a more potent electrophile that facilitates the transformation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 eq) in a suitable solvent such as dichloromethane, add N,N-dimethylformamide (0.8 eq).
-
Base Addition: Add triethylamine (1.1 eq) to the solution as a base.
-
Chlorination: Slowly add phosphoryl chloride (POCl₃) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 35°C.
-
Reaction: Heat the reaction mixture to reflux and stir for 3-5 hours, monitoring for completion by TLC or LC-MS.
-
Quenching: Cool the mixture to approximately 5°C in an ice bath. Carefully quench the reaction by the slow addition of 3N hydrochloric acid solution.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2x).
-
Washing & Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography to afford the target compound.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
Substituted pyrimidines are foundational scaffolds in modern chemistry. This compound serves as a crucial intermediate in the synthesis of high-value compounds.
-
Pharmaceuticals: Pyrimidine derivatives are integral to the development of antiviral, anticancer, and antifungal agents.[1][12] The specific substitution pattern of this molecule allows chemists to selectively introduce other functional groups to modulate biological activity and pharmacokinetic properties.[11] For example, the related compound 4-chloro-6-ethyl-5-fluoropyrimidine is a key intermediate in the synthesis of the broad-spectrum antifungal drug Voriconazole.[13][14][15]
-
Agrochemicals: This compound is also used in the synthesis of agricultural chemicals, such as novel herbicides and fungicides.[1][16] The pyrimidine core can be modified to create molecules that target specific biological pathways in weeds or plant pathogens.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The following information is based on its GHS classification.[2]
Hazard Identification:
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H227: Combustible liquid[2]
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[17][18] Ensure eyewash stations and safety showers are readily accessible.[19]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[18][19]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[17][18][19]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[19]
-
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[17][20]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[17][19]
-
In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing.[17][19]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][20]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[17][19]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17][19]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[17][19]
References
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- 2. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. m.indiamart.com [m.indiamart.com]
- 5. Cas 105806-13-1,4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE | lookchem [lookchem.com]
- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. PubChemLite - this compound (C5H4ClFN2) [pubchemlite.lcsb.uni.lu]
- 11. 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]
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- 20. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrimidines
Fluorinated pyrimidines are a cornerstone in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the pyrimidine scaffold can profoundly influence the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] 4-Chloro-5-fluoro-6-methylpyrimidine, in particular, serves as a crucial building block in the synthesis of a wide array of biologically active compounds, including kinase inhibitors for oncology and novel therapeutic agents. This guide provides an in-depth exploration of the primary synthesis pathways for this versatile intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into two main strategies:
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Construction of the Fluorinated Pyrimidine Ring: This "bottom-up" approach involves the cyclization of acyclic, fluorine-containing precursors to form the pyrimidine core.
-
Modification of a Pre-existing Pyrimidine Scaffold: This "top-down" strategy focuses on the introduction of the chloro, fluoro, and methyl groups onto a pyrimidine ring through a series of functional group interconversions.
This guide will delve into the specifics of each approach, highlighting key reactions and experimental considerations.
Pathway 1: De Novo Ring Synthesis
The de novo synthesis of the this compound ring offers a high degree of flexibility in introducing the desired substituents. A common and effective method involves the condensation of a fluorine-containing active methylene compound with a suitable amidine or related synthon.
A key intermediate in this pathway is often a 5-fluoro-6-methylpyrimidin-4-ol (or its tautomeric equivalent, 5-fluoro-6-methyl-4-hydroxypyrimidine). This intermediate can then be chlorinated to yield the final product.
Synthesis of the 5-Fluoro-6-methylpyrimidin-4-ol Intermediate
The formation of the pyrimidinol intermediate is typically achieved through a cyclocondensation reaction. A representative example involves the reaction of an α-fluoro-β-ketoester with formamide or other amidine sources.
Conceptual Workflow for De Novo Synthesis:
Caption: De Novo Synthesis of this compound.
Experimental Protocol: Synthesis of 5-Fluoro-6-ethyl-4-hydroxypyrimidine (A related example)
While a direct protocol for the 6-methyl analog is not detailed in the provided search results, a closely related synthesis for 6-ethyl-5-fluoro-4-hydroxypyrimidine offers a valuable template. This process involves the cyclization of an enamination product with formamide.[3]
-
Enamine Formation: An α-fluoroacetoacetate ester is reacted with ammonia gas in a suitable solvent like methanol. This step converts the ketone carbonyl into an enamine, which is more reactive towards cyclization.
-
Cyclization: The resulting enamine product is then treated with formamide in the presence of a base, such as sodium methoxide, to facilitate the ring-closing reaction, yielding the desired 5-fluoro-6-ethyl-4-hydroxypyrimidine.[3]
| Reagent/Parameter | Value/Condition | Reference |
| Starting Material | α-Fluoroacetoacetate ester | [3] |
| Amine Source | Ammonia gas | [3] |
| Cyclization Reagent | Formamide | [3] |
| Base | Sodium Methoxide | [3] |
| Solvent | Methanol | [3] |
Chlorination of the Pyrimidinol Intermediate
The conversion of the 5-fluoro-6-methylpyrimidin-4-ol to the final 4-chloro product is a critical step. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[4][5]
Experimental Protocol: General Chlorination of Hydroxypyrimidines
-
Reaction Setup: The hydroxypyrimidine is suspended in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.
-
Addition of a Base (Optional but common): A tertiary amine, such as N,N-dimethylaniline or triethylamine, is often added to the reaction mixture.[4][6] This base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the chlorinated product.
-
Heating: The reaction mixture is heated to reflux for several hours to ensure complete conversion.[4][6]
-
Workup: After cooling, the excess phosphorus oxychloride is carefully quenched, typically by pouring the reaction mixture onto ice. The product is then extracted with an organic solvent.
| Reagent/Parameter | Value/Condition | Reference |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [4][5] |
| Base (optional) | N,N-dimethylaniline or Triethylamine | [4][6] |
| Temperature | Reflux | [4][6] |
Pathway 2: Modification of a Pre-existing Pyrimidine Scaffold
An alternative strategy involves starting with a commercially available or readily synthesized pyrimidine and introducing the required functional groups. A plausible starting material for such a route could be a dihalopyrimidine, such as 4,6-dichloro-5-fluoropyrimidine.[7][8][9] Subsequent selective methylation would be required to arrive at the target molecule.
Challenges and Considerations
While conceptually straightforward, this approach presents its own set of challenges, particularly concerning regioselectivity. The introduction of the methyl group would need to be directed specifically to the 6-position, which may require the use of protecting groups or carefully controlled reaction conditions.
Conceptual Workflow for Scaffold Modification:
Caption: Synthesis via Modification of a Dihalopyrimidine Scaffold.
Purification and Characterization
Regardless of the synthetic route employed, the final product, this compound, must be purified and thoroughly characterized to ensure its identity and purity.
-
Purification: Common purification techniques include column chromatography on silica gel, recrystallization, or distillation under reduced pressure.
-
Characterization: A suite of analytical techniques should be employed to confirm the structure of the synthesized compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the connectivity and the presence of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Safety Considerations
The synthesis of this compound involves the use of hazardous materials. It is imperative that all experimental work be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Chlorinated solvents: are often toxic and should be handled in a fume hood.
-
Fluorinated organic compounds: can have unique toxicological properties, and care should be taken to avoid inhalation or skin contact.
Conclusion
The synthesis of this compound is a key process for accessing a range of important pharmaceutical intermediates. Both de novo ring synthesis and modification of existing pyrimidine scaffolds offer viable routes to this valuable compound. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise of the research team. Careful attention to reaction conditions, purification, and safety is paramount to the successful and responsible synthesis of this important chemical building block.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. connectsci.au [connectsci.au]
- 6. Page loading... [guidechem.com]
- 7. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 | FD11921 [biosynth.com]
- 8. CAS 213265-83-9: 4,6-Dichloro-5-fluoropyrimidine [cymitquimica.com]
- 9. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Keystone: A Technical Guide to 4-Chloro-5-fluoro-6-methylpyrimidine (CAS 898044-55-8) for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of numerous therapeutic agents. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in the development of targeted therapies. Within this vital class of heterocyles, 4-Chloro-5-fluoro-6-methylpyrimidine (CAS No. 898044-55-8) has emerged as a critical and highly versatile building block. Its strategic trifecta of reactive sites—a labile chlorine atom, an activating fluorine substituent, and a methyl group amenable to further functionalization—offers medicinal chemists a powerful tool for molecular diversification. This guide provides an in-depth technical overview of its synthesis, reactivity, and application, with a particular focus on its role in the generation of kinase inhibitors, offering field-proven insights for researchers at the forefront of drug discovery.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 898044-55-8 | [1] |
| Molecular Formula | C₅H₄ClFN₂ | [2] |
| Molecular Weight | 146.55 g/mol | [2] |
| Appearance | Predicted: Liquid | [3] |
| Boiling Point | Predicted: 233.9 ± 40.0 °C | [4] |
| Density | Predicted: 1.343 ± 0.06 g/cm³ | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Safety and Handling:
This compound is classified as a combustible liquid and is harmful if swallowed. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Synthesis of this compound: A Step-by-Step Protocol
Reaction Scheme:
A schematic of the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 equivalent).
-
Addition of Reagents: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 equivalents). To this suspension, slowly add a tertiary amine base such as N,N-dimethylaniline (1.0-1.2 equivalents) dropwise at room temperature. The addition of the base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to afford the final product.
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the selective reactivity of its chloro and fluoro substituents. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom activates the C4-chloro group towards nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of the electron-withdrawing fluorine atom at the adjacent C5 position further stabilizes this intermediate, thereby facilitating the substitution reaction.
Reaction Workflow:
A generalized workflow for SₙAr reactions with this compound.
Common nucleophiles employed in SNAr reactions with this scaffold include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and thioether-substituted pyrimidines, respectively. These functionalized pyrimidines are key intermediates in the synthesis of a wide range of biologically active molecules.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The C4-chloro substituent also serves as an effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl boronic acids or esters.
Reaction Scheme:
A schematic of the Suzuki-Miyaura coupling reaction.
The Suzuki-Miyaura coupling is a powerful tool for constructing complex molecular architectures and is widely used in the pharmaceutical industry. The ability of this compound to participate in this reaction significantly expands its utility as a versatile building block.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The functionalized pyrimidines derived from this compound are prominent scaffolds in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While direct citation of CAS number 898044-55-8 in the synthesis of a specific, named drug candidate is not prevalent in publicly available literature, its structural motif is highly suggestive of its use in the synthesis of inhibitors for kinases such as Aurora kinases. Patents for Aurora kinase inhibitors often describe the synthesis of pyrimidine derivatives with similar substitution patterns.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the pyrimidine proton and a singlet for the methyl protons. The chemical shift of the pyrimidine proton will be influenced by the electron-withdrawing chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the pyrimidine ring and one for the methyl group. The C-F and C-Cl couplings will be observable.
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet, with its chemical shift being characteristic of a fluorine atom attached to a pyrimidine ring.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for C-H stretching of the methyl group, C=C and C=N stretching of the pyrimidine ring, and C-Cl and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the chloro and methyl groups.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound is a strategically important building block in modern drug discovery. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. As the quest for novel and more effective targeted therapies continues, the utility of this and similar functionalized pyrimidines is set to expand, making a thorough understanding of their chemistry an invaluable asset for researchers in the pharmaceutical sciences.
References
- 1. This compound | 898044-55-8 [chemicalbook.com]
- 2. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 898044-55-8 | this compound - Moldb [moldb.com]
- 4. 4-chloro-5-fluoro-6-vinylpyriMidine|lookchem [lookchem.com]
- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 6. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
Unveiling the Molecular Signature: A Spectroscopic Guide to 4-Chloro-5-fluoro-6-methylpyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of a Halogenated Pyrimidine
Molecular and Physicochemical Properties
A solid foundation in the fundamental properties of 4-Chloro-5-fluoro-6-methylpyrimidine is essential before delving into its spectroscopic characterization.
| Property | Value | Source |
| CAS Number | 898044-55-8 | [1] |
| Molecular Formula | C₅H₄ClFN₂ | [2] |
| Molecular Weight | 146.55 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| InChI Key | GHMKXPYBLNJQIK-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C(=NC=N1)Cl)F | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a detailed structural fingerprint.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be relatively simple, revealing the electronic environment of the methyl and pyrimidine protons.
Predicted ¹H NMR Data (in CDCl₃, 500 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-2 |
| ~2.6 | d | 3H | -CH₃ |
Interpretation and Causality:
-
The pyrimidine proton at the C-2 position is expected to resonate significantly downfield due to the deshielding effects of the two adjacent nitrogen atoms and the overall aromaticity of the ring.
-
The methyl protons at the C-6 position will likely appear as a doublet due to coupling with the adjacent fluorine atom at C-5. The magnitude of this coupling constant (J-value) would provide further structural confirmation.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule, influenced by the attached halogens and nitrogen atoms.
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-4 |
| ~158 (d) | C-6 |
| ~155 | C-2 |
| ~135 (d) | C-5 |
| ~20 (d) | -CH₃ |
Interpretation and Causality:
-
The carbons directly bonded to the electronegative nitrogen and halogen atoms (C-2, C-4, C-6, and C-5) are expected to be significantly deshielded and thus resonate at lower field.
-
The carbons adjacent to the fluorine atom (C-5, C-6, and the methyl carbon) will likely exhibit splitting (as doublets) due to carbon-fluorine coupling, a key diagnostic feature. The magnitude of the ¹JCF, ²JCF, and ³JCF coupling constants can provide valuable information about the electronic structure.
¹⁹F NMR Spectroscopy
Fluorine NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom.
Predicted ¹⁹F NMR Data (referenced to CFCl₃):
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -130 to -150 | q |
Interpretation and Causality:
-
The chemical shift of the fluorine atom is highly sensitive to the electronic effects of the substituents on the pyrimidine ring. The presence of the electron-withdrawing chlorine and the pyrimidine nitrogens will influence its resonance position.
-
The fluorine signal is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 146, with a characteristic M+2 peak at m/z 148 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of a chlorine radical (-Cl) from the molecular ion to give a fragment at m/z 111.
-
Loss of a methyl radical (-CH₃) to yield a fragment at m/z 131.
-
Potential loss of HCN from the pyrimidine ring, a common fragmentation pathway for nitrogen heterocycles.
-
Predicted Collision Cross Section Data for Adducts:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 147.01198 | 121.2 |
| [M+Na]⁺ | 168.99392 | 133.0 |
| [M-H]⁻ | 144.99742 | 121.3 |
This predicted data can be valuable for targeted analysis in complex matrices using techniques like ion mobility-mass spectrometry.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyrimidine ring |
| ~1380 | Medium | C-H bending of the -CH₃ group |
| ~1200-1000 | Strong | C-F stretching vibration |
| ~800-600 | Strong | C-Cl stretching vibration |
Interpretation and Causality:
-
The characteristic stretching and bending vibrations of the pyrimidine ring and the methyl group will be prominent.
-
The strong absorption bands corresponding to the C-F and C-Cl stretches are key diagnostic features for confirming the presence of these halogens.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption maxima will be characteristic of the pyrimidine chromophore.
Expected UV-Vis Absorption Data (in Ethanol):
-
λ_max: Expected to be in the range of 260-280 nm.
Interpretation:
-
This absorption is attributed to the π → π* electronic transitions within the aromatic pyrimidine ring. The exact position of the maximum absorption (λ_max) and its intensity (molar absorptivity) will be influenced by the electronic effects of the chloro, fluoro, and methyl substituents.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy
Mass Spectrometry (Electron Ionization - EI)
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Conclusion: A Foundation for Future Discovery
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data and interpretations offer a robust framework for researchers to identify this compound, assess its purity, and predict its reactivity in synthetic transformations. While the absence of publicly available experimental data necessitates a reliance on computational models and established principles, the information herein serves as a valuable starting point for any scientific endeavor involving this versatile pyrimidine derivative. It is our hope that this guide will facilitate further research and innovation in the many fields where halogenated heterocycles play a critical role.
References
Foreword: The Strategic Importance of Halogenated Pyrimidines in Modern Chemistry
An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Chloro-5-fluoro-6-methylpyrimidine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its ability to engage in hydrogen bonding and other non-covalent interactions, mimicking the purine and pyrimidine bases of nucleic acids. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this privileged scaffold dramatically enhances its utility. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while chlorine often serves as a versatile synthetic handle for introducing further molecular complexity.
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that embodies this principle of strategic halogenation. We will delve into its structural characteristics, synthesis, reactivity, and spectroscopic signature, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic endeavors.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. Its structure is characterized by a chlorine atom at position 4, a fluorine atom at position 5, and a methyl group at position 6.
The IUPAC name for this compound is this compound.[1] It is registered under CAS Number 898044-55-8.[1] The strategic placement of the chloro and fluoro groups creates a unique electronic environment that dictates its reactivity and potential applications. The chlorine atom, in particular, serves as an excellent leaving group for nucleophilic aromatic substitution reactions, making it a pivotal intermediate for building more complex molecular architectures.
Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄ClFN₂ | [1] |
| Molecular Weight | 146.55 g/mol | [1] |
| Monoisotopic Mass | 146.0047040 Da | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 898044-55-8 | [1] |
| SMILES | CC1=C(C(=NC=N1)Cl)F | [1] |
| InChIKey | GHMKXPYBLNJQIK-UHFFFAOYSA-N |[1] |
Synthesis and Reactivity Profile
Synthetic Protocol: Chlorination of a Pyrimidinone Precursor
While specific literature detailing the synthesis of this compound is not widely published, a robust and industrially relevant synthetic route can be extrapolated from the well-documented synthesis of its close analog, 4-chloro-6-ethyl-5-fluoropyrimidine.[2][3] The core of this transformation is the conversion of a hydroxypyrimidine (in its tautomeric pyrimidinone form) to the corresponding chloropyrimidine using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
The choice of POCl₃ is critical; it is highly effective for converting electron-rich heterocyclic hydroxyl groups into chlorides. The reaction mechanism involves the initial phosphorylation of the pyrimidinone oxygen, transforming the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion. The addition of a tertiary amine base, such as triethylamine, is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2]
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 eq) in an appropriate solvent such as dichloromethane, add N,N-dimethylformamide (catalytic amount) and triethylamine (1.05 eq).
-
Chlorination: Cool the mixture in an ice bath (0-5 °C). Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting this compound can be purified by column chromatography or vacuum distillation.
Caption: Proposed synthetic workflow for this compound.
Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution
The reactivity of this compound is dominated by the lability of the C4-chlorine bond. The pyrimidine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the fluorine atom at C5. Consequently, the carbon atom at the C4 position is highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This makes the molecule an ideal substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions, a cornerstone of modern synthetic chemistry for creating C-N, C-O, and C-S bonds. Amines, alcohols, thiols, and other nucleophiles can readily displace the chloride, providing a modular and efficient route to a diverse library of substituted pyrimidines. This reactivity is fundamental to its application as a building block in drug discovery.[4]
Caption: Key reactivity pathways via Nucleophilic Aromatic Substitution (SₙAr).
Structural Elucidation via Spectroscopy
Characterization of this compound relies on a combination of standard spectroscopic techniques. While publicly available, fully assigned spectra are limited, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.[5]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - A singlet for the C2-H proton (δ ~8.5-9.0 ppm).- A singlet for the C6-CH₃ protons (δ ~2.5 ppm). |
| ¹³C NMR | - Signals for the five distinct carbon atoms. The C-Cl and C-F carbons will show characteristic shifts and couplings (¹JCF, ²JCF, etc.). |
| ¹⁹F NMR | - A singlet corresponding to the fluorine atom at C5. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) cluster corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) at m/z 146 and 148. |
| IR Spectroscopy | - C=N stretching vibrations (~1550-1650 cm⁻¹).- C-F stretching vibration (~1000-1100 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹). |
Applications in Research and Drug Development
Halogenated pyrimidines are classified as "privileged scaffolds" in medicinal chemistry. The ethyl analog, 4-chloro-6-ethyl-5-fluoropyrimidine, is a well-established key intermediate in the synthesis of the broad-spectrum antifungal agent Voriconazole.[4][6] This underscores the immense potential of this compound as a foundational building block for creating novel bioactive compounds.
Key Advantages in Drug Discovery:
-
Versatile Intermediate: The reactive C4-Cl bond allows for the straightforward introduction of various functional groups, enabling the rapid generation of compound libraries for screening.[7]
-
Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of metabolism, thereby increasing the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The fluorine and chlorine atoms influence the molecule's electronics, lipophilicity (logP), and pKa, allowing for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Scaffold for Bioisosteric Replacement: The pyrimidine core can act as a bioisostere for other aromatic or heterocyclic systems, a common strategy in lead optimization.
Caption: Role as a versatile building block in drug discovery pipelines.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Classification: The compound is classified with several hazards.[1]
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from open flames, hot surfaces, and sources of ignition.[8]
-
Store in a tightly sealed container in a cool, dry place.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention.[9]
-
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its structure is a carefully orchestrated arrangement of a biologically relevant pyrimidine core and synthetically enabling halogen atoms. The combination of a stable C-F bond and a reactive C-Cl bond provides researchers with a powerful platform for constructing novel molecules with tailored properties. Understanding its synthesis, reactivity, and spectroscopic characteristics is essential for any scientist aiming to unlock its full potential in the fields of medicinal chemistry, agrochemicals, and materials science.
References
- 1. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound(898044-55-8) 1H NMR spectrum [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
The Biological Activity of Fluorinated Pyrimidines: A Technical Guide for Drug Development Professionals
Abstract
Fluorinated pyrimidines represent a cornerstone in the armamentarium of anticancer agents, with a rich history of clinical efficacy spanning several decades. This in-depth technical guide provides a comprehensive overview of the biological activity of this critical class of molecules. We delve into the intricate mechanisms of action, exploring the canonical inhibition of thymidylate synthase and the multifaceted consequences of their incorporation into RNA and DNA. The guide further elucidates the crucial structure-activity relationships that govern their therapeutic index and outlines the metabolic pathways dictating their activation and catabolism. Detailed, field-proven experimental protocols are provided for the evaluation of fluorinated pyrimidines, from in vitro cytotoxicity and enzyme inhibition assays to in vivo xenograft models. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to drive the innovation of next-generation fluorinated pyrimidine-based therapies.
Introduction: The Enduring Legacy of Fluorinated Pyrimidines in Oncology
The journey of fluorinated pyrimidines in cancer therapy began in the 1950s with the rational design of 5-fluorouracil (5-FU) by Heidelberger and colleagues.[1] This pioneering work was predicated on the observation that tumor cells exhibit a higher rate of uracil utilization compared to normal tissues, suggesting a potential therapeutic window for a uracil analog.[2] The strategic substitution of a hydrogen atom with a highly electronegative fluorine atom at the C-5 position of the uracil ring was a pivotal innovation, leading to a molecule with profound and lasting impact on the treatment of solid tumors, particularly colorectal, breast, and head and neck cancers.[1][3]
Over the decades, the clinical landscape has evolved with the introduction of oral fluoropyrimidine prodrugs, such as capecitabine and tegafur, designed to improve patient convenience and potentially offer a more favorable toxicity profile by mimicking continuous infusion 5-FU.[4][5] Despite the advent of targeted therapies and immunotherapies, fluorinated pyrimidines remain a backbone of many combination chemotherapy regimens, a testament to their robust and multifaceted mechanism of action.[6] This guide will dissect the core principles of their biological activity, providing the technical foundation necessary for the continued development and optimization of this vital class of therapeutic agents.
Unraveling the Tripartite Mechanism of Action
The cytotoxic effects of fluorinated pyrimidines are not attributable to a single molecular event but rather a coordinated assault on fundamental cellular processes. The biological activity is primarily mediated through three key mechanisms following the intracellular conversion of the parent drug into its active metabolites.[7][8]
The Canonical Target: Inhibition of Thymidylate Synthase
The most well-established mechanism of action is the potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[9][10]
-
Metabolic Activation: 5-FU is anabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[7]
-
Formation of a Ternary Complex: FdUMP acts as a fraudulent substrate for TS. In the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), FdUMP forms a stable covalent ternary complex with the enzyme.[7][8] This complex effectively sequesters the enzyme, preventing the binding of its natural substrate, deoxyuridine monophosphate (dUMP).[7]
-
"Thymineless Death": The resulting depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphates (dNTPs), ultimately triggering a state of "thymineless death" in rapidly proliferating cancer cells.[9]
The co-administration of leucovorin (a stabilized form of reduced folate) enhances the cytotoxicity of 5-FU by increasing the intracellular pool of CH2THF, thereby stabilizing the inhibitory ternary complex.[9]
Diagram: Inhibition of Thymidylate Synthase by FdUMP
Caption: FdUMP, a metabolite of 5-FU, inhibits thymidylate synthase.
Disruption of RNA Integrity and Function
Beyond its effects on DNA synthesis, 5-FU exerts significant cytotoxicity through its incorporation into RNA.[11]
-
Metabolic Conversion: 5-FU is also converted to 5-fluorouridine triphosphate (FUTP).[7]
-
RNA Incorporation: FUTP is recognized by RNA polymerases and incorporated into various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA), in place of uridine triphosphate (UTP).[9][11]
-
Functional Consequences: This fraudulent incorporation disrupts RNA processing and function in multiple ways:
-
Impaired rRNA maturation: Incorporation into precursor rRNA interferes with its processing into mature ribosomes.[9]
-
Altered mRNA splicing: Incorporation into snRNA can lead to defects in pre-mRNA splicing.[9]
-
Disrupted tRNA modifications: Post-transcriptional modifications of tRNA can be inhibited.[11]
-
The culmination of these RNA-directed effects contributes significantly to the overall cytotoxicity of fluorinated pyrimidines.[11]
Genomic Instability through DNA Incorporation
While less pronounced than its incorporation into RNA, 5-FU can also be incorporated into the DNA of cancer cells.[11]
-
Metabolic Pathway: 5-FU can be converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[7]
-
DNA Incorporation: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP) by DNA polymerases.[11]
-
Induction of DNA Damage: The presence of 5-FU in the DNA template can lead to genomic instability and trigger DNA repair mechanisms. The accumulation of these lesions is correlated with cytotoxicity.[11]
Diagram: The Tripartite Mechanism of Fluoropyrimidine Action
Caption: Metabolic activation of 5-FU leads to a three-pronged attack.
Structure-Activity Relationships: The Role of Fluorine and Beyond
The remarkable biological activity of fluorinated pyrimidines is intrinsically linked to their chemical structure. The strategic placement of the fluorine atom and modifications to the pyrimidine ring and sugar moiety have profound effects on their potency, selectivity, and pharmacokinetic properties.
The Pivotal Role of the 5-Fluoro Substituent
The fluorine atom at the C-5 position is the cornerstone of the activity of this class of compounds. Its unique properties contribute to the mechanism of action in several ways:
-
High Electronegativity: The strong electron-withdrawing nature of fluorine enhances the acidity of the N3 proton, influencing base pairing and interactions with enzymes.
-
Low Steric Hindrance: The small van der Waals radius of fluorine allows it to mimic a hydrogen atom, enabling the molecule to be recognized by enzymes involved in pyrimidine metabolism.[5]
-
Strong C-F Bond: The exceptional strength of the carbon-fluorine bond is critical for the irreversible inhibition of thymidylate synthase. The stability of this bond prevents its cleavage by the enzyme, leading to the formation of the stable ternary complex.[10]
In contrast, 6-fluorouracil exhibits minimal biological activity, highlighting the critical importance of the C-5 position for potent TS inhibition.[10]
Prodrug Strategies to Enhance Therapeutic Index
To improve the therapeutic window of 5-FU, several prodrugs have been developed. These molecules are designed to be converted to 5-FU, ideally with some degree of tumor selectivity.
-
Capecitabine: This orally administered carbamate prodrug is converted to 5-FU through a three-step enzymatic cascade. The final conversion step is catalyzed by thymidine phosphorylase, an enzyme that is often upregulated in tumor tissues, potentially leading to higher concentrations of 5-FU at the tumor site.[5]
-
Tegafur: Another oral prodrug, tegafur is gradually metabolized to 5-FU in the liver. It is often co-administered with other agents that modulate 5-FU metabolism or enhance its activity.
Table 1: Key Fluorinated Pyrimidines and Their Characteristics
| Compound | Administration | Key Activating Enzyme(s) | Primary Mechanism of Action |
| 5-Fluorouracil (5-FU) | Intravenous | Orotate phosphoribosyltransferase, Uridine phosphorylase, Uridine kinase | TS inhibition, RNA/DNA incorporation |
| Capecitabine | Oral | Carboxylesterase, Cytidine deaminase, Thymidine phosphorylase | Prodrug of 5-FU |
| Tegafur | Oral | Cytochrome P450 (CYP2A6) | Prodrug of 5-FU |
Therapeutic Applications and Clinical Considerations
Fluorinated pyrimidines are integral to the treatment of a wide range of solid tumors.
-
Colorectal Cancer: 5-FU, both as a single agent and in combination with other cytotoxic drugs (e.g., oxaliplatin in FOLFOX, irinotecan in FOLFIRI) and targeted agents, is a mainstay in the adjuvant and metastatic settings.[11]
-
Breast Cancer: Fluoropyrimidines are used in various combination regimens for both early-stage and advanced breast cancer.
-
Head and Neck Cancers: 5-FU is a key component of induction chemotherapy and concurrent chemoradiation for locally advanced head and neck squamous cell carcinoma.
-
Other Solid Tumors: Fluorinated pyrimidines also have activity in gastric, pancreatic, and other gastrointestinal malignancies.
Mechanisms of Resistance
Despite their broad efficacy, the development of resistance to fluorinated pyrimidines is a significant clinical challenge. Resistance can arise through various mechanisms:
-
Upregulation of Thymidylate Synthase: Increased expression of the target enzyme, TS, can overcome the inhibitory effects of FdUMP.[12]
-
Altered Drug Metabolism:
-
Decreased Activation: Reduced activity of the enzymes responsible for converting 5-FU to its active metabolites can lead to lower intracellular concentrations of FdUMP, FUTP, and FdUTP.
-
Increased Catabolism: Elevated levels of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can lead to rapid degradation of the drug and reduced efficacy.[11]
-
-
Defects in Apoptotic Pathways: Alterations in downstream signaling pathways that regulate programmed cell death can render cells less sensitive to the cytotoxic effects of fluoropyrimidines.[6]
Toxicity Profile
The toxicities associated with fluoropyrimidine therapy are primarily related to their effects on rapidly dividing normal cells, particularly in the gastrointestinal tract and bone marrow. Common adverse effects include:
-
Myelosuppression: Neutropenia is a common dose-limiting toxicity.
-
Gastrointestinal Toxicity: Diarrhea, mucositis, and nausea are frequently observed.[13]
-
Hand-Foot Syndrome: This is a characteristic toxicity of capecitabine, causing redness, swelling, and pain on the palms of the hands and soles of the feet.
Polymorphisms in the DPYD gene, which encodes for DPD, can lead to DPD deficiency and a significantly increased risk of severe, life-threatening toxicity from standard doses of fluoropyrimidines.[14] Pre-treatment screening for DPYD variants is increasingly being adopted in clinical practice.
Experimental Protocols for the Evaluation of Fluorinated Pyrimidines
A robust and reproducible experimental workflow is essential for the preclinical evaluation of novel fluorinated pyrimidines and for elucidating their mechanisms of action.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidine in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle and untreated controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using appropriate software.
Diagram: MTT Assay Workflow
Caption: A streamlined workflow for assessing in vitro cytotoxicity.
Thymidylate Synthase Inhibition Assay: Tritium Release Method
This assay measures the catalytic activity of TS by quantifying the release of tritium from [5-³H]dUMP as it is converted to dTMP.
Protocol:
-
Cell Lysate Preparation: Harvest cells and prepare a cytosolic lysate by sonication or homogenization in an appropriate buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate in a suitable buffer. For inhibition studies, pre-incubate the lysate with the fluorinated pyrimidine metabolite (e.g., FdUMP) before adding the substrates.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.
-
Separation: Centrifuge the samples to pellet the charcoal.
-
Scintillation Counting: Transfer the supernatant, containing the released ³H2O, to a scintillation vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the TS activity based on the amount of tritium released per unit of time and protein concentration. Determine the extent of inhibition by comparing the activity in the presence and absence of the inhibitor.
In Vivo Efficacy Evaluation: Human Tumor Xenograft Model
This model involves the transplantation of human tumor cells into immunodeficient mice to assess the antitumor activity of a compound in a living organism.
Protocol:
-
Cell Culture and Preparation: Culture the desired human cancer cell line and harvest the cells during the logarithmic growth phase.
-
Tumor Implantation: Subcutaneously inject a suspension of the tumor cells (typically 1-10 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the fluorinated pyrimidine or vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the antitumor efficacy of the compound.
Diagram: In Vivo Xenograft Study Workflow
Caption: A typical workflow for evaluating in vivo antitumor efficacy.
Future Directions and Conclusion
The field of fluorinated pyrimidine research continues to evolve, with ongoing efforts focused on several key areas:
-
Overcoming Resistance: Developing novel strategies to circumvent the mechanisms of resistance, such as the co-administration of agents that modulate TS expression or DPD activity.
-
Improving Tumor Selectivity: Designing next-generation prodrugs and targeted delivery systems to enhance the therapeutic index and reduce systemic toxicity.
-
Personalized Medicine: Utilizing pharmacogenomic testing (e.g., DPYD genotyping) to individualize dosing and minimize the risk of severe adverse events.
-
Combination Therapies: Exploring synergistic combinations of fluorinated pyrimidines with novel targeted agents and immunotherapies to enhance their antitumor activity.
References
- 1. A method for the determination of total, free, and 5-fluorodeoxyuridylate-bound thymidylate synthase in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tfscro.com [tfscro.com]
- 3. Clinical Trial Endpoints in Metastatic Cancer: Using Individual Participant Data to Inform Future Trials Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Approach to Designing Phase I-II Cancer Trials for Cytotoxic Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Which endpoints should we use in evaluating the use of novel fluoropyrimidine regimens in colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Facebook [cancer.gov]
An In-depth Technical Guide to the Safe Handling of 4-Chloro-5-fluoro-6-methylpyrimidine for Research and Development Professionals
Section 1: Executive Summary & Hazard Overview
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Chloro-5-fluoro-6-methylpyrimidine (CAS No. 898044-55-8), a key intermediate in pharmaceutical and agrochemical synthesis. Due to significant gaps in its experimental physical and toxicological data, a highly cautious and proactive approach to safety is paramount. This document is intended for researchers, scientists, and drug development professionals who may handle this compound in laboratory and pilot-plant settings.
The core principle of this guide is risk mitigation through the hierarchy of controls: elimination (where possible), substitution, engineering controls, administrative controls, and finally, robust Personal Protective Equipment (PPE). The compound is classified as a combustible liquid that is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[1] Adherence to the protocols outlined herein is critical to ensure personnel safety and environmental protection.
Table 1: GHS Hazard Classification at a Glance
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids | H227 | Warning | Combustible liquid |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |
| Source: PubChem CID 18736672[1] |
Section 2: Understanding the Compound: Physicochemical Properties and Data Gaps
A thorough understanding of a chemical's properties is the foundation of a reliable risk assessment. For this compound, while computational data is available, a notable lack of experimentally verified data necessitates treating it with a higher degree of caution than a fully characterized substance. The absence of data should not be interpreted as an absence of hazard.
Table 2: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 898044-55-8 | [1][2] |
| Molecular Formula | C₅H₄ClFN₂ | [1] |
| Molecular Weight | 146.55 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Data not available (often a solid or liquid) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | Data not available (classified as combustible) | [1] |
| Solubility | Data not available |
Causality Insight: The classification as a "Combustible liquid" (H227) implies it can ignite when exposed to an ignition source at elevated temperatures.[1] The lack of a specific flash point means that any operation involving heat must be considered a potential fire risk, and all sources of ignition should be rigorously excluded.
Section 3: Hazard Identification and Risk Assessment
A detailed analysis of the known hazards informs every aspect of the handling protocol.
-
Oral Toxicity (H302): "Harmful if swallowed." This indicates that accidental ingestion of relatively small amounts can cause significant illness. This risk is most pronounced during activities where hand-to-mouth contamination is possible. Therefore, a strict policy of no eating, drinking, or smoking in the laboratory is mandatory.[3][4]
-
Skin Irritation (H315): "Causes skin irritation." This is not merely a mild rash; it can involve inflammation, redness, and pain.[5] The causality is direct chemical damage to skin cells. This necessitates the use of appropriate chemical-resistant gloves and lab coats to prevent any direct contact.[3]
-
Eye Irritation (H319): "Causes serious eye irritation." Contact with the eyes can lead to significant pain and potential damage. This hazard makes the use of tightly-sealed chemical goggles a non-negotiable requirement. A face shield should be used in addition to goggles when there is a risk of splashing.[3][6][7]
-
Respiratory Irritation (H335): "May cause respiratory irritation." Inhalation of dust, aerosols, or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5] This is the primary justification for the mandatory use of engineering controls, specifically a certified chemical fume hood, for all handling operations.[4][8]
Section 4: The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The primary goal is to minimize exposure. This is achieved first through engineering controls, with PPE serving as the final, essential barrier.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transfers, solution preparation, and reaction setups, must be performed inside a properly functioning and certified chemical fume hood.[4] This is crucial to contain vapors and aerosols, preventing respiratory exposure. Eyewash stations and safety showers must be located in immediate proximity to the handling area.[4]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is task-dependent. The following table outlines the minimum requirements.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Validation |
| Eye/Face | Tightly-fitting, indirectly vented chemical safety goggles (conforming to EN 166 or ANSI Z87.1).[3][4] A face shield worn over goggles for splash hazards.[6][7] | Protects against splashes and vapors causing serious eye irritation (H319). The seal of the goggles is the validating feature against vapor ingress. |
| Hand | Chemical-resistant gloves (Nitrile is a suitable minimum). Inspect gloves for tears or pinholes before every use.[3] For extended use or immersion, consider heavier gloves. | Prevents skin contact and irritation (H315). The pre-use inspection is a critical self-validating step. Contaminated gloves must be removed and disposed of properly. |
| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Consider a chemical-resistant apron for large-volume transfers.[7] | Protects skin from accidental splashes and contamination of personal clothing. |
| Respiratory | Not required if all work is performed in a certified fume hood. For emergency situations or failure of engineering controls, a full-face respirator with an organic vapor filter is necessary.[3][4] | The fume hood's airflow is the primary respiratory control. A respirator is a backup for non-routine events, ensuring protection against respiratory irritation (H335). |
Diagram 1: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE based on the task.
Section 5: Standard Operating Procedures (SOPs) for Handling
These protocols are designed to be self-validating systems, incorporating safety checks at each critical step.
SOP 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE as determined by the PPE Selection Workflow. Confirm the chemical fume hood is operational and the sash is at the indicated safe height.
-
Staging: Place all necessary equipment (balance, weigh paper/boat, spatula, beaker, solvent) inside the fume hood before retrieving the chemical container.
-
Weighing: Open the chemical container inside the fume hood. Carefully weigh the desired amount of this compound. Avoid creating dust.
-
Transfer: Add the weighed solid to the beaker. Tightly re-seal the primary chemical container immediately.
-
Dissolution: Slowly add the desired solvent to the beaker, keeping the process well within the fume hood.
-
Decontamination: Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) into a waste beaker inside the hood. Dispose of the contaminated weigh paper in a designated solid waste container.
-
Cleanup: Wipe down the balance and the work surface inside the fume hood with a damp cloth.
SOP 2: Storage and Transport within the Laboratory
-
Primary Container: Always ensure the primary container is tightly sealed, clearly labeled with the full chemical name and hazard pictograms.
-
Secondary Containment: When transporting the chemical outside of the fume hood (e.g., to a storage cabinet), place the sealed primary container in a durable, chemically resistant secondary container (such as a rubber bucket or plastic tote).
-
Storage Conditions: Store in a designated, well-ventilated, and cool area away from heat and ignition sources.[4][8] The storage area should be secured and accessible only to authorized personnel.[4]
-
Incompatibilities: Do not store near strong oxidizing agents or acids.[4][5]
Section 6: Emergency Preparedness and Response
Rapid and correct response to an emergency can significantly mitigate harm.
Personal Exposure (First Aid)
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spills and Leaks
The response to a spill is dictated by its size and location.
Diagram 2: Spill Response Decision Tree
Caption: Decision-making workflow for responding to a chemical spill.
Section 7: Waste Management and Disposal
Improper disposal poses a significant risk to the environment and public health.
-
Product Disposal: Unused or waste this compound must be treated as hazardous chemical waste. It should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing to neutralize hazardous decomposition products like HCl and HF.[9]
-
Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, weigh paper, absorbent pads, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Prohibition: Never discharge this chemical or its containers into sewer systems or waterways.[9]
Section 8: Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a deep respect for its known hazards and a conservative approach to its unknown properties. By prioritizing engineering controls, meticulously following handling protocols, and wearing the correct PPE, researchers can effectively mitigate the risks associated with this valuable chemical intermediate. A proactive culture of safety, where every procedure is questioned and every risk is assessed, is the ultimate key to protecting the health and well-being of all laboratory personnel.
Section 9: References
-
This compound SDS, 898044-55-8 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--
-
4-Chloro-6-ethyl-5-fluoropyrimidine SDS, 137234-74-3 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Lookchem. (n.d.). Cas 105806-13-1, 4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 16). This compound | 898044-55-8. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from --INVALID-LINK--
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from --INVALID-LINK--
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from --INVALID-LINK--
References
- 1. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 898044-55-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. americanchemistry.com [americanchemistry.com]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
The Synthetic Cornerstone: A Technical Guide to 4-Chloro-5-fluoro-6-methylpyrimidine for Advanced Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancers and infectious agents. Within this critical class of heterocycles, 4-Chloro-5-fluoro-6-methylpyrimidine (CAS No. 898044-55-8) has emerged as a highly versatile and strategically important building block. Its trifunctional nature, featuring a reactive chlorine atom, a modulating fluorine atom, and a methyl group, offers medicinal chemists a powerful tool for intricate molecular design and the synthesis of novel bioactive compounds.
This technical guide serves as a comprehensive resource for researchers, providing critical information on commercial sourcing, synthesis, chemical reactivity, and practical applications of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.
Commercial Availability and Supplier Specifications
For researchers embarking on synthetic campaigns utilizing this compound, a reliable supply of high-purity starting material is paramount. Several reputable chemical suppliers offer this compound, and the choice of vendor may depend on the required quantity, purity, and lead time. Below is a comparative table of prominent commercial suppliers.
| Supplier | Product Number (Example) | Purity | Availability |
| Sigma-Aldrich | ChemScene LLC (Preferred Partner)-CIAH987F004F | ≥98% | In Stock |
| AK Scientific, Inc. | Z2850 | ≥97% | In Stock |
| ChemicalBook | Varies by supplier | Typically ≥98% | Varies |
| Apollo Scientific | PC408559 | 97% | Inquire |
| Synthonix | C40737 | 97% | Inquire |
It is imperative for researchers to consult the supplier's certificate of analysis for batch-specific purity data and to handle the compound in accordance with the provided safety data sheet (SDS).
The Chemistry of this compound: A Tale of Three Substituents
The reactivity of this compound is dictated by the interplay of its three key substituents on the pyrimidine ring. The chlorine atom at the 4-position is the primary site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The electron-withdrawing nature of the two ring nitrogens and the adjacent fluorine atom significantly activates the C4-Cl bond towards displacement. The fluorine atom at the 5-position serves to modulate the electronic properties of the ring and can influence the regioselectivity of certain reactions. The methyl group at the 6-position provides a point of steric differentiation and can impact the binding of the final molecule to its biological target.
Synthesis of the Core Scaffold
A general representation of this synthetic logic, based on the synthesis of the analogous 4,6-dichloro-5-fluoropyrimidine, is depicted below.[2][3]
Caption: Plausible synthetic pathway to this compound.
Key Synthetic Transformations and Experimental Protocols
The utility of this compound as a building block is realized through its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The two most significant of these are the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[4][5] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position.
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For heteroaryl chlorides, which can be less reactive than their bromide or iodide counterparts, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is intended as a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a suitable base such as K2CO3 (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatom Functionality
Nucleophilic aromatic substitution is another powerful tool for the functionalization of this compound. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloride by a variety of nucleophiles, most notably amines.[6][7][8] This reaction is widely employed in drug discovery to introduce nitrogen-containing substituents that can form key hydrogen bonds with biological targets.
The reaction typically proceeds under thermal or microwave conditions and can be performed with or without a catalyst, depending on the nucleophilicity of the amine and the reactivity of the pyrimidine.
Caption: General schematic of a nucleophilic aromatic substitution with an amine.
Exemplary Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
The following is a generalized protocol for the SNAr reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a sealed reaction vial, combine this compound (1.0 eq.) and the desired amine (1.5-2.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a green solvent like polyethylene glycol (PEG-400).[6] A non-nucleophilic base like diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C. Alternatively, microwave irradiation can be employed to significantly reduce reaction times.[9] Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over a drying agent, and concentrate in vacuo. The desired product can be purified by flash chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine core is a well-established pharmacophore, and the ability to readily functionalize this compound makes it a valuable intermediate in the synthesis of a diverse range of biologically active molecules. The introduction of chlorine atoms into drug candidates has been shown to enhance their biological activity.[10]
While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the public domain, its structural motifs are present in numerous patented compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. For instance, the related compound 4-chloro-6-ethyl-5-fluoropyrimidine is a key intermediate in the synthesis of the antifungal agent Voriconazole.[11] This highlights the potential of this compound to serve as a building block for the next generation of pyrimidine-based therapeutics.
Conclusion: A Versatile Tool for Innovation
This compound represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its commercial availability and predictable reactivity in key synthetic transformations, such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, make it an ideal starting point for the synthesis of complex molecular architectures. By understanding the principles that govern its reactivity and by employing robust, optimized experimental protocols, researchers can leverage the unique properties of this building block to accelerate the discovery and development of novel therapeutic agents.
References
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- 2. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patents.justia.com [patents.justia.com]
An In-depth Technical Guide to 4-Chloro-5-fluoro-6-methylpyrimidine: A Core Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Chloro-5-fluoro-6-methylpyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, reactivity, synthesis, and critical applications, offering insights grounded in established chemical principles.
Introduction: The Strategic Importance of a Polysubstituted Pyrimidine
This compound (CAS No. 898044-55-8) is a polysubstituted pyrimidine that has garnered significant interest in medicinal chemistry.[1][2] The pyrimidine core is a ubiquitous scaffold in nature (e.g., in nucleobases) and in a vast array of pharmaceuticals.[3] The specific arrangement of substituents on this particular molecule—a reactive chlorine atom, a modulating fluorine atom, and a methyl group—creates a versatile platform for the synthesis of complex molecular architectures.
The chlorine atom at the 4-position is the primary site of reactivity, susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. The adjacent fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which not only influences the regioselectivity of substitution reactions but can also modulate the physicochemical properties (e.g., pKa, lipophilicity) and metabolic stability of derivative compounds.[4][5] This strategic fluorination is a common tactic in modern drug design to enhance binding affinity and improve pharmacokinetic profiles.[6] Consequently, this compound serves as a valuable starting material for creating libraries of novel compounds for screening and as a key intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.[1]
Physicochemical and Structural Properties
A precise understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. While some experimental data for this compound is not widely published, the following tables summarize its key identifiers and known or computed properties.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 898044-55-8 | [2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₅H₄ClFN₂ | [2] |
| Molecular Weight | 146.55 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=NC=N1)Cl)F | [2] |
| InChI | InChI=1S/C5H4ClFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 | [2] |
| InChIKey | GHMKXPYBLNJQIK-UHFFFAOYSA-N | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes | Source |
| Physical State | Liquid | Commercially supplied as a liquid. | [7] |
| Melting Point | Not Available | Experimental data is not readily available in the literature. | |
| Boiling Point | Not Available | Experimental data is not readily available in the literature. | |
| Solubility | Soluble in many organic solvents | Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and DMF based on the behavior of similar pyrimidine derivatives.[8] | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | Recommended for maintaining stability and preventing degradation. | [7] |
Synthesis and Purification
The synthesis of this compound typically proceeds from its corresponding pyrimidinone precursor, 5-fluoro-6-methylpyrimidin-4(3H)-one. This transformation is a classic chlorination reaction of a heterocyclic alcohol (or its tautomeric amide form) using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This method is widely employed for the conversion of hydroxypyrimidines to their more reactive chloro-derivatives.[9]
Proposed Synthetic Pathway
References
- 1. 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine [myskinrecipes.com]
- 2. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 898044-55-8 [sigmaaldrich.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Strategic Use of 4-Chloro-5-fluoro-6-methylpyrimidine in Drug Discovery
Introduction: The Pyrimidine Scaffold and the Unique Potential of 4-Chloro-5-fluoro-6-methylpyrimidine
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing it to effectively interact with the ATP-binding sites of various enzymes, most notably protein kinases.[3] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]
This guide focuses on a specific, highly functionalized building block: This compound . The strategic arrangement of its substituents—a reactive chlorine atom, an electron-withdrawing fluorine atom, and a methyl group—provides medicinal chemists with a versatile and powerful tool for generating novel molecular architectures with significant therapeutic potential.
The chlorine at the C4 position is the primary site for synthetic modification, susceptible to displacement by a variety of nucleophiles and amenable to modern cross-coupling methodologies. The adjacent fluorine atom at C5 profoundly influences the reactivity of the ring. Its strong electron-withdrawing nature activates the C4 position towards nucleophilic aromatic substitution (SNAr), often allowing reactions to proceed under milder conditions than with non-fluorinated analogs. Furthermore, the methyl group at C6 provides a valuable steric and electronic handle that can be exploited to fine-tune ligand-target interactions and optimize pharmacokinetic properties.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of this compound and detailed, field-proven protocols for its application in the synthesis of kinase inhibitors and other potential therapeutic agents.
Physicochemical Properties and Reactivity Profile
| Property | Value | Source |
| CAS Number | 898044-55-8 | [5] |
| Molecular Formula | C₅H₄ClFN₂ | [5] |
| Molecular Weight | 146.55 g/mol | [5] |
| Appearance | Liquid | [6] |
| Primary Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation | [5] |
The key to unlocking the synthetic potential of this compound lies in understanding its reactivity, which is dominated by the electronically deficient nature of the pyrimidine ring, further accentuated by the halogen substituents. The C4-chloro group is the most labile position for substitution.
Core Synthetic Methodologies: Protocols & Mechanistic Rationale
The following protocols are designed as robust starting points. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This reaction is fundamental for introducing key amine-containing pharmacophores, which often form critical hydrogen bond interactions within the hinge region of a kinase active site. The electron-withdrawing fluorine at C5 significantly facilitates this reaction.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent such as Tetrahydrofuran (THF), 1,4-Dioxane, or Dimethyl Sulfoxide (DMSO).
-
Amine & Base Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) and a non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Causality: The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.
-
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Insight: For less reactive amines, the addition of sodium iodide (NaI) can be beneficial. The in-situ formation of the more reactive 4-iodo intermediate via the Finkelstein reaction can accelerate the substitution.[1]
-
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, enabling the introduction of aryl or heteroaryl moieties at the C4 position. This is a common strategy to extend the molecule into solvent-exposed regions of the ATP-binding pocket or to introduce groups that modulate solubility and metabolic stability.[7][8]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq), and a base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq).
-
Catalyst & Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%], or a combination of a palladium source like Pd₂(dba)₃ [1-3 mol%] and a phosphine ligand like P(t-Bu)₃ or XPhos [2-6 mol%]).
-
Expertise: The choice of ligand is critical. Bulky, electron-rich phosphine ligands generally promote the oxidative addition of the Pd(0) to the C-Cl bond, which is often the rate-limiting step.[9]
-
-
Solvent & Degassing: Add an anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as Dioxane/Water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere, typically between 80-110 °C, for 2 to 24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
As an alternative to SNAr, the Buchwald-Hartwig amination offers a broader substrate scope, particularly for coupling with less nucleophilic anilines or other challenging amines.[10][11]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, Xantphos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5 - 2.5 eq).
-
Trustworthiness: The integrity of this reaction depends heavily on maintaining anaerobic conditions, as oxygen can deactivate the palladium catalyst. Using pre-catalysts and ensuring all reagents and solvents are anhydrous and degassed is critical for reproducibility.[12]
-
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.1 - 1.5 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring at 80-120 °C until the starting material is consumed (monitor by LC-MS).
-
Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®. Concentrate the filtrate and purify the crude product via flash column chromatography.
Visualization of Synthetic Workflow
The following diagram illustrates a typical decision-making workflow for the functionalization of this compound.
Caption: Synthetic strategy decision tree for functionalizing the pyrimidine core.
Case Study: Synthesis of an Aurora Kinase Inhibitor Scaffold
Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers.[1][13] Many potent Aurora kinase inhibitors feature a 2,4-diaminopyrimidine scaffold. The following synthetic route is adapted from the literature for the synthesis of a versatile Aurora A kinase inhibitor scaffold, demonstrating the practical application of the SNAr methodology.[1]
Synthetic Scheme:
Caption: Conceptual synthesis of an Aurora Kinase inhibitor scaffold.
Step 1: Synthesis of Intermediate A
This step involves a regioselective SNAr at the C4 position.
-
To a solution of this compound (1.0 eq) in DMSO, add 3-amino-5-methylpyrazole (1.1 eq), Triethylamine (1.5 eq), and Sodium Iodide (1.1 eq).[1]
-
Heat the reaction mixture to 90 °C and stir for 16 hours.[1]
-
After cooling, quench the reaction with brine and extract the product with ethyl acetate.
-
Wash the combined organic layers, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield the intermediate.
Step 2: Synthesis of the Final Scaffold
This second SNAr reaction would typically target a second leaving group (e.g., a chloro or sulfonyl group) at the C2 position, which would need to be present in the starting material for this specific two-step sequence. The literature example starts with a 2,4,6-trichloropyrimidine.[1] However, this case study illustrates the principle of building complexity from a halogenated pyrimidine core. The reaction displaces the remaining chlorine at the C2 position with another amine.
-
A solution of the C2-chloro-C4-amino intermediate (1.0 eq), an aminopyrrolidine derivative (1.3 eq), and triethylamine (1.5 eq) in 1-pentanol is heated to 120-140 °C for 2-6 hours.[1]
-
The reaction is then cooled and poured into water to precipitate the product.
-
The solid is collected and purified by flash column chromatography to yield the final 2,4-diaminopyrimidine scaffold.
This scaffold can then undergo further functionalization, for example, through acylation of the pyrrolidine nitrogen, to produce potent and selective Aurora kinase inhibitors.[1]
Conclusion
This compound is a high-value building block for modern drug discovery. Its well-defined reactivity allows for the controlled and sequential introduction of diverse functionalities through robust and scalable synthetic methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols and strategic insights provided herein are intended to empower medicinal chemists to leverage this versatile scaffold in the design and synthesis of the next generation of targeted therapeutics.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024064091A1 - Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants - Google Patents [patents.google.com]
- 4. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 5. CN103202843B - Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 4-Chloro-5-fluoro-6-methylpyrimidine Scaffold
Introduction
Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, especially cancer.[1] This has established them as one of the most critical classes of drug targets in modern medicine.[2] Pyrimidine-based molecules have emerged as a "privileged scaffold" in the design of kinase inhibitors, largely due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3][4]
This application note provides a comprehensive technical guide for researchers and drug development professionals on the synthesis of kinase inhibitors using 4-Chloro-5-fluoro-6-methylpyrimidine as a versatile starting material. The unique substitution pattern of this reagent—featuring a reactive chlorine at C4, an electron-withdrawing fluorine at C5, and a methyl group at C6—offers a powerful platform for generating diverse and potent kinase inhibitors through strategic, regioselective modifications. We will explore the underlying chemical principles, detail robust synthetic protocols, and explain the causality behind key experimental choices.
The this compound Scaffold: A Privileged Core
The utility of this compound stems from the distinct reactivity of its substituents. The chlorine atom at the C4 position is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The adjacent fluorine atom significantly influences the scaffold's properties by:
-
Activating the C4 Position: As a strongly electron-withdrawing group, the fluorine atom polarizes the pyrimidine ring, making the C4 carbon more electrophilic and thus more susceptible to nucleophilic attack.[5]
-
Modulating pKa: The fluorine can lower the pKa of adjacent nitrogen atoms, potentially influencing binding interactions within the kinase active site.
-
Enhancing Metabolic Stability: C-F bonds are exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of the final compound.[6]
The methyl group at C6 provides a steric handle that can be exploited to achieve selectivity among different kinase targets and can also engage in beneficial hydrophobic interactions.
Caption: Key features of the this compound scaffold.
Synthetic Strategies and Key Reactions
The synthesis of kinase inhibitors from this scaffold primarily relies on two powerful reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for installing amine-containing side chains, which are crucial for interacting with the kinase hinge region.[7] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile (typically an amine) attacks the electron-deficient C4 carbon, forming a negatively charged Meisenheimer intermediate. The subsequent loss of the chloride leaving group restores aromaticity.[8]
Causality: The electron-deficient nature of the pyrimidine ring, enhanced by the C5-fluoro substituent, is what makes this reaction highly efficient.[5] The choice of a base (e.g., triethylamine, DIPEA) is critical to neutralize the HCl generated in situ, driving the reaction to completion.
Caption: General workflow for an SNAr reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, enabling the introduction of aryl or heteroaryl moieties at the C4 position.[9] This is vital for extending the molecule into other pockets of the ATP-binding site to enhance potency and selectivity. The reaction involves a palladium(0) catalyst and follows a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10][11]
Causality: The success of Suzuki coupling on heteroaryl chlorides depends heavily on the choice of catalyst and ligand. Electron-rich and bulky phosphine ligands (e.g., those on Pd(PPh₃)₄) or N-heterocyclic carbenes are essential. They increase the electron density on the palladium center, which facilitates the challenging oxidative addition step with the relatively unreactive C-Cl bond.[11][12] The base (e.g., K₃PO₄, Na₂CO₃) is required to activate the boronic acid for the transmetalation step.[12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor
This protocol describes a two-step synthesis of a generic 2,4-diaminopyrimidine kinase inhibitor, a common structural motif found in drugs targeting kinases like Aurora Kinase.[13][14] The strategy involves a sequential SNAr reaction.
Step 1: Synthesis of Intermediate A - Monosubstitution at C4
This first step involves the displacement of the C4 chlorine with a primary or secondary amine, such as 1-ethylpiperazine.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 146.55 | 1.0 g | 6.82 | Starting Material |
| 1-Ethylpiperazine | 114.19 | 1.56 g (1.7 mL) | 13.64 (2.0 eq) | Nucleophile |
| Triethylamine (Et₃N) | 101.19 | 1.38 g (1.9 mL) | 13.64 (2.0 eq) | Base |
| 1-Pentanol | - | 15 mL | - | Solvent |
Protocol:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 6.82 mmol) and 1-Pentanol (15 mL).
-
Add triethylamine (1.9 mL, 13.64 mmol) followed by 1-ethylpiperazine (1.7 mL, 13.64 mmol) to the stirred suspension.
-
Heat the reaction mixture to 140 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: High temperature is required to overcome the activation energy for the SNAr reaction. 1-Pentanol is chosen for its high boiling point.
-
Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of Dichloromethane/Methanol, 95:5 to 90:10) to afford Intermediate A (a 4-(4-ethylpiperazin-1-yl)-5-fluoro-6-methylpyrimidine). A similar reaction is described with a 57% yield.[13]
Step 2: Synthesis of Final Product - Displacing a Sulfonyl/Second Leaving Group (Hypothetical Extension)
Note: The starting material only has one chlorine. To build a 2,4-diaminopyrimidine, one would typically start with a 2,4-dichloropyrimidine or a related derivative with leaving groups at both positions, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine as seen in related syntheses.[13][14] For the purpose of this guide, we will illustrate the concept by referencing a similar, well-documented synthesis.
In a typical synthesis of a 2,4-diaminopyrimidine inhibitor, a second nucleophilic substitution would be performed. For instance, if one started with a 2,4-dichloropyrimidine, the second chlorine (often less reactive) would be displaced by another amine (e.g., (S)-3-aminopyrrolidine derivative) at a higher temperature or with a stronger base to yield the final di-substituted product.[13]
Characterization and Quality Control
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological screening.
Troubleshooting and Optimization
-
Low Yield in SNAr: If the yield is low, consider increasing the reaction temperature or using a higher boiling point solvent like DMSO. Ensure the amine nucleophile is not sterically hindered.
-
No Reaction in Suzuki Coupling: This is often a catalyst issue. Ensure the palladium catalyst is active (use a fresh bottle or perform a pre-activation step). Screen different phosphine ligands and bases. Anhydrous conditions are crucial.
-
Formation of Side Products: Impurities in starting materials can lead to side reactions. Purification of intermediates is critical. In Suzuki reactions, homocoupling of the boronic acid can occur; using a slight excess of the halide can mitigate this.
Conclusion
This compound is a highly effective and versatile scaffold for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the strategic and regioselective installation of various functional groups through robust and scalable reactions like SNAr and Suzuki-Miyaura coupling. By understanding the chemical principles behind these transformations and carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of novel compounds for drug discovery campaigns targeting the kinome.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Chloro-5-fluoro-6-methylpyrimidine as a Versatile Building Block for Novel Antifungal Agents
An Application Guide for Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1][2] This necessitates the urgent development of new antifungal agents with novel mechanisms of action or improved efficacy. Within the landscape of medicinal chemistry, pyrimidine derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents due to their diverse biological activities.[3][4][5]
This document provides a detailed technical guide on the application of 4-Chloro-5-fluoro-6-methylpyrimidine , a key intermediate in the synthesis of potent antifungal drugs. Its unique substitution pattern—a reactive chlorine atom, an activating fluorine atom, and a sterically influencing methyl group—makes it a highly valuable building block for creating complex, biologically active molecules. Most notably, it is a crucial precursor in the industrial synthesis of Voriconazole, a second-generation triazole antifungal used to treat serious fungal infections.[6][7][8] These notes will explore the chemical logic behind its use, provide detailed experimental protocols for its application, and discuss the structure-activity relationships that guide the design of next-generation antifungal therapies.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 898044-55-8 | [9] |
| Molecular Formula | C₅H₄ClFN₂ | [9][10] |
| Molecular Weight | 146.55 g/mol | [9] |
| Appearance | Yellow Liquid / Solid (Varies by purity) | [11] |
| Boiling Point | Data not widely available | [10] |
| Solubility | Soluble in common organic solvents like THF, Dichloromethane, Ethyl Acetate. | [12] |
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is sensitive to moisture. Use under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for reactions to prevent hydrolysis and ensure reproducibility.[3]
The Chemical Rationale: Why This Building Block Works
The utility of this compound stems from the specific roles of its substituents, which are engineered for controlled chemical reactivity and biological activity.
-
The C4-Chloro Group: The chlorine atom at the 4-position is the primary reaction site. It serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[13][14] This allows for the straightforward introduction of various nitrogen, oxygen, or sulfur-based nucleophiles, forming the core of the target antifungal agent.
-
The C5-Fluoro Group: The fluorine atom at the 5-position is critical for two reasons. Firstly, its strong electron-withdrawing nature activates the pyrimidine ring, making the C4-position more electrophilic and highly susceptible to nucleophilic attack. This significantly enhances the rate and efficiency of the SNAr reaction. Secondly, the 5-fluoropyrimidine moiety is a known pharmacophore that can interfere with fungal nucleic acid and protein synthesis, contributing directly to the final compound's antifungal mechanism.[15][16][17][18]
-
The C6-Methyl Group: The methyl group at the 6-position provides steric bulk that can influence the conformation of the final molecule and its binding to the target enzyme. In reactions involving the formation of adjacent stereocenters, such as in the synthesis of Voriconazole, this group plays a crucial role in directing the stereochemical outcome.
The combination of these features allows for the construction of molecules like triazole antifungals, which function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[19][20] This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[19] Disruption of ergosterol production compromises the integrity of the membrane, leading to fungal cell death.
Application Protocol: Synthesis of a Key Antifungal Intermediate
This protocol details a representative procedure for the nucleophilic substitution on this compound with an appropriate side chain, a critical step in forming a triazole antifungal scaffold analogous to Voriconazole.[7][21][22]
Objective: To synthesize (2R,3S)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, a key intermediate, by reacting 4-chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Note: For simplicity and broader applicability to the specified building block, this protocol adapts the well-documented synthesis of the Voriconazole core, which uses the 6-ethyl analogue.
Principle: The reaction proceeds via the formation of an organometallic species from 4-chloro-6-ethyl-5-fluoropyrimidine, which then acts as a nucleophile, attacking the ketone of the triazole side chain. This establishes the crucial carbon-carbon bond and sets the required stereochemistry. While the title compound has a 6-methyl group, the 6-ethyl analogue is extensively documented in Voriconazole synthesis and serves as a robust template for this class of reaction.[21][22][23][24]
Materials & Reagents:
-
4-Chloro-6-ethyl-5-fluoropyrimidine (CAS: 137234-74-3)
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: 86404-63-9)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Thermometer
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware for workup and chromatography
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask under an inert atmosphere. Add 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) and anhydrous THF (approx. 10 mL per gram of ketone). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation & Nucleophile Formation: In a separate dry flask under an inert atmosphere, dissolve 4-chloro-6-ethyl-5-fluoropyrimidine (1.1 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly add lithium diisopropylamide (LDA) solution (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to ensure complete formation of the lithiated pyrimidine species. Causality Note: LDA is a strong, non-nucleophilic base required to deprotonate the ethyl group's alpha-carbon, creating the carbanion nucleophile without attacking the pyrimidine ring directly.
-
Coupling Reaction: Transfer the freshly prepared lithiated pyrimidine solution to the addition funnel and add it dropwise to the ketone solution from Step 1 over 30-45 minutes. It is critical to maintain the reaction temperature at -78 °C to maximize diastereoselectivity.[21] After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
Reaction Quench: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Work-up & Extraction: Add water and toluene to the reaction mixture. Separate the organic layer. Wash the organic layer successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired diastereomer.
-
Characterization: Confirm the structure and purity of the product using:
-
¹H and ¹³C NMR: To verify the chemical structure and stereochemical relationship.
-
Mass Spectrometry (MS): To confirm the molecular weight.[6]
-
HPLC: To determine the diastereomeric ratio and overall purity.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that enables the efficient synthesis of sophisticated antifungal agents. Its well-defined reactivity, governed by the interplay of its chloro, fluoro, and methyl substituents, provides a reliable platform for drug discovery and development. The protocols and principles outlined in this guide demonstrate its practical application and underscore its importance in the ongoing search for new treatments for life-threatening fungal diseases. By understanding the causality behind its design and application, researchers can continue to leverage this versatile scaffold to create innovative and effective medicines.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 12. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment | PLOS Pathogens [journals.plos.org]
- 16. The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. patents.justia.com [patents.justia.com]
- 22. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 23. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 24. API SYNTHESIS INTERNATIONAL: VORICONAZOLE [apisynthesisint.blogspot.com]
Strategic Suzuki-Miyaura Coupling of 4-Chloro-5-fluoro-6-methylpyrimidine: A Detailed Protocol for the Synthesis of Biaryl Pyrimidines
Application Note: A-735
For: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of 4-Chloro-5-fluoro-6-methylpyrimidine with a variety of arylboronic acids. Pyrimidine scaffolds are of particular interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[3] The protocol herein is designed to be a robust starting point for researchers, offering a well-characterized method for the synthesis of functionalized biaryl pyrimidines, key intermediates in drug discovery.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with anticancer, antiviral, and anti-inflammatory properties.[3] The ability to functionalize the pyrimidine core through reliable and versatile synthetic methods is therefore of paramount importance. The Suzuki-Miyaura coupling provides an ideal platform for this purpose, allowing for the introduction of diverse aryl and heteroaryl moieties.[1]
The substrate, this compound, presents a unique set of electronic and steric properties. The electron-withdrawing nature of the two nitrogen atoms and the fluorine atom makes the pyrimidine ring π-electron deficient, which can influence its reactivity in palladium-catalyzed cross-coupling reactions.[4] This protocol has been optimized to address these challenges and provide a reliable method for the synthesis of the desired biaryl pyrimidine products.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Palladium(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid or its ester) transfers its organic group to the Palladium(II) complex. The base is critical for this step, as it activates the organoboron compound.[2][6]
-
Reductive Elimination: The Palladium(II) complex then undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general guideline and may require optimization for specific boronic acids and desired scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[7]
Reagents and Equipment
| Reagent/Equipment | Recommended Grade/Specification |
| This compound | >98% purity |
| Arylboronic Acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | 2-5 mol% |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF) | Anhydrous, degassed |
| Schlenk flask or similar reaction vessel | Flame-dried |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Inert gas supply (Nitrogen or Argon) | |
| Standard laboratory glassware for workup | |
| TLC plates and developing chamber | |
| Column chromatography supplies | Silica gel |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[8]
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 eq) to the flask.[8]
-
Solvent Addition: Add the degassed solvent to the flask. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[9][10]
-
Reaction Execution: The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[8]
-
Monitoring the Reaction: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
-
Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl pyrimidine.
Figure 2: A step-by-step experimental workflow for the Suzuki coupling reaction.
Key Parameter Optimization
The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, base, and solvent.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is critical, especially for challenging substrates like chloro-pyrimidines.[11] For electron-rich or sterically hindered substrates, more active catalysts with bulky, electron-rich phosphine ligands may be required.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The base activates the boronic acid for transmetalation.[2] The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases are commonly used, often in an aqueous solution.[2] |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF, THF/Water | The solvent must be able to dissolve the reagents and be stable at the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.[9][10] The choice of solvent can also influence the reaction rate and selectivity.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor solubility of reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere.- Try a different solvent system to improve solubility.[13]- Screen different bases and solvents. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Thoroughly degas all solvents and the reaction mixture.- Use a Pd(0) catalyst directly or ensure complete in situ reduction of a Pd(II) precatalyst.[9] |
| Protodeboronation | - Instability of the boronic acid under the reaction conditions | - Use a milder base or lower reaction temperature.- Consider using a more stable boronic ester (e.g., a pinacol ester).[9] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of biaryl pyrimidines. By carefully selecting the reaction parameters and adhering to the detailed protocol provided in this application note, researchers can reliably access these valuable compounds for their drug discovery and development programs.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine and Its Derivatives
Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery
Fluorinated pyrimidine scaffolds are of paramount importance in medicinal chemistry and agrochemical research. The introduction of fluorine atoms into the pyrimidine ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, 4-Chloro-5-fluoro-6-methylpyrimidine is a key building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, antivirals, and herbicides. Its trifunctional nature, possessing chloro, fluoro, and methyl groups on the pyrimidine core, allows for selective and diverse chemical modifications, making it a valuable intermediate for the construction of complex molecular architectures.
This comprehensive guide provides a detailed overview of the large-scale synthesis of this compound, including in-depth discussions of the synthetic strategy, step-by-step protocols, and methods for its further derivatization. The protocols are designed to be robust and scalable, addressing the needs of researchers and professionals in drug development and process chemistry.
Strategic Approach to Large-Scale Synthesis
The industrial production of this compound is strategically designed as a two-stage process. This approach ensures high yields, purity, and operational safety, which are critical for large-scale manufacturing.
The synthesis commences with a cyclocondensation reaction to construct the core pyrimidine ring, followed by a chlorination step to introduce the reactive chloro group at the 4-position. This sequence is advantageous as it utilizes readily available and cost-effective starting materials and employs well-established, scalable chemical transformations.
Part 1: Cyclocondensation to Form the Pyrimidine Core
The initial and crucial step is the formation of the 5-fluoro-6-methylpyrimidin-4-ol intermediate. This is achieved through a cyclocondensation reaction between a suitable three-carbon fluorine-containing building block and a source of the N-C-N fragment of the pyrimidine ring.
Causality Behind Experimental Choices:
-
Choice of Fluorinated Precursor: While several fluorinated 1,3-dicarbonyl compounds can be envisioned, ethyl 2-fluoroacetoacetate is a preferred starting material due to its commercial availability and reactivity. The fluorine atom at the α-position is crucial for the final structure.
-
N-C-N Fragment Source: Formamidine acetate is a common and effective reagent for this transformation, providing the necessary nitrogen and carbon atoms to close the pyrimidine ring. Formamide can also be utilized, sometimes offering advantages in terms of cost and handling on an industrial scale[1].
-
Base and Solvent: Sodium ethoxide or sodium methoxide are typically employed as strong bases to deprotonate the active methylene group of the ethyl 2-fluoroacetoacetate, initiating the condensation cascade. Ethanol or methanol are used as solvents, as they are compatible with the alkoxide bases and facilitate the reaction.
The overall reaction mechanism involves the initial formation of an enolate from ethyl 2-fluoroacetoacetate, which then undergoes nucleophilic attack on the formamidine, followed by intramolecular cyclization and subsequent aromatization to yield the stable pyrimidinol ring.
Part 2: Chlorination of the Pyrimidinol Intermediate
The second stage of the synthesis involves the conversion of the hydroxyl group of 5-fluoro-6-methylpyrimidin-4-ol to a chloro group. This is a critical step as the resulting 4-chloropyrimidine is highly activated for subsequent nucleophilic substitution reactions, making it a versatile intermediate.
Causality Behind Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most widely used and effective chlorinating agent for this transformation on a large scale. It is a powerful dehydrating and chlorinating agent that readily converts the pyrimidinol to the desired chloropyrimidine. In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used to enhance the reactivity[2][3].
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, often at reflux, to ensure complete conversion. The use of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction by scavenging the HCl generated as a byproduct[4]. However, for large-scale production, processes that avoid the use of a base are often preferred to simplify work-up and reduce waste streams. This can be achieved by using an excess of POCl₃ or by the addition of PCl₅.
-
Work-up Procedure: A critical aspect of the large-scale process is the safe and efficient quenching of the excess POCl₃. This is typically done by carefully adding the reaction mixture to ice-water, followed by neutralization with a base. Subsequent extraction with an organic solvent isolates the product. Distillation of the crude product is often required to achieve high purity.
Visualizing the Synthetic Pathway
Caption: Overall synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol
Materials and Equipment:
-
Large-scale glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Ethyl 2-fluoroacetoacetate
-
Formamidine acetate
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Water
-
Filtration and drying equipment
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Base Preparation (if using sodium metal): In a separate vessel, carefully add sodium metal in portions to anhydrous ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide. Caution: This reaction is highly exothermic and generates hydrogen gas.
-
Reaction Initiation: Charge the reactor with anhydrous ethanol and sodium ethoxide solution.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add formamidine acetate. Subsequently, slowly add ethyl 2-fluoroacetoacetate while maintaining the temperature below 30 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Precipitation: To the resulting residue, add water and stir to dissolve the solids. Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of 5-6. The product will precipitate as a solid.
-
Isolation and Drying: Filter the precipitated solid, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum at 60-70 °C to a constant weight to yield 5-fluoro-6-methylpyrimidin-4-ol.
Protocol 2: Large-Scale Synthesis of this compound
Materials and Equipment:
-
Reactor suitable for corrosive reagents, equipped with a mechanical stirrer, reflux condenser with a caustic scrubber, and temperature probe.
-
5-Fluoro-6-methylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (or another suitable high-boiling solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator and distillation apparatus
Procedure:
-
Reactor Setup: Charge the reactor with 5-fluoro-6-methylpyrimidin-4-ol and toluene.
-
Addition of Reagents: To the stirred suspension, slowly add phosphorus oxychloride. If using a catalyst, add N,N-dimethylaniline.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated area, prepare a large vessel with crushed ice and water. With extreme caution , slowly and carefully add the reaction mixture to the ice-water with vigorous stirring. This quenching process is highly exothermic and releases HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product with high purity.
Characterization Data
| Parameter | Value | Reference |
| Molecular Formula | C₅H₄ClFN₂ | [5][6] |
| Molecular Weight | 146.55 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid or low melting solid | |
| ¹H NMR (CDCl₃) | δ (ppm): 8.65 (s, 1H, pyrimidine H-2), 2.60 (s, 3H, CH₃) | [7] |
| ¹³C NMR (CDCl₃) | δ (ppm): 160.1 (d, J=15 Hz), 155.8 (d, J=20 Hz), 145.5 (d, J=260 Hz), 142.3 (d, J=5 Hz), 18.2 | [7] |
| Mass Spectrum (EI) | m/z: 146 (M⁺), 111, 84 | [5] |
Derivatization: Expanding Molecular Diversity
The chloro group at the 4-position of this compound is highly susceptible to nucleophilic displacement, making it an excellent precursor for a wide array of derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. This compound can be readily coupled with various aryl and heteroaryl boronic acids or esters to introduce diverse substituents at the 4-position.
Caption: General scheme for Suzuki-Miyaura coupling of this compound.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials and Equipment:
-
Schlenk flask or other reaction vessel suitable for inert atmosphere reactions.
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound, phenylboronic acid, the palladium catalyst, and the base under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain 4-phenyl-5-fluoro-6-methylpyrimidine.
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine and chloro substituents, facilitates nucleophilic aromatic substitution (SNA) reactions. The chlorine at the 4-position is generally more reactive towards nucleophiles than the fluorine at the 5-position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloro group.
Protocol 4: Nucleophilic Substitution with a Primary Amine
Materials and Equipment:
-
Round-bottom flask with a reflux condenser.
-
This compound
-
Primary amine (e.g., benzylamine)
-
Base (e.g., K₂CO₃ or triethylamine)
-
Solvent (e.g., acetonitrile, DMF, or ethanol)
-
Standard work-up and purification equipment.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Addition of Reagents: Add the primary amine and the base to the solution.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by crystallization or column chromatography.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium metal: Reacts violently with water and alcohols to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Chlorination and Quenching: These steps are highly exothermic and release corrosive HCl gas. Perform these operations with extreme caution, ensuring adequate cooling and ventilation. A caustic scrubber should be used to neutralize acidic gases.
-
Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.
Conclusion
The large-scale synthesis of this compound is a well-established and efficient process that provides a crucial building block for the pharmaceutical and agrochemical industries. The two-stage approach of cyclocondensation followed by chlorination offers a reliable and scalable route. The versatility of the 4-chloro group allows for extensive derivatization through modern cross-coupling and nucleophilic substitution reactions, enabling the creation of diverse libraries of compounds for biological screening. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their pursuit of novel and impactful chemical entities.
References
- 1. asianpubs.org [asianpubs.org]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. researchgate.net [researchgate.net]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C5H4ClFN2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(898044-55-8) 1H NMR spectrum [chemicalbook.com]
Introduction: The Strategic Value of Purine Scaffolds and the 4-Chloro-5-fluoro-6-methylpyrimidine Building Block
An In-Depth Guide to the Synthesis of Purine Libraries Using 4-Chloro-5-fluoro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules and a vast number of therapeutic agents.[1] Purine analogs are cornerstones in the development of treatments for cancer, viral infections, and inflammatory diseases.[2][3] A significant portion of these drugs function by inhibiting protein kinases, enzymes that play a central role in cellular signaling pathways.[4] The development of kinase-focused compound libraries is therefore a critical endeavor in modern drug discovery.[5]
This guide focuses on a particularly versatile building block for the construction of such libraries: This compound . The strategic placement of its functional groups—a reactive chlorine atom at the C4 position, a less reactive fluorine at C5, and a methyl group at C6—provides a blueprint for sequential, regioselective diversification. This allows for the systematic and efficient generation of large, structurally diverse purine libraries, ideal for screening against therapeutic targets like kinases.
This document serves as a comprehensive technical guide, detailing the underlying chemical principles, step-by-step experimental protocols, and practical insights for leveraging this powerful scaffold in drug discovery campaigns.
Chemical Reactivity and Strategic Synthesis Design
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The pyrimidine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr).[6]
-
C4-Position (Chloro): The chlorine atom at the C4 position is the most reactive site for SNAr. It is activated by both ring nitrogen atoms, making it readily displaceable by a wide range of nucleophiles, particularly primary and secondary amines.[7][8] This serves as the primary point for introducing the first element of diversity.
-
C5-Position (Fluoro): The fluorine atom at C5 is significantly less reactive than the C4-chloro group.[9] Its displacement typically requires more forcing conditions or prior activation from an electron-donating group introduced at the C4 position. This differential reactivity is key to a sequential substitution strategy.
-
C6-Position (Methyl): The methyl group at C6 provides a steric and electronic handle that can influence the binding of the final purine analog to its biological target. It can also be a site for later-stage functionalization, although this is less common.[10]
Our overarching strategy involves a three-stage process to build the purine library, as illustrated below.
Figure 1. Overall workflow for purine library synthesis.
PART 1: C4 Position Diversification Protocols
The initial step involves the regioselective substitution of the C4-chloro group. This can be achieved efficiently through either Nucleophilic Aromatic Substitution or Suzuki-Miyaura cross-coupling.
Protocol 1.1: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of this compound with a library of primary or secondary amines to generate 4-amino-substituted pyrimidines.
Mechanism Insight: The reaction proceeds via a classic SNAr mechanism, involving the formation of a stabilized Meisenheimer intermediate. The attack occurs preferentially at the C4 position due to superior stabilization of the negative charge by the adjacent ring nitrogen and the better leaving group ability of chloride compared to fluoride.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask or a parallel synthesis vial, add this compound (1.0 eq).
-
Reagent Addition: Add the desired amine nucleophile (1.1–1.5 eq) and a suitable base (2.0–3.0 eq, see Table 1).
-
Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, Ethanol, or DMF) to achieve a substrate concentration of 0.1–0.5 M.
-
Reaction Conditions: Stir the mixture at the specified temperature (ranging from room temperature to 120 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (salt) has formed, filter it off.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like Ethyl Acetate or Dichloromethane and wash with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired 4-amino-5-fluoro-6-methylpyrimidine.
Table 1: Representative Conditions for C4-Amination (SNAr)
| Entry | Amine Nucleophile (R¹-NH₂) | Base | Solvent | Temp (°C) | Typical Time (h) |
| 1 | Aniline | DIPEA | Dioxane | 100 | 12-18 |
| 2 | Benzylamine | K₂CO₃ | Ethanol | 80 | 6-12 |
| 3 | Morpholine | Et₃N | DMF | 60 | 4-8 |
| 4 | Cyclopropylamine | K₂CO₃ | Acetonitrile | 80 | 10-16 |
Note: Conditions are illustrative and may require optimization for specific substrates.
Protocol 1.2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of aryl or heteroaryl moieties at the C4 position, significantly expanding the chemical space of the library.
Mechanism Insight: The Suzuki reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Cl bond. This is followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[11][12]
Figure 2. Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid or ester (1.2–2.0 eq), and the base (2.0–3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if required, an additional ligand.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/water mixture, DMF, or Toluene).
-
Reaction Conditions: Heat the mixture under an inert atmosphere, typically between 80-120 °C. Microwave irradiation can significantly shorten reaction times.[6]
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify the residue by flash chromatography to obtain the 4-aryl-5-fluoro-6-methylpyrimidine.
Table 2: Representative Conditions for C4-Arylation (Suzuki Coupling)
| Entry | Boronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 |
| 2 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 120 (µW) |
PART 2: C5 Position Amination and Purine Ring Formation
With diversity established at the C4 position, the next steps focus on constructing the fused imidazole ring to complete the purine core. This requires the introduction of an amino group at the C5 position, followed by cyclization.
Protocol 2.1: C5-Amination via Nucleophilic Aromatic Substitution (SNAr)
The C5-fluoro group, now activated by the electron-donating substituent at C4, can be displaced by a second amine. This reaction generally requires more forcing conditions than the initial C4 substitution.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-tolerant vial, dissolve the 4-substituted-5-fluoro-6-methylpyrimidine (1.0 eq) in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the second amine nucleophile (R²-NH₂) (2.0–5.0 eq). A base may not be necessary if excess amine is used, but a non-nucleophilic base like DIPEA can be added if needed.
-
Reaction Conditions: Seal the vial and heat the mixture to a high temperature (typically 140–180 °C).
-
Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool the mixture, dilute with water to precipitate the product or extract with an organic solvent.
-
Purification: Purify the crude 4,5-diamino-6-methylpyrimidine derivative by column chromatography or recrystallization.
Protocol 2.2: Purine Formation via Traube Synthesis
The Traube purine synthesis is a classic and robust method for cyclizing a 4,5-diaminopyrimidine to form the purine ring.[13] This step introduces the final carbon atom (C8) of the purine scaffold.
Step-by-Step Methodology:
-
Reaction Setup: Place the 4,5-diamino-6-methylpyrimidine derivative (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Add an excess of the cyclizing agent. Common choices include:
-
For an unsubstituted C8: Triethyl orthoformate with a catalytic amount of acid (e.g., p-TsOH), or neat formic acid.
-
For a substituted C8: An appropriate orthoester (e.g., triethyl orthoacetate for a C8-methyl group).
-
-
Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by LC-MS).
-
Work-up: Cool the reaction mixture and remove the excess reagent under reduced pressure.
-
Purification: The resulting crude purine derivative can often be purified by simple trituration with a solvent like diethyl ether or by recrystallization. If necessary, perform flash column chromatography.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in C4-SNAr | Insufficiently reactive amine; Steric hindrance; Inappropriate base/solvent combination. | Increase reaction temperature; Switch to a more polar aprotic solvent (e.g., DMF, DMSO); Use a stronger, non-nucleophilic base (e.g., DBU). |
| No reaction in Suzuki coupling | Catalyst deactivation; Poorly soluble boronic acid; Ineffective base. | Use a different ligand (e.g., phosphine ligands like SPhos, XPhos); Ensure reagents are anhydrous and solvent is degassed; Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Formation of side products | Di-substitution (reaction at C5); Hydrolysis of chloro-group or boronic acid. | For C4-SNAr, use milder conditions (lower temperature, shorter time); For Suzuki, ensure an inert atmosphere and use anhydrous conditions. |
| Incomplete C5-amination | Insufficient temperature; Steric hindrance from C4 substituent. | Increase reaction temperature using a sealed vessel or microwave reactor; Use a smaller, more nucleophilic amine if possible. |
| Failed Traube cyclization | Diamine starting material is unstable; Insufficiently reactive cyclizing agent. | Use freshly prepared/purified diamine; Use a more reactive cyclizing agent or add an acid catalyst (e.g., HCl, p-TsOH) to the orthoformate reaction. |
Conclusion
This compound is a superb starting material for the combinatorial synthesis of purine libraries. Its well-defined, differential reactivity at the C4 and C5 positions enables a logical and sequential approach to diversification. By employing robust reactions such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and the Traube purine synthesis, researchers can efficiently generate large collections of novel purine analogs. These libraries are invaluable resources for high-throughput screening campaigns, particularly in the search for potent and selective kinase inhibitors and other targeted therapeutics.[4][14]
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for the Design of Kinase-focused Compound Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Structure-based library approach to kinase inhibitors (Journal Article) | OSTI.GOV [osti.gov]
HPLC analysis method for 4-Chloro-5-fluoro-6-methylpyrimidine reaction monitoring
Application Note & Protocol
Topic: High-Performance Liquid Chromatography (HPLC) Analysis for Reaction Monitoring of 4-Chloro-5-fluoro-6-methylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for monitoring the progress of chemical reactions involving this compound. As a key intermediate in the synthesis of various biologically active compounds, real-time, quantitative analysis of its consumption and product formation is critical for reaction optimization, yield maximization, and impurity profiling. This guide details a systematic approach, from initial method development and optimization to a step-by-step protocol for routine reaction monitoring, grounded in established chromatographic principles and regulatory expectations for data integrity.
Introduction: The Rationale for HPLC-Based Reaction Monitoring
In synthetic organic chemistry, particularly within pharmaceutical and agrochemical development, the ability to accurately track the progress of a reaction is paramount. Traditional methods like Thin-Layer Chromatography (TLC) offer rapid qualitative insights but lack the quantitative precision and resolution required for rigorous process control.[1] High-Performance Liquid Chromatography (HPLC) emerges as the superior analytical technique, offering high-resolution separation, quantitative accuracy, and the ability to monitor multiple components—reactants, intermediates, products, and byproducts—simultaneously.[1][2]
This compound (MW: 146.55 g/mol , Formula: C₅H₄ClFN₂) is a halogenated pyrimidine derivative.[3] Such compounds are often precursors to complex molecules, and their reaction kinetics can be sensitive to subtle changes in conditions. An optimized HPLC method provides chemists with critical data to:
-
Determine reaction endpoints accurately, preventing unnecessary heating or extended reaction times.
-
Quantify the formation of desired products and the consumption of starting materials.
-
Identify and monitor the formation of impurities, aiding in process optimization to minimize their presence.
-
Generate reliable data for kinetic studies and process scale-up.
This application note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of moderately polar and non-polar compounds like pyrimidine derivatives.[2][4]
Foundational Principles: Designing the Analytical Method
The development of a successful HPLC method hinges on a systematic evaluation of several key parameters. The choices outlined below are based on the physicochemical properties of halogenated pyrimidines and established chromatographic theory.[5][6]
Column Selection: The Core of the Separation
The stationary phase is the most critical component for achieving separation. For pyrimidine derivatives, C8 and C18 columns are the most common starting points in reversed-phase chromatography.[2]
-
Expert Rationale: this compound contains a heterocyclic aromatic ring, making it suitable for interactions with alkyl-bonded silica phases.[7] A C18 (Octadecylsilane) column is recommended as the primary choice due to its high hydrophobicity, which provides excellent retention for a broad range of organic molecules.[8][9] A phenyl-bonded phase could be a secondary option, as it offers alternative selectivity through π-π interactions with the pyrimidine ring.[9][10]
-
Recommended Column Specifications:
Mobile Phase Selection and Optimization
The mobile phase composition dictates the retention and elution of analytes.[11] A gradient elution, where the mobile phase composition is changed over the course of the analysis, is recommended for reaction monitoring to ensure elution of all components with varying polarities.[12]
-
Mobile Phase A (Aqueous): Deionized water with an acidic modifier. 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) is recommended.
-
Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH).
Detection: Ensuring Sensitivity and Specificity
A Photodiode Array (PDA) or Diode Array Detector (DAD) is the ideal choice for this application.[16][17]
-
Expert Rationale: A PDA/DAD detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[16] This provides several key advantages:
-
Optimal Wavelength Selection: The absorbance maximum (λmax) of the analyte and other components can be determined and used for quantification, maximizing sensitivity. Pyrimidine rings typically absorb strongly in the 254-270 nm range.[1]
-
Peak Purity Analysis: The detector software can assess the spectral homogeneity across a single chromatographic peak, providing an indication of co-eluting impurities.[18]
-
Compound Identification: Spectra of unknown peaks can be compared against a library of standards for tentative identification.[18]
-
Detailed Protocols and Methodologies
Materials and Equipment
| Item | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat, PDA/DAD Detector |
| Chromatography Column | C18, 150 x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) |
| Solvents | HPLC-grade Acetonitrile, HPLC-grade Methanol, HPLC-grade Water |
| Reagents | Formic Acid (LC-MS grade), this compound standard |
| Sample Preparation | 0.22 µm Syringe Filters (PTFE or Nylon), Volumetric flasks, Pipettes |
Workflow for Reaction Monitoring
The overall process for monitoring a chemical reaction using this HPLC method is illustrated below.
Caption: Workflow for HPLC-based reaction monitoring.
Standard and Sample Preparation Protocol
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve the standard in a 50:50 mixture of Acetonitrile and Water in a 100 mL volumetric flask.
-
Ensure the standard is fully dissolved, using sonication if necessary.
-
This stock solution can be further diluted to create a calibration curve for quantitative analysis.
Reaction Sample Preparation:
-
At a specified time point, carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume (e.g., 1 mL) of a suitable solvent (e.g., the initial HPLC mobile phase composition) in a vial. This step is crucial to stop the reaction and ensure the sample composition is representative of that time point.
-
Vortex the vial to mix thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[1]
HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC method. Optimization may be required based on the specific reaction mixture.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Good retention for pyrimidine derivatives.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds.[13] |
| Mobile Phase B | Acetonitrile | Good eluting strength and UV transparency.[13] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[2] |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and retention.[12] |
| Injection Volume | 5-10 µL | Balances sensitivity with the risk of column overloading. |
| Detector | PDA/DAD | Monitor at 260 nm (verify λmax with standard), acquire spectra from 200-400 nm.[16] |
| Gradient Program | See Table Below | To separate compounds with a range of polarities. |
Recommended Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Linear |
| 20.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Linear |
| 25.1 | 95 | 5 | Linear |
| 30.0 | 95 | 5 | Linear |
Data Analysis and Interpretation
After data acquisition, the resulting chromatogram is analyzed.
-
Identification: The reactant (this compound) and product peaks are identified by comparing their retention times with those of authentic standards.
-
Quantification: The area of each peak is proportional to its concentration. The percentage of reactant remaining can be calculated using the area normalization method (assuming all components elute and have a similar response factor at the monitored wavelength) or, more accurately, against a calibration curve.
Percent Conversion Calculation (Area %):
% Conversion = [ (Initial Area of Reactant - Area of Reactant at time t) / Initial Area of Reactant ] * 100
Method Validation Principles
For applications in regulated environments, the analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[19][20][21]
| Parameter | Purpose | Brief Protocol |
| Specificity | To ensure the method can separate the analyte from impurities and other reaction components. | Analyze a blank (diluent), a standard of the analyte, and a spiked reaction mixture to demonstrate resolution between peaks.[21] |
| Linearity | To confirm a proportional relationship between concentration and detector response. | Prepare and inject a series of standards over a defined range (e.g., 10-150 µg/mL). Plot a calibration curve and determine the correlation coefficient (r² > 0.999).[20][22] |
| Accuracy | To measure the closeness of the results to the true value. | Analyze samples with known concentrations (spiked placebo or standard addition) and calculate the percent recovery.[21] |
| Precision | To assess the degree of scatter between a series of measurements. | Perform repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). Calculate the Relative Standard Deviation (%RSD), which should typically be <2%.[19][23] |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified reliably. | Calculated from the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[20] |
| Robustness | To evaluate the method's reliability with small, deliberate variations in parameters. | Slightly vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units) and observe the effect on the results.[20] |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Active silanol groups on the column; pH of mobile phase is inappropriate for the analyte. | Ensure the acidic modifier is used in the mobile phase. Test a different pH. Use a modern, end-capped column. |
| No Peaks or Very Small Peaks | Sample not prepared correctly; Injection issue; Detector lamp off. | Verify sample preparation steps. Check autosampler for errors. Ensure detector lamp is on and has sufficient lifetime remaining. |
| Drifting Baseline | Column not equilibrated; Mobile phase contamination; Detector lamp failing. | Equilibrate the column for at least 30 minutes with the initial mobile phase. Prepare fresh mobile phase. Check lamp energy. |
| Ghost Peaks | Contamination in the mobile phase or from a previous injection. | Run a blank gradient. Ensure high-purity solvents are used. Implement a needle wash step in the autosampler method. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 17. labcompare.com [labcompare.com]
- 18. torontech.com [torontech.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. actascientific.com [actascientific.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo [mdpi.com]
- 23. demarcheiso17025.com [demarcheiso17025.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key building block in medicinal chemistry, particularly for kinase inhibitors and other targeted therapies, achieving a high yield and purity of this pyrimidine derivative is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and refine your experimental approach.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Q1: My reaction yield is consistently low. What are the common causes and how can I fix this?
Low yield is the most frequent issue, often stemming from incomplete conversion, product degradation during work-up, or competing side reactions.
Potential Cause 1: Incomplete Chlorination
The conversion of the hydroxyl group on the pyrimidine ring to a chloride is a demanding reaction that can easily stall.
-
Mechanistic Insight: The hydroxyl group of the starting material, 5-fluoro-6-methylpyrimidin-4(3H)-one, is a poor leaving group. Chlorinating agents like phosphorus oxychloride (POCl₃) must first activate it by forming a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion. If the activation or subsequent substitution is inefficient, the reaction will not proceed to completion.
-
Recommended Solution:
-
Reagent Stoichiometry & Quality: Ensure POCl₃ is used in significant excess (typically 5-10 equivalents) to act as both the reagent and solvent.[2] Use freshly opened or distilled POCl₃, as it can decompose upon exposure to atmospheric moisture, reducing its efficacy.
-
Reaction Temperature & Duration: This reaction requires elevated temperatures to drive it to completion. A typical starting point is refluxing at 100-110°C.[3] Monitor the reaction by TLC or LCMS. If the reaction stalls, consider extending the reaction time up to 12-24 hours.
-
Use of a Catalyst/Base: The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can significantly improve yields.[3][4][5] The base serves two purposes: it neutralizes the HCl generated during the reaction, preventing potential side reactions, and it can act as a nucleophilic catalyst to facilitate the formation of the reactive intermediate.
-
Potential Cause 2: Product Degradation during Work-up
The chlorinated pyrimidine product can be sensitive to the harsh conditions of the work-up procedure.
-
Mechanistic Insight: The electron-withdrawing nature of the pyrimidine ring, compounded by the fluoro and chloro substituents, makes the product susceptible to hydrolysis back to the starting material or other byproducts, especially in the presence of water at elevated temperatures.
-
Recommended Solution:
-
Controlled Quenching: After the reaction is complete, cool the mixture to room temperature before quenching. The excess POCl₃ must be destroyed carefully. A common method is to slowly and cautiously add the reaction mixture to ice water or a cold, dilute sodium bicarbonate solution.[4] Performing this addition at 0-5°C is critical to minimize product hydrolysis.
-
Efficient Extraction: Immediately following the quench, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.[4][5] Do not allow the product to remain in the aqueous phase for an extended period.
-
Potential Cause 3: Loss during Purification
Significant product loss can occur during the final purification step.
-
Mechanistic Insight: this compound is a relatively volatile and polar compound.[6] During solvent removal under reduced pressure, the product can co-evaporate. If using silica gel chromatography, its polarity can lead to tailing and difficult separation from polar impurities.
-
Recommended Solution:
-
Careful Solvent Removal: When concentrating the organic extracts, use a rotary evaporator with a moderate bath temperature (e.g., <40°C) and carefully control the vacuum to avoid aggressive bumping and loss of this volatile product.
-
Alternative Purification: If chromatography is problematic, consider vacuum distillation for larger scales.[3] For smaller scales, crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may yield a purer product with less loss.
-
Q2: My final product is contaminated with significant impurities. What are they and how can I prevent their formation?
Impurity profiles can reveal much about what went wrong during the reaction or work-up.
Common Impurity 1: Unreacted Starting Material
-
Identification: A polar spot on TLC or an early-eluting peak in RP-HPLC corresponding to 5-fluoro-6-methylpyrimidin-4(3H)-one.
-
Root Cause: Incomplete reaction.
-
Prevention: Refer to the solutions for "Incomplete Chlorination" in Q1. Increasing reaction time, temperature, or adding a catalyst like N,N-dimethylaniline are the most effective strategies.[3][4]
Common Impurity 2: Dimerized or Polymeric Byproducts
-
Identification: Baseline material on TLC or very late-eluting peaks in HPLC, often with complex mass spectra.
-
Root Cause: The HCl generated during the reaction can catalyze polymerization or other decomposition pathways if not effectively neutralized.
-
Prevention: The use of a base like triethylamine or N,N-dimethylaniline is crucial to scavenge the generated HCl.[4][5] Ensure at least a stoichiometric amount of base relative to the starting material is used.
Common Impurity 3: Residual Phosphorus Compounds
-
Identification: Broad or misshapen peaks in NMR, inorganic residues after evaporation.
-
Root Cause: Incomplete removal of phosphoric acid and other phosphorus byproducts from the POCl₃ quench.
-
Prevention: During the aqueous work-up, wash the combined organic layers thoroughly with water, followed by a wash with saturated sodium bicarbonate solution, and finally a brine wash. This sequence helps remove acidic phosphorus residues.[7]
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for the synthesis and a decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the chlorination step?
While conditions must be optimized for your specific setup, a robust starting point derived from analogous syntheses is presented below.[3][4][5]
| Parameter | Recommended Value | Rationale & Key Considerations |
| Starting Material | 5-fluoro-6-methylpyrimidin-4(3H)-one (1 eq.) | Must be dry. Moisture will consume POCl₃ and reduce yield. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) (5-10 eq.) | Acts as both reagent and solvent. Use fresh, high-purity grade. |
| Base (Optional but Recommended) | N,N-Dimethylaniline or Triethylamine (1.1-1.5 eq.) | Neutralizes HCl byproduct, preventing side reactions. Can also catalyze the reaction. |
| Temperature | 100 - 110 °C (Reflux) | Sufficient thermal energy is required to overcome the activation barrier. |
| Reaction Time | 4 - 8 hours | Monitor by TLC/LCMS to confirm consumption of starting material. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents introduction of atmospheric moisture. |
Q2: How do I perform a safe and effective work-up?
The work-up procedure is critical for both safety and yield. POCl₃ reacts violently with water.
Detailed Work-up Protocol:
-
Cooling: After confirming reaction completion via TLC/LCMS, allow the reaction vessel to cool to ambient temperature.
-
POCl₃ Removal (Optional, for scale-up): On larger scales, excess POCl₃ can be removed via vacuum distillation.[2] This minimizes the amount that needs to be quenched.
-
Quenching: Prepare a separate, large vessel containing crushed ice and water (or a dilute, cold NaHCO₃ solution). While vigorously stirring the ice slurry, add the reaction mixture dropwise via an addition funnel. CRITICAL: Maintain the temperature of the quenching vessel below 10°C at all times. This is a highly exothermic process.
-
Extraction: Once the addition is complete, allow the mixture to stir for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane.[4]
-
Washing: Combine the organic layers. Wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally, saturated aqueous NaCl (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (bath temp <40°C) to yield the crude product.
Q3: What is the best method for final purification?
The choice depends on the scale of your reaction and the nature of the impurities.
-
Vacuum Distillation: This is the preferred method for multi-gram scales and is often used in industrial processes.[3] It is highly effective at removing non-volatile impurities.
-
Flash Column Chromatography: Effective for smaller, lab-scale synthesis (<5g). Use a silica gel column and a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).
-
Crystallization: If the crude product is a solid or can be induced to crystallize, this can be an excellent method for achieving high purity. Experiment with solvent systems like hexanes, diethyl ether, or mixtures with small amounts of ethyl acetate.
Visualizing the Core Reaction
This diagram outlines the fundamental chemical transformation.
Caption: Key transformation in the synthesis.
References
- 1. 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine [myskinrecipes.com]
- 2. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 [chemicalbook.com]
- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 6. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
common side reactions in the synthesis of substituted pyrimidines
< , "PART 1: CORE DIRECTIVE (Autonomy)": "You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide", "PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)": "As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars:\nExpertise & Experience: Do not just list steps; explain the causality behind experimental choices.\nTrustworthiness: Every protocol described must be a self-validating system.\nAuthoritative Grounding & Comprehensive References:\nIn-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text.\nReference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification.\nLink Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link.", "PART 3: VISUALIZATION & FORMATTING": "Data Presentation:\nSummarize all quantitative data into clearly structured tables for easy comparison.\nExperimental Protocols:\nProvide detailed, step-by-step methodologies for all key experiments/workflows cited.\nMandatory Visualization:\nCreate diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).\nEnclose all DOT scripts within a dot code block.\nProvide a brief, descriptive caption directly below each generated diagram (Within 100 characters).\nDiagram Specifications:\nMax Width: 760px.\nColor Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements.\nNode Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). \nColor Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368." } ]
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I have a good collection of search results covering the Biginelli and Pinner reactions, which are common methods for pyrimidine synthesis.
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I have information on specific side reactions like Hantzsch dihydropyridine formation, N-acylurea byproducts, self-condensation, hydrolysis, and incomplete cyclization.
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The search results also provide some troubleshooting steps and preventative measures for these side reactions.
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I have found some information on N-oxide formation and hydrolysis of chloropyrimidines, which are other potential side reactions.
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There is also information on metal-catalyzed cross-coupling reactions for pyrimidine functionalization and potential side reactions in these processes.
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I have some resources that could be used for citations.
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The information is somewhat fragmented across multiple documents. I need to synthesize this information into a coherent and well-structured technical support guide.
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I need to create a logical flow for the guide, starting with common problems and then delving into specific troubleshooting for different synthetic routes.
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I need to design the Graphviz diagrams to visually represent the reaction pathways and side reactions.
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I need to formulate detailed, step-by-step protocols based on the information gathered, highlighting the critical points to avoid side reactions.
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I need to organize the FAQs in a clear and concise question-and-answer format.
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I need to compile the reference list with proper formatting and clickable URLs.
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While I have information on side reactions, I need to ensure I can explain the underlying mechanisms with sufficient detail and scientific accuracy, citing authoritative sources.
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I need to structure the entire response to fit the persona of a Senior Application Scientist, providing not just information but also expert insights.
My plan is to now move into the content generation phase. I will start by structuring the technical support center, creating the main sections (FAQs, Troubleshooting Guides for specific reactions). Then, I will populate these sections with the information I've gathered, writing the content in the persona of a Senior Application Scientist. I will simultaneously create the Graphviz diagrams and the detailed protocols. Finally, I will compile the reference list and ensure all citations are correctly placed. I believe I have enough information to proceed with generating the response without further searches at this point. I will focus on synthesizing and presenting the existing information in the required format.# Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic strategies. This resource is built on a foundation of scientific integrity, drawing from established literature and practical field experience to ensure the advice is both accurate and actionable.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial queries and challenges encountered during the synthesis of substituted pyrimidines.
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]
Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1]
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process.[1]
Confirmation and Prevention:
-
Characterization: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[2]
Q4: My Pinner synthesis is failing. What are the critical parameters to control?
A3: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters include:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[3]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[3]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[3]
Troubleshooting Guides for Common Synthetic Routes
This section provides in-depth troubleshooting for specific and common synthetic methodologies for preparing substituted pyrimidines.
Guide 1: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones, which are valuable precursors to a wide range of substituted pyrimidines. Despite its utility, it is often plagued by side reactions.
Problem 1: Formation of Knoevenagel Adduct
Observation: A major byproduct is identified as the Knoevenagel condensation product between the aldehyde and the β-ketoester.
Causality: The Knoevenagel condensation is a competing reaction that can be favored under certain conditions, consuming the starting materials and reducing the yield of the desired dihydropyrimidinone.[3]
Mitigation Strategies:
-
Catalyst Choice: The use of a suitable Lewis acid catalyst can preferentially promote the Biginelli pathway over the Knoevenagel condensation.
-
Reaction Conditions: Optimization of the solvent and temperature can also influence the reaction pathway. Protic and polar aprotic solvents generally perform well.[3]
-
Pre-formation of Intermediates: In some cases, pre-forming the enone intermediate (the "Atwal modification") can be an effective strategy, particularly with aliphatic aldehydes which are more prone to self-condensation.[3]
Caption: Desired vs. side reaction pathways in the Biginelli synthesis.
Data Summary: Catalyst and Temperature Effects in Biginelli Reaction
| Catalyst | Temperature (°C) | DHPM Yield (%) | Hantzsch DHP Yield (%) |
| Uncatalyzed | 100 | 55 | 40 |
| Lewis Acid | 60 | 85 | 10 |
| Brønsted Acid | 80 | 72 | 25 |
| Note: Yields are approximate and can vary based on specific substrates and catalysts.[1] |
Guide 2: The Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine and is a robust method for preparing a variety of substituted pyrimidines.[4] However, it is not without its challenges.
Problem 2: Hydrolysis of Intermediates and Starting Materials
Observation: Low yield of the desired pyrimidine with the presence of ester byproducts.
Causality: The Pinner synthesis is highly sensitive to moisture. The amidine starting material and the imidate salt intermediate (Pinner salt) are susceptible to hydrolysis, leading to the formation of unwanted byproducts and a reduction in the yield of the target pyrimidine.[2][3]
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor.[3]
-
Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[3]
-
Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.[3]
Caption: Pinner synthesis pathway and the competing hydrolysis side reaction.
Guide 3: Metal-Catalyzed Cross-Coupling Reactions
The functionalization of pyrimidine rings via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is a powerful tool for creating complex molecules. However, these reactions can be sensitive and prone to side reactions.
Problem 3: Homocoupling and Catalyst Deactivation
Observation: Formation of homocoupled byproducts of the coupling partners and a decrease in reaction rate over time.
Causality: Homocoupling can occur when the organometallic intermediate reacts with itself instead of the pyrimidine substrate. Catalyst deactivation can result from the formation of inactive metal species or the coordination of impurities to the metal center.
Mitigation Strategies:
-
Ligand Selection: The choice of ligand is critical for stabilizing the active catalyst and promoting the desired cross-coupling pathway.
-
Reaction Conditions: Careful control of temperature, solvent, and base can minimize homocoupling and catalyst deactivation.
-
Purity of Reagents: Ensure all reagents, including the pyrimidine substrate and the coupling partner, are free of impurities that could poison the catalyst.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.[1]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.[2]
Materials:
-
1,3-dicarbonyl compound (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide in ethanol, 10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the amidine hydrochloride (10 mmol) to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
References
Technical Support Center: Purification of 4-Chloro-5-fluoro-6-methylpyrimidine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-Chloro-5-fluoro-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The information herein is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and reproducible purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound, providing causal analysis and actionable solutions.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Collected fractions are contaminated with starting materials or byproducts.
-
Low final purity of the isolated product.
Root Cause Analysis: The polarity of this compound is similar to that of potential impurities, such as isomers or related pyrimidine derivatives, making separation challenging. The choice of stationary and mobile phases is critical for achieving adequate resolution.
Solutions & Methodologies:
-
Optimize the Mobile Phase:
-
Principle: Altering the solvent strength of the mobile phase directly influences the retention of compounds on the stationary phase.[1][2] A systematic approach to solvent system selection is paramount.
-
Protocol:
-
Begin with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity.
-
Perform thin-layer chromatography (TLC) with various solvent ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to identify the optimal system that provides the best separation between your target compound and impurities.
-
For more challenging separations, consider a ternary solvent system. For instance, adding a small amount of dichloromethane or methanol can modulate selectivity.
-
-
-
Select an Appropriate Stationary Phase:
-
Principle: The nature of the stationary phase dictates the primary mode of interaction with the analyte. While standard silica gel is common, alternatives may offer better selectivity for halogenated heterocycles.
-
Recommendation:
-
Standard Silica Gel (60 Å, 230-400 mesh): This is the workhorse for normal-phase chromatography and is a good starting point.
-
Deactivated Silica Gel: If you observe product degradation on the column, the acidic nature of silica might be the cause.[3] You can deactivate silica by treating it with a triethylamine solution.
-
Alumina (Neutral or Basic): For compounds that are sensitive to acidic conditions, alumina can be a suitable alternative.[3]
-
-
-
Employ Gradient Elution:
-
Principle: A gradual increase in the mobile phase polarity during the chromatographic run can improve the separation of complex mixtures.[1][4]
-
Workflow:
-
Start with a low-polarity mobile phase to allow for the elution of non-polar impurities.
-
Incrementally increase the proportion of the more polar solvent to elute the target compound.
-
A final high-polarity wash ensures all components are eluted from the column.
-
-
Issue 2: Low Yield of Recovered this compound
Symptoms:
-
The amount of purified product is significantly less than expected based on the crude material.
-
Streaking or tailing of the product spot on TLC analysis of the column fractions.
Root Cause Analysis: Low recovery can be attributed to several factors, including irreversible adsorption of the compound onto the stationary phase, degradation during purification, or co-elution with an unseen impurity.[3]
Solutions & Methodologies:
-
Assess Compound Stability on Silica Gel:
-
Principle: The acidic silanol groups on the surface of silica gel can sometimes catalyze the decomposition of sensitive compounds.[3]
-
Protocol:
-
Dissolve a small amount of your crude material in a suitable solvent.
-
Spot it on a TLC plate.
-
In the same lane, add a small amount of silica gel directly onto the initial spot.
-
Develop the TLC plate and observe if any new spots (degradation products) appear.
-
-
-
Proper Sample Loading Technique:
-
Principle: The way the sample is loaded onto the column significantly impacts the separation efficiency. A concentrated, narrow band is ideal.[5]
-
Methods:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column bed.[5]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to obtain a free-flowing powder.[5][6] This powder is then carefully added to the top of the column.
-
-
-
Optimize Flow Rate:
-
Principle: The flow rate of the mobile phase affects the equilibrium of the analyte between the stationary and mobile phases.[5]
-
Guidance:
-
Issue 3: Column Cracking or Channeling
Symptoms:
-
Visible cracks or channels in the packed column bed.
-
Poor separation and distorted elution bands.
Root Cause Analysis: Improper packing of the column is the most common cause of cracking and channeling. This can be due to the use of a dry packing method without proper settling or sudden changes in solvent polarity.
Solutions & Methodologies:
-
Proper Column Packing:
-
Principle: A uniformly packed column ensures a consistent flow path for the mobile phase and analytes, which is essential for good separation.
-
Slurry Packing Method:
-
Prepare a slurry of the silica gel in the initial mobile phase solvent.
-
Pour the slurry into the column in one continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.
-
Allow the silica to pack under gravity or with gentle pressure, ensuring the bed does not run dry.
-
-
-
Avoid Sudden Solvent Polarity Changes:
-
Principle: Rapid changes in the mobile phase composition can cause swelling or shrinking of the silica gel bed, leading to cracks.
-
Best Practice: When running a gradient, ensure the change in solvent polarity is gradual.
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the purification of this compound?
A1: A good starting point for normal-phase chromatography on silica gel is a mixture of hexanes and ethyl acetate. Based on the polar nature of the pyrimidine ring and the presence of halogens, a ratio in the range of 9:1 to 7:3 (hexanes:ethyl acetate) is often effective. It is crucial to first determine the optimal ratio using thin-layer chromatography (TLC).
Q2: How can I visualize this compound on a TLC plate?
A2: this compound contains a UV-active pyrimidine ring. Therefore, it can be visualized under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent TLC plate.
Q3: Is it necessary to use HPLC-grade solvents for flash column chromatography?
A3: While not always strictly necessary as in HPLC, using high-purity solvents is highly recommended.[7] Lower-grade solvents may contain non-volatile impurities that can co-elute with your product, leading to contamination of the final fractions.
Q4: My compound is a solid. How should I load it onto the column?
A4: For solid samples, the dry loading technique is generally preferred.[5][6] Dissolve your solid in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small portion of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be evenly applied to the top of the packed column.
Q5: What are some common impurities that might be present in a crude sample of this compound?
A5: Common impurities can include unreacted starting materials, isomers formed during synthesis, or related pyrimidine byproducts. For example, if the synthesis involves chlorination of a hydroxylpyrimidine precursor, residual starting material may be present.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography, offering good resolving power for a wide range of compounds. |
| Mobile Phase (Starting) | Hexanes:Ethyl Acetate (9:1 to 7:3 v/v) | Provides a good starting polarity for the elution of halogenated pyrimidines. |
| Sample Load | 1-5% of silica gel weight | Overloading the column can lead to poor separation and peak broadening. |
| Flow Rate | Dependent on column dimensions | Should be optimized to allow for proper equilibration without excessive diffusion. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chromatography [chem.rochester.edu]
- 4. halocolumns.com [halocolumns.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. orgsyn.org [orgsyn.org]
- 7. rjptonline.org [rjptonline.org]
stability of 4-Chloro-5-fluoro-6-methylpyrimidine under acidic/basic conditions
Welcome to the dedicated technical support center for 4-Chloro-5-fluoro-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research and development workflows.
Introduction to the Stability of this compound
This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of reactive chloro and fluoro substituents on the pyrimidine ring dictates its chemical behavior and, consequently, its stability. Understanding its degradation profile under acidic and basic conditions is paramount for designing robust synthetic routes, developing stable formulations, and ensuring the accuracy of biological assays. This guide provides a comprehensive framework for assessing and managing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in solution?
A1: The primary stability concern is its susceptibility to nucleophilic substitution, particularly hydrolysis of the chloro group at the 4-position. The pyrimidine ring is electron-deficient, which activates the chlorine atom towards attack by nucleophiles, including water and hydroxide ions. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: Under acidic conditions, the pyrimidine ring can be protonated, which can either stabilize the ring towards nucleophilic attack or, in some cases, catalyze hydrolysis, depending on the specific acid and reaction conditions. Generally, halogenated pyrimidines are more stable in mildly acidic to neutral aqueous solutions.
-
Basic Conditions: In basic media, the presence of hydroxide ions (a strong nucleophile) will accelerate the hydrolysis of the 4-chloro group, leading to the formation of 4-hydroxy-5-fluoro-6-methylpyrimidine. This reaction is often irreversible and can significantly impact the purity and intended activity of the compound.
Q3: Which of the halogen substituents, chlorine or fluorine, is more likely to be displaced?
A3: The chlorine atom at the 4-position is significantly more labile and prone to nucleophilic displacement than the fluorine atom at the 5-position. The carbon-fluorine bond is stronger than the carbon-chlorine bond, making the fluoro group more resistant to substitution under typical acidic or basic hydrolytic conditions.
Q4: What are the likely degradation products of this compound under hydrolytic stress?
A4: The primary degradation product under both acidic and basic hydrolysis is expected to be 4-hydroxy-5-fluoro-6-methylpyrimidine . Under more forcing conditions, further degradation of the pyrimidine ring might occur, but the initial hydrolysis of the C-Cl bond is the most probable first step.
Q5: What are the recommended storage conditions for this compound as a solid and in solution?
A5:
-
Solid: As a solid, the compound is generally stable when stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.
-
In Solution: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is advisable to use a non-aqueous, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) and store at low temperatures (-20°C or -80°C) to minimize degradation. Aqueous solutions, especially at neutral to high pH, should be avoided for long-term storage.
Troubleshooting Guide: Common Issues in Stability Experiments
This section addresses specific problems that researchers may encounter during their experiments involving this compound.
Issue 1: Rapid loss of parent compound in aqueous buffer during a biological assay.
-
Possible Cause: Hydrolysis of the 4-chloro group catalyzed by the buffer components or the inherent pH of the medium.
-
Troubleshooting Steps:
-
pH Monitoring: Measure the pH of your assay buffer. If it is neutral or basic, consider if a lower pH buffer (e.g., pH 6.0-6.5) is compatible with your biological system.
-
Solvent System: Prepare stock solutions in an anhydrous aprotic solvent like DMSO. When diluting into the aqueous assay buffer, do so immediately before use to minimize the compound's exposure time to water.
-
Temperature Control: Perform the assay at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Control Experiment: Run a control experiment with the compound in the assay buffer without the biological components to quantify the rate of abiotic degradation.
-
Issue 2: Appearance of an unexpected peak in HPLC analysis of a reaction mixture.
-
Possible Cause: Formation of a degradation product, most likely 4-hydroxy-5-fluoro-6-methylpyrimidine, due to the presence of water or basic impurities in the reaction.
-
Troubleshooting Steps:
-
Characterization of the Impurity: Use LC-MS to determine the mass of the unexpected peak. A mass corresponding to the replacement of chlorine with a hydroxyl group would confirm hydrolysis.
-
Reaction Conditions: Ensure all solvents and reagents are anhydrous. If a base is used in the reaction, consider using a non-nucleophilic base or adding it at low temperatures.
-
Work-up Procedure: During the reaction work-up, avoid prolonged exposure to aqueous basic or acidic conditions. Neutralize the reaction mixture promptly and extract the product into an organic solvent.
-
Issue 3: Inconsistent results in kinetic studies.
-
Possible Cause: On-going degradation of the compound during the course of the experiment, leading to a decrease in the effective concentration of the active species.
-
Troubleshooting Steps:
-
Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its degradation products. This is crucial for accurately quantifying the concentration of the active compound at each time point.
-
Time-Course Analysis: Analyze the stability of your compound in the reaction medium over the time course of your experiment in the absence of other reactants to understand its intrinsic stability under those conditions.
-
Fresh Solutions: Use freshly prepared solutions for each experiment to ensure the starting concentration is accurate.
-
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under stressed conditions, following the principles of ICH guidelines.[1]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or LC-MS
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
In a clean vial, add a known volume of the stock solution to an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a clean vial, add a known volume of the stock solution to an equal volume of 0.1 M NaOH.
-
Incubate the mixture at room temperature (due to expected faster degradation).
-
Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution in a 50:50 mixture of acetonitrile and water and incubate it under the same conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
Data Interpretation:
-
Calculate the percentage of degradation at each time point.
-
Identify the major degradation products by comparing retention times with a known standard of 4-hydroxy-5-fluoro-6-methylpyrimidine or by using LC-MS to determine the mass of the degradants.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately assessing the stability of this compound.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Start with a lower percentage of acetonitrile (e.g., 20%) and gradually increase it to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method in separating the parent compound from its degradation products.
Data Presentation
Table 1: Summary of Expected Stability of this compound under Various Conditions
| Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Product |
| Solid State | High | - | - |
| Aprotic Organic Solvent | High | - | - |
| Aqueous Solution (pH < 4) | Moderate to High | Acid-catalyzed hydrolysis | 4-hydroxy-5-fluoro-6-methylpyrimidine |
| Aqueous Solution (pH 4-6) | Moderate | Slow hydrolysis | 4-hydroxy-5-fluoro-6-methylpyrimidine |
| Aqueous Solution (pH > 7) | Low | Base-catalyzed hydrolysis | 4-hydroxy-5-fluoro-6-methylpyrimidine |
Visualizations
Hydrolytic Degradation Pathway
Caption: Proposed primary hydrolytic degradation pathway.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
References
Technical Support Center: A Scientist's Guide to Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of SNAr in their experimental work. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind common experimental failures and provide robust, field-tested solutions to get your reactions back on track.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your SNAr reactions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My SNAr reaction is resulting in a very low yield, or I'm only recovering my starting material. What are the likely causes and how can I rectify this?
A1: Experiencing low to no product formation in an SNAr reaction is a common challenge that can almost always be traced back to a few key principles of the reaction mechanism. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach. Here are the primary factors to investigate:
1. Insufficient Activation of the Aromatic Ring:
The cornerstone of a successful SNAr reaction is a sufficiently electron-deficient aromatic ring. This is achieved by the presence of one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3][4] These groups are essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[2][5] If your substrate lacks adequate activation, the nucleophilic attack will be slow or may not occur at all.
-
Solution:
-
Verify EWG Presence and Position: Ensure your aromatic substrate possesses at least one potent EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) at the ortho or para position relative to the leaving group.[1][3][6] The presence of multiple EWGs will further accelerate the reaction, often permitting the use of milder conditions.[4]
-
Consider Substrate Derivatization: If feasible, you might consider modifying your starting material to include an additional EWG.
-
Catalysis for Unactivated Rings: For substrates that are electron-neutral or even electron-rich, traditional SNAr conditions will likely fail. In such cases, transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, can be effective alternatives.[7][8] Recent advances have also explored photoredox catalysis to facilitate SNAr on unactivated aryl fluorides.[9][10]
-
2. The Nature of the Leaving Group:
While counterintuitive when compared to Sₙ2 reactions, the reactivity of halogens as leaving groups in SNAr reactions follows the order: F > Cl ≈ Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[5][11] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack.[5]
-
Solution:
-
Select an Appropriate Leaving Group: If you have the option to synthesize your starting material, choosing an aryl fluoride will generally lead to a more facile reaction.
-
Driving the Reaction for Poorer Leaving Groups: If you are constrained to using a less reactive leaving group like a chloride or bromide, you may need to employ more forcing conditions, such as higher temperatures or a more reactive nucleophile.
-
| Leaving Group | Relative Reactivity in SNAr | Rationale |
| -F | Highest | Highly electronegative, strongly polarizes the C-X bond, making the carbon more electrophilic for the rate-determining nucleophilic attack.[11] |
| -Cl | Moderate | Less electronegative than fluorine, leading to a less electrophilic carbon center. |
| -Br | Moderate | Similar in reactivity to chlorine. |
| -I | Lowest | Least electronegative of the common halogens for this reaction. |
| -NO₂ | Variable | Can act as a leaving group, particularly in highly activated systems. |
3. Inadequate Nucleophile Strength or Concentration:
The nucleophile must be sufficiently potent to attack the electron-deficient aromatic ring. Neutral nucleophiles are generally less reactive than their anionic counterparts.
-
Solution:
-
Employ a Base: A base is frequently used to deprotonate the nucleophile (e.g., an alcohol or amine), thereby increasing its nucleophilicity.[12]
-
Increase Nucleophile Concentration: Using an excess of the nucleophile can help drive the reaction to completion, according to Le Chatelier's principle.
-
4. Improper Solvent Choice:
The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and THF are generally preferred for SNAr reactions.[13] These solvents are effective at solvating the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. Protic solvents, like alcohols, can solvate the nucleophile through hydrogen bonding, which dampens its reactivity.[1]
-
Solution:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, changing to a polar aprotic solvent is likely to significantly improve your reaction rate.
-
Ensure Anhydrous Conditions: The presence of water can be detrimental, as it can protonate the nucleophile and, if strong bases like NaH are used, will quench the base.[1] Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
5. Incorrect Base or Base Strength:
A base is often necessary to deprotonate the nucleophile, creating a more reactive anionic species. The pKa of the base should be sufficiently high to deprotonate the nucleophile, but an overly strong base can lead to unwanted side reactions.[1]
-
Solution:
-
Select an Appropriate Base: Choose a base with a pKa that is at least 2-3 units higher than the pKa of your nucleophile to ensure complete deprotonation. Common inorganic bases like K₂CO₃, Cs₂CO₃, and KOH are often effective.[1] For nucleophiles with higher pKa values, stronger bases such as NaH or KHMDS may be required.[14]
-
| Base | Approximate pKa of Conjugate Acid | Common Applications |
| K₂CO₃ | 10.3 | Deprotonation of phenols and some thiols. |
| Cs₂CO₃ | 10.3 | Similar to K₂CO₃, but often provides better solubility and reactivity. |
| K₃PO₄ | 12.3 | A stronger inorganic base, useful for less acidic nucleophiles. |
| DBU | 13.5 | A non-nucleophilic organic base. |
| KOt-Bu | 19 | A strong, non-nucleophilic base. |
| NaH | 36 | A very strong base for deprotonating alcohols and other weakly acidic nucleophiles. Requires anhydrous conditions.[1] |
| KHMDS | 37 | A very strong, non-nucleophilic base, often used when other bases fail. |
6. Low Reaction Temperature:
Many SNAr reactions require thermal energy to overcome the activation barrier, especially when dealing with less reactive substrates.[1]
-
Solution:
-
Increase the Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. This will help you identify the optimal temperature that promotes product formation without causing decomposition of your starting materials or product. Reactions in organic solvents are frequently run at temperatures ranging from 80-130 °C.[15]
-
Troubleshooting Workflow for Low or No Product Yield
Caption: A logical workflow for diagnosing a low-yield SNAr reaction.
Issue 2: Formation of Multiple Products or Side Reactions
Q2: My reaction is producing a complex mixture of products, including several unexpected side products. What could be the cause, and how can I improve the selectivity?
A2: The formation of multiple products in an SNAr reaction often points to issues with selectivity, stability of reactants or products under the reaction conditions, or unintended reactivity of the solvent.
1. Reaction with the Solvent:
Certain polar aprotic solvents, particularly DMF, can decompose at elevated temperatures or in the presence of strong bases. This decomposition can generate nucleophilic species, such as dimethylamine from DMF, which can then compete with your intended nucleophile and react with your substrate.[1]
-
Solution:
-
Use a More Stable Solvent: Consider switching to a more thermally stable solvent like DMSO.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize solvent decomposition.
-
2. Multiple Reactive Sites:
If your aromatic substrate or nucleophile possesses more than one reactive site, you may obtain a mixture of products. For instance, a substrate with multiple leaving groups or a nucleophile with several nucleophilic atoms can lead to a lack of selectivity.
-
Solution:
-
Employ Protecting Groups: To ensure regioselectivity, consider using protecting groups to temporarily block unwanted reactive sites on either your nucleophile or substrate.
-
Control Stoichiometry: Carefully controlling the stoichiometry of your reactants can sometimes favor the desired reaction pathway. For example, using a limited amount of the nucleophile might favor monosubstitution on a substrate with multiple leaving groups.
-
3. Over-reaction:
If your aromatic substrate has more than one leaving group, substitution can occur at multiple positions, especially under harsh conditions (high temperature, long reaction times).[1]
-
Solution:
-
Milder Conditions: Employing a less polar solvent or lowering the reaction temperature can often enhance selectivity.[1]
-
Stoichiometric Control: Use a stoichiometric amount or even a slight deficit of the nucleophile to minimize the chances of multiple substitutions.
-
4. Decomposition of Starting Material or Product:
Certain functional groups, such as aldehydes, are susceptible to decomposition or side reactions under strongly basic conditions.[1] This can lead to a complex reaction mixture and low yield of the desired product.
-
Solution:
-
Use a Milder Base: If you suspect decomposition, try using a weaker base.
-
Lower the Reaction Temperature: Reducing the temperature can often mitigate decomposition pathways.
-
Optimize Order of Addition: The order in which you add your reagents can be crucial. Sometimes, adding the base last and slowly can help to control the reaction and minimize decomposition.[1]
-
5. Steric Hindrance:
Significant steric hindrance around the reaction site, either on the aromatic substrate or the nucleophile, can impede the reaction.[16][17] This can lead to slower reaction rates and potentially favor side reactions.
-
Solution:
-
Less Bulky Nucleophile/Substrate: If possible, consider using a less sterically hindered nucleophile or substrate.
-
Higher Temperatures: Increased thermal energy may be required to overcome the steric barrier.
-
Alternative Mechanisms: For highly hindered systems, alternative reaction pathways that do not follow the typical SₙAr mechanism may be at play.
-
Issue 3: Difficulty in Product Purification
Q3: My reaction appears to have been successful, but I'm struggling to isolate a pure product. What are some effective purification strategies?
A3: The purification of SNAr products can be challenging due to the high-boiling polar aprotic solvents commonly used, as well as the presence of inorganic salts from the base.
1. Removal of High-Boiling Solvents:
Solvents like DMSO and DMF have high boiling points and can be difficult to remove completely on a standard rotary evaporator.
-
Solution:
-
Aqueous Workup: Perform an aqueous workup. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine. This will partition the organic product into the organic layer and remove the water-soluble solvent (DMSO, DMF) and inorganic salts into the aqueous layer. Multiple extractions of the aqueous layer may be necessary.
-
Lyophilization (Freeze-Drying): In some cases, if the product is stable, lyophilization can be an effective method to remove residual high-boiling solvents.
-
2. Chromatographic Purification:
Column chromatography is a standard method for purifying organic compounds.
-
Solution:
-
Choosing the Right Stationary and Mobile Phase: Silica gel is the most common stationary phase. The mobile phase (eluent) should be chosen based on the polarity of your product. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased to elute your product.
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system and to monitor the fractions during column chromatography.
-
3. Recrystallization:
If your product is a solid, recrystallization can be a highly effective purification technique.
-
Solution:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A trial-and-error approach with small amounts of different solvents is often necessary to find the best one.
-
4. Acid-Base Extraction:
If your product has acidic or basic functional groups, you can use acid-base extraction to separate it from neutral impurities.
-
Solution:
-
For Basic Products: Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and your product re-extracted into an organic solvent.
-
For Acidic Products: A similar process can be used with an aqueous base (e.g., 1M NaOH) to extract an acidic product.
-
General Experimental Protocol for a Typical SNAr Reaction
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation:
-
Dry all glassware in an oven and allow to cool under a stream of inert gas (nitrogen or argon).
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl halide (1.0 eq) and the nucleophile (1.0 - 1.5 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x volumes of the reaction solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography, recrystallization, or other suitable methods.
-
Visualizing the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 13. Reaction Examples [cdb.ics.uci.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. d-nb.info [d-nb.info]
- 16. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amination of 4-Chloro-5-fluoro-6-methylpyrimidine
Welcome to the technical support center for the amination of 4-chloro-5-fluoro-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized reactions.
The amination of this compound is a critical transformation in the synthesis of various biologically active molecules. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the ability to selectively introduce amino groups is paramount for developing novel therapeutics.[1] This guide will cover the two primary methodologies for this conversion: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Troubleshooting Guide
This section addresses common issues encountered during the amination of this compound, providing potential causes and actionable solutions.
Issue 1: Low to No Yield of the Desired Aminated Product
Low or no product formation is a frequent challenge. A systematic approach to diagnosing the root cause is essential for efficient optimization.[2]
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free SNAr reactions, higher temperatures (e.g., 100-140 °C) are often required to overcome the activation energy barrier.[3] For Palladium-catalyzed reactions, a typical range is 80-120 °C, but this may need optimization based on the specific amine and catalyst system.[4] |
| Inappropriate Base | The choice of base is critical. For SNAr, inorganic bases like K₂CO₃, Cs₂CO₃, or KHCO₃ are commonly used.[4][5] For Buchwald-Hartwig aminations, stronger bases such as NaOtBu, KOtBu, or LiHMDS are often necessary to facilitate the catalytic cycle.[6][7] |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial.[8] For electron-rich heterocyclic halides, bulky, electron-rich ligands such as XPhos, RuPhos, or Josiphos-type ligands often provide excellent results.[9][10] |
| Inhibition of Catalyst | The nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky ligands helps to prevent this coordination and promote the desired C-N bond formation. |
| Low Nucleophilicity of the Amine | Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions or a switch to a palladium-catalyzed approach. For SNAr with such amines, acid catalysis can sometimes be beneficial, though care must be taken to avoid protonation of the amine.[11] |
| Poor Solubility | If the starting materials are not fully dissolved, the reaction rate will be significantly reduced. Consider switching to a solvent that provides better solubility for all components, such as dioxane, toluene, or DMF. For highly crystalline and lipophilic compounds, 2-propanol can be an effective solvent. |
Issue 2: Formation of Multiple Side Products
The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of undesired side products.
| Side Product | Mitigation Strategy |
| Hydrolysis of the Chloro Group | The presence of water can lead to the formation of the corresponding hydroxypyrimidine. Ensure the use of anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Solvolysis Products | When using alcohol-based solvents (e.g., ethanol, isopropanol) with a base, the corresponding alkoxide can act as a nucleophile, leading to the formation of an alkoxy-substituted pyrimidine.[12] If this is observed, switch to a non-nucleophilic solvent like dioxane, toluene, or DMF. |
| Bis-amination or Oligomerization (in Pd-catalyzed reactions) | This can be an issue when the newly formed amino group participates in further reactions. Using a slight excess of the amine can favor the formation of the desired mono-aminated product. Adjusting the catalyst-to-ligand ratio can also help control this side reaction.[4] |
| Dehalogenation | In some cases, particularly with palladium catalysis, reduction of the C-Cl bond can occur, leading to the formation of 5-fluoro-6-methylpyrimidine. This can be minimized by careful selection of the ligand and reaction conditions. |
Issue 3: Incomplete Conversion
Even with product formation, the reaction may stall before the starting material is fully consumed.
| Potential Cause | Recommended Solution |
| Deactivation of Catalyst (Pd-catalyzed) | The catalyst may degrade over the course of the reaction, especially at high temperatures. Adding a fresh portion of the catalyst or using a more stable pre-catalyst may be beneficial. |
| Insufficient Amount of Base | The amination reaction generates one equivalent of HCl, which must be neutralized by the base. Ensure at least two equivalents of base are used, particularly for SNAr reactions. |
| Equilibrium Limitations | Some amination reactions can be reversible. Driving the reaction to completion may require removing a byproduct or using a larger excess of one of the reactants. |
Frequently Asked Questions (FAQs)
Q1: Which method should I choose: SNAr or Buchwald-Hartwig amination?
The choice between SNAr and Buchwald-Hartwig amination depends on the nucleophilicity of the amine and the desired reaction conditions.
-
SNAr is generally preferred for its simplicity and cost-effectiveness when reacting with nucleophilic amines (e.g., aliphatic amines, electron-rich anilines).[13] The electron-deficient nature of the pyrimidine ring facilitates this reaction.
-
Buchwald-Hartwig amination is the method of choice for less nucleophilic amines (e.g., electron-deficient anilines, amides, carbamates) or when milder reaction conditions are required.[8][14]
.dot ```dot digraph "Decision_Tree" { graph [fontname = "Arial", label="Choosing the Right Amination Method", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize=10];
Amine [label="What is the nature of your amine?"]; Nucleophilic [label="Highly Nucleophilic\n(Aliphatic amines, electron-rich anilines)"]; Weakly_Nucleophilic [label="Weakly Nucleophilic\n(Electron-deficient anilines, amides)"]; SNAr [label="Attempt SNAr first", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Buchwald [label="Use Buchwald-Hartwig Amination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mild_Conditions [label="Are mild conditions required?"]; Yes [label="Yes"]; No [label="No"];
Amine -> Nucleophilic [label="Strong"]; Amine -> Weakly_Nucleophilic [label="Weak"]; Nucleophilic -> Mild_Conditions; Mild_Conditions -> Buchwald [label="Yes"]; Mild_Conditions -> SNAr [label="No"]; Weakly_Nucleophilic -> Buchwald; }
Caption: General workflow for SNAr amination.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is recommended for less nucleophilic amines.
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
.dot
Caption: General workflow for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. preprints.org [preprints.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Chloro-5-fluoro-6-methylpyrimidine
Welcome to the technical support center for 4-Chloro-5-fluoro-6-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Impurities can arise from various sources, including unreacted starting materials, reagents, byproducts of side reactions, and degradation products. This guide will provide a structured approach to identifying and removing these impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Question 1: What are the likely impurities in my crude this compound?
Answer:
Understanding the potential impurities is the first step toward effective purification. The nature of impurities is highly dependent on the synthetic route employed. A common method for synthesizing chloropyrimidines involves the chlorination of a corresponding hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosgene.[2][3][4]
Based on this, the most probable impurities include:
-
Unreacted Starting Material: Residual 4-hydroxy-5-fluoro-6-methylpyrimidine.
-
Residual Reagents: Traces of the chlorinating agent (e.g., POCl₃) and any base used (e.g., triethylamine or dimethylaniline).
-
Hydrolysis Byproduct: 4-hydroxy-5-fluoro-6-methylpyrimidine formed by the hydrolysis of the product during workup or storage. The C-Cl bond on the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis.
-
Solvent Residues: Organic solvents used in the reaction and workup (e.g., dichloromethane, toluene).
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, other chlorinated or rearranged products might be formed.
Question 2: My crude product is a dark oil/solid. How can I perform an initial cleanup?
Answer:
A dark color often indicates the presence of polymeric or highly conjugated impurities. A simple liquid-liquid extraction or a wash is an effective first step.
Protocol: Aqueous Workup
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any residual basic impurities like triethylamine.[2]
-
Water Wash: Subsequently, wash the organic layer with water to remove any remaining acid and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the partially purified product.
This procedure should yield a significantly cleaner material, which can then be subjected to more rigorous purification methods like recrystallization or chromatography.
Question 3: I am trying to purify by recrystallization, but I'm not sure which solvent to use. How do I select an appropriate solvent?
Answer:
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[5][6]
Solvent Selection Strategy:
The ideal recrystallization solvent will exhibit the following properties:
-
The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Recommended Solvents for Screening:
Based on the structure of this compound, which has moderate polarity, suitable solvents for screening include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Alkanes: Hexanes, Heptane (often used as an anti-solvent)
-
Solvent Mixtures: Toluene/Hexanes, Ethyl acetate/Hexanes
Experimental Protocol: Small-Scale Solvent Screening
-
Place a small amount of the crude solid (10-20 mg) in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If the solid is insoluble, gently heat the test tube to the solvent's boiling point and observe if it dissolves.
-
If it dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
If the solid is too soluble at room temperature, the solvent is not suitable. If it is insoluble even at boiling, it is also not suitable.
| Solvent System | Observation | Suitability |
| Ethanol | Sparingly soluble at RT, dissolves upon heating, crystals form on cooling. | Promising |
| Hexanes | Insoluble at RT and upon heating. | Poor |
| Ethyl Acetate | Soluble at RT. | Poor |
| Ethyl Acetate/Hexanes | Dissolves in hot ethyl acetate, crystals precipitate upon addition of hexanes and cooling. | Promising (two-solvent system) |
Question 4: My compound is an oil or fails to crystallize. How can I purify it using column chromatography?
Answer:
Flash column chromatography is the method of choice for purifying non-crystalline compounds or for separating mixtures that are difficult to resolve by recrystallization.[7]
Workflow for Flash Chromatography Purification
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give a retention factor (Rf) of 0.2-0.4 for the desired compound. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. For a related compound, a petroleum ether/ethyl acetate (8:1) system was effective.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Alternatively, for less soluble compounds, dry-loading (adsorbing the compound onto a small amount of silica gel) is recommended.
-
Elution: Run the mobile phase through the column, collecting fractions. If the separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my final product?
A1: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities and confirming the identity of the main component by its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical shifts. Quantitative NMR (qNMR) can also be used for purity assessment.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity for solid compounds.
Q2: My purified compound is unstable and decomposes over time. How should I store it?
A2: Halogenated pyrimidines can be sensitive to moisture and light. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C), protected from light.[8][9]
Q3: Can the chloro group be displaced during purification?
A3: Yes, the 4-chloro substituent is susceptible to nucleophilic displacement, especially by strong nucleophiles or upon prolonged heating in protic solvents (like alcohols or water), which can lead to the formation of the corresponding hydroxy or alkoxy derivatives. Therefore, it is advisable to use the mildest purification conditions possible and to avoid unnecessarily high temperatures.
Q4: What is the expected appearance of pure this compound?
A4: The pure compound is typically a liquid or a low-melting solid.[9] Any significant color may indicate the presence of impurities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound | 898044-55-8 [chemicalbook.com]
- 9. This compound | 898044-55-8 [sigmaaldrich.com]
Technical Support Center: Chemoselectivity in Reactions of Dichloropyrimidines
Welcome to the technical support center for the chemoselective functionalization of dichloropyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize these versatile heterocyclic scaffolds. Here, we address common challenges and frequently asked questions (FAQs) to help you navigate the nuanced reactivity of dichloropyrimidines, ensuring predictable and high-yield outcomes in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Reactivity
This section addresses the core principles governing the reactivity and regioselectivity of dichloropyrimidines. Understanding these fundamentals is the first step toward troubleshooting and optimizing your reactions.
Question 1: What is the general rule for the reactivity of chloro-positions on a pyrimidine ring?
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). For unsubstituted dichloropyrimidines, the reactivity of the chlorine atoms follows a general order: C4(6) > C2 >> C5.[1] This preference is observed in both traditional SNAr and many palladium-catalyzed cross-coupling reactions.[1][2] The enhanced reactivity at the C4 and C6 positions is attributed to the ability of the adjacent ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[3]
Question 2: I have a 2,4-dichloropyrimidine. Which position is more reactive towards nucleophiles?
For an unsubstituted 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[2][4] This preference holds for both SNAr and many palladium-catalyzed reactions like Suzuki and Stille couplings.[1][2] However, this inherent selectivity is often moderate, and reactions with neutral nucleophiles can lead to mixtures of C4 and C2 isomers, sometimes in ratios as low as 1:1 to 4:1, which can be challenging to separate.[1][5]
Question 3: What are the key factors that allow me to control whether a reaction occurs at the C2 or C4 position?
Controlling regioselectivity is the central challenge in dichloropyrimidine chemistry. The outcome is a delicate balance of several factors that can be manipulated to favor one position over the other. These factors are summarized in the table below.
| Factor | Influence on Selectivity | Causality & Expert Insight |
| Ring Substituents | C5-EWG: Enhances C4 selectivity.[5] C6-EDG: Favors C2 selectivity.[4][6] | Electron-withdrawing groups (EWGs) at C5 further activate the C4 position for nucleophilic attack. Conversely, electron-donating groups (EDGs) at C6 can reverse the typical preference, making the C2 position more electrophilic.[2][4] |
| Nucleophile Choice | Anionic Nucleophiles: Can increase C4 selectivity.[5] Tertiary Amines: Can strongly favor C2 selectivity, especially with a C5-EWG.[2][7] | The nature of the nucleophile is critical. Harder, anionic nucleophiles often follow the inherent electronic preference for C4. Bulky or electronically distinct nucleophiles like tertiary amines can override this preference, directing the reaction to the C2 position.[7][8] |
| Reaction Conditions | Solvent/Base System: Can significantly alter isomer ratios.[2][9] Temperature: Higher temperatures can lead to scrambling and reduced selectivity.[9] | A systematic screen of conditions is essential. For example, using a system like n-butanol with DIPEA has been reported to favor C4 substitution.[2][9] Careful temperature control is crucial to prevent erosion of selectivity. |
| Catalyst System | Standard Pd Catalysts (Suzuki/Stille): Generally favor C4.[1] Bulky NHC Ligands: Can uniquely promote C2-selective cross-coupling.[10][11][12] | In palladium catalysis, the ligand is paramount. While standard phosphine ligands often yield the C4 product, the development of bulky N-heterocyclic carbene (NHC) ligands has been a breakthrough, enabling unprecedented C2-selective C-S couplings by altering the mechanism of oxidative addition.[10][13] |
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a problem-and-solution framework for issues frequently encountered during the functionalization of dichloropyrimidines.
Workflow: Troubleshooting Poor Regioselectivity
The following decision tree illustrates a logical workflow for addressing poor regioselectivity in your reactions.
Caption: Decision tree for troubleshooting poor regioselectivity.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient Reaction Temperature: SNAr reactions often require high temperatures (e.g., 140 °C in DMF) to proceed.[14] 2. Inappropriate Base: The base may be too weak to deprotonate the nucleophile or neutralize the HCl generated. 3. Poor Catalyst/Ligand Choice (Pd-catalyzed): The selected catalyst system may not be active for the specific transformation. 4. Deactivated Substrate: Electron-donating groups on the pyrimidine ring can deactivate it towards nucleophilic attack. | 1. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. 2. For catalyst-free SNAr, use K₂CO₃ or Cs₂CO₃. For Pd-catalyzed aminations, stronger bases like NaOtBu or LiHMDS are often required.[14] 3. Perform a ligand/catalyst screen. For C4-amination, a Pd(OAc)₂/Xantphos system is often effective.[15] 4. If the substrate is deactivated, a Pd-catalyzed approach like Buchwald-Hartwig amination is often more effective than catalyst-free SNAr.[14] |
| Formation of Hydroxypyrimidine Side Product | 1. Presence of Water: The dichloropyrimidine is reacting with trace water in the solvent or reagents, leading to hydrolysis of the chloro-substituent.[14] | 1. Ensure all solvents and reagents are rigorously anhydrous. Use freshly distilled solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Unselective Reaction Leading to Disubstitution | 1. Incorrect Stoichiometry: An excess of the nucleophile is leading to a second substitution reaction. 2. High Temperature / Long Reaction Time: The initial monosubstituted product is reacting further under the reaction conditions. | 1. Carefully control the stoichiometry. Use 1.0-1.2 equivalents of the nucleophile for mono-functionalization.[14] 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the desired product is maximized.[9] |
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving selective functionalization of dichloropyrimidines. These are intended as starting points and may require optimization for your specific substrate.
Protocol 1: General Procedure for C4-Selective Catalyst-Free Amination (SNAr)
This protocol is effective for achieving monoamination at the more reactive C4 position under thermal conditions.
-
Reaction Setup: To a sealable reaction vial equipped with a magnetic stir bar, add the 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq.), the desired amine (1.0-1.2 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0-4.0 eq.).[14]
-
Solvent Addition: Add anhydrous DMF or NMP (5-10 mL).
-
Reaction Execution: Seal the vial tightly and heat the reaction mixture to 120-140 °C with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for C4-Selective Palladium-Catalyzed Amination
For less reactive amines or to enhance C4-selectivity, a palladium-catalyzed approach is often superior. This protocol is adapted from methods that achieve high C4:C2 isomer ratios.[1][5]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 mmol, 1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., LiHMDS or Cs₂CO₃, 1.5-2.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).
-
Reagent Addition: Add the desired amine (1.2-1.5 eq.).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol describes a microwave-assisted method for the efficient and regioselective arylation of the C4-position.[16]
Caption: A typical experimental workflow for Suzuki coupling.
-
Reaction Setup: In a microwave synthesis vial, combine 2,4-dichloropyrimidine (1.0 eq.), the arylboronic acid (1.1 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%).[16][17]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., in a 2:1 or 4:1 ratio).[16]
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.[17]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
unexpected reaction products of 4-Chloro-5-fluoro-6-methylpyrimidine
Welcome to the technical support center for 4-Chloro-5-fluoro-6-methylpyrimidine (CAS 898044-55-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and innovate. We will explore the expected reactivity, delve into common and unexpected reaction products, and provide field-tested solutions to challenges you may encounter.
Introduction: Understanding the Reactivity of this compound
This compound is a polysubstituted pyrimidine, a class of heterocycles of immense importance in the life sciences.[1] Its utility stems from the strategic placement of its functional groups, which allows for selective, sequential chemical modifications.
The pyrimidine core is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), which is the primary reaction pathway you will encounter.
The key to mastering this reagent lies in understanding the hierarchy of its reactive sites:
-
C4-Chloro Group: This is the most activated and labile position for nucleophilic displacement. The chlorine atom is positioned para to one ring nitrogen and ortho to the other, making the C4 carbon highly electrophilic. This will be the primary site of reaction for most nucleophiles.
-
C5-Fluoro Group: While fluorine is highly electronegative, it is generally a poorer leaving group than chlorine in SNAr reactions on heteroaromatic systems. Its primary role is to electronically influence the reactivity of the adjacent C4 and C6 positions.
-
C6-Methyl Group: This group is generally unreactive under typical substitution conditions but can influence the reactivity of the C5 position and sterically hinder approaches to the adjacent ring nitrogen.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome when reacting this compound with a standard amine or alkoxide nucleophile?
You should anticipate a regioselective nucleophilic aromatic substitution (SNAr) reaction, where the nucleophile displaces the chlorine atom at the C4 position. The reaction proceeds via a Meisenheimer intermediate, and the electron-withdrawing nature of the pyrimidine ring stabilizes this transition state, facilitating the substitution.
Q2: Why is the chlorine at C4 displaced in preference to the fluorine at C5?
The reactivity in SNAr on halogenated pyrimidines is dictated by a combination of factors. The C4 position is significantly more activated by the two ring nitrogens than the C5 position.[2] This electronic activation makes the C4 carbon the primary site for nucleophilic attack. While the C-F bond is stronger than the C-Cl bond, the decisive factor here is the stability of the intermediate formed upon nucleophilic attack.
Q3: Can I perform transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C4 position?
Absolutely. The C4-Cl bond is an excellent handle for palladium-catalyzed cross-coupling reactions.[3] This allows for the formation of C-C, C-N, and C-S bonds, dramatically expanding the molecular diversity you can achieve from this starting material. These reactions are pivotal for building complex molecular architectures.[4]
Q4: I'm observing multiple products in my reaction. What are the likely culprits?
Multiple products can arise from several sources:
-
Incomplete reaction: Leaving unreacted starting material.
-
Reaction at a secondary site: Under harsh conditions, substitution of the fluorine or reaction at the methyl group could occur, though this is less common.
-
Side reactions with the solvent or base: Certain solvents (like DMSO) or strong bases can lead to decomposition or side products.
-
Product instability: The desired product might be unstable under the reaction or workup conditions.
This is where our troubleshooting guide becomes essential.
Troubleshooting Guide: From Unexpected Results to Solutions
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Conversion / High Starting Material Recovery | 1. Insufficient Nucleophile Reactivity: The nucleophile may not be strong enough to react efficiently. 2. Low Reaction Temperature: The activation energy for the SNAr reaction is not being overcome. 3. Steric Hindrance: A bulky nucleophile may have difficulty approaching the C4 position. | Solutions: 1. Increase Nucleophilicity: If using an amine, add a non-nucleophilic base (e.g., DIPEA, NaH) to deprotonate it, making it a more potent nucleophile. 2. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor for potential decomposition. 3. Change Solvent: Move to a more polar aprotic solvent (e.g., DMF, NMP) to better solvate the transition state and increase the reaction rate. |
| Reaction Mixture Darkens Significantly / Tar Formation | 1. Thermal Decomposition: The starting material, product, or an intermediate is decomposing at the reaction temperature. 2. Base-Induced Decomposition: Strong bases can cause polymerization or ring-opening side reactions. | Solutions: 1. Lower Temperature: Run the reaction at the lowest effective temperature, even if it requires a longer reaction time. 2. Use a Milder Base: Switch from strong bases like NaH or LDA to carbonates (K2CO3, Cs2CO3) or organic bases (DIPEA, DBU). 3. Degas Solvents: Remove dissolved oxygen, which can promote oxidative decomposition pathways. |
| Product Mass Suggests Fluorine Displacement | 1. Misinterpretation of Data: Ensure the mass spectrometry data is correctly interpreted, considering potential adducts. 2. Harsh Conditions: Extremely high temperatures or the use of specific hard nucleophiles might lead to this unexpected reactivity. | Solutions: 1. Confirm Structure: Use 19F NMR and 2D NMR (HSQC, HMBC) to definitively assign the structure and confirm the location of the fluorine atom. 2. Re-evaluate Conditions: If fluorine displacement is confirmed, a fundamental re-evaluation of the reaction mechanism and conditions is necessary. This is a highly unusual outcome. |
| Formation of a Dimeric Byproduct | 1. Reaction with a Bifunctional Nucleophile: If the nucleophile has two reactive sites, it can bridge two pyrimidine molecules. 2. Self-Condensation: Under very harsh basic conditions, deprotonation of the methyl group followed by attack on another pyrimidine molecule is a remote possibility. | Solutions: 1. Control Stoichiometry: Use a large excess of the bifunctional nucleophile to favor mono-substitution. 2. High Dilution: To promote intramolecular cyclization over intermolecular dimerization, perform the reaction at very low concentrations (high dilution principle). |
Visualization of Key Processes
SNAr Reaction Mechanism
The diagram below illustrates the generally accepted two-step mechanism for nucleophilic aromatic substitution at the C4 position, proceeding through a resonance-stabilized Meisenheimer complex.
Caption: Generalized workflow for the SNAr reaction at the C4 position.
Troubleshooting Flowchart
Use this decision tree to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting common reaction outcomes.
Exemplary Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a typical reaction with benzylamine as the nucleophile.
-
Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), your amine nucleophile (e.g., benzylamine, 1.1 eq), and a suitable base such as potassium carbonate (K2CO3, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as acetonitrile or DMF, to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-5-fluoro-6-methylpyrimidine derivative.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol outlines a typical Suzuki coupling with phenylboronic acid.
-
Reagent Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine this compound (1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., aqueous 2M Na2CO3, 3.0 eq).
-
Solvent Addition: Add a solvent system such as a 3:1 mixture of dioxane and water.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C under an inert atmosphere for 6-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash chromatography to obtain the 4-aryl-5-fluoro-6-methylpyrimidine product.
For further assistance, please do not hesitate to contact our technical support team.
References
- 1. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
Validation & Comparative
1H NMR and 13C NMR analysis of 4-Chloro-5-fluoro-6-methylpyrimidine
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-5-fluoro-6-methylpyrimidine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyrimidines represent a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of a key pyrimidine derivative, this compound.
As a senior application scientist, this document moves beyond a mere recitation of spectral data. Instead, it offers a detailed interpretation grounded in fundamental principles, explaining the causal relationships between the molecule's structure and its NMR spectral characteristics. For researchers and scientists in the pharmaceutical and chemical industries, this guide will serve as a practical, in-depth reference. We will explore not only the standalone analysis of the title compound but also a comparative analysis with structurally related alternatives to provide a richer understanding of substituent effects.
Experimental Protocols: A Foundation of Trustworthiness
The integrity of any spectral analysis is built upon a foundation of meticulous sample preparation and data acquisition. A standardized protocol ensures reproducibility and minimizes artifacts, leading to data that is both accurate and reliable.
Step-by-Step NMR Sample Preparation
A well-prepared sample is the first step toward a high-quality NMR spectrum. The goal is a homogeneous solution, free from particulate matter and paramagnetic impurities, in a suitable deuterated solvent.[1][2][3][4][5]
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is often required due to the lower natural abundance of the ¹³C isotope.[1][4]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. The deuterium signal is used by the spectrometer to stabilize the magnetic field, a process known as locking.[3][6]
-
Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Gentle vortexing or sonication can aid in complete dissolution.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a high-quality, clean, and dry 5 mm NMR tube. The final sample height should be around 4-5 cm.[4]
-
Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.
Data Acquisition Parameters
For the purpose of this guide, all predicted and comparative data are referenced to standard acquisition conditions on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For this compound, we anticipate two signals corresponding to the methyl protons and the aromatic proton at the C2 position.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ | ~2.6 | Doublet (d) | 3H | ⁴J(H,F) ≈ 3-4 |
| H2 | ~8.8 | Singlet (s) | 1H |
Note: These are predicted values and may vary slightly from experimental data.
Signal Interpretation
-
-CH₃ (δ ≈ 2.6 ppm): The methyl group protons are expected to resonate in this downfield region due to the electron-withdrawing nature of the pyrimidine ring and the adjacent chloro and fluoro substituents. The signal is predicted to be a doublet due to a four-bond coupling (⁴J) with the fluorine atom at C5. Long-range H-F couplings of this nature are commonly observed in aromatic and heteroaromatic systems.
-
H2 (δ ≈ 8.8 ppm): The proton at the C2 position of the pyrimidine ring is significantly deshielded. This is a characteristic feature of protons on electron-deficient aromatic rings. The two nitrogen atoms in the ring strongly withdraw electron density, causing the H2 proton to resonate at a very low field. It appears as a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature of the ¹³C NMR spectrum for this molecule will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.[7]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| -CH₃ | ~18 | Doublet (d) | ³J(C,F) ≈ 4-6 |
| C6 | ~155 | Doublet (d) | ²J(C,F) ≈ 20-25 |
| C5 | ~148 | Doublet (d) | ¹J(C,F) ≈ 240-260 |
| C4 | ~158 | Doublet (d) | ²J(C,F) ≈ 15-20 |
| C2 | ~157 | Singlet (s) or small doublet | ⁴J(C,F) ≈ 1-3 |
Note: These are predicted values and may vary slightly from experimental data.
Signal Interpretation
The presence of the fluorine atom provides a wealth of information through C-F coupling constants, which are invaluable for unambiguous signal assignment.
-
¹J(C,F): The largest coupling constant will be the one-bond coupling between C5 and the directly attached fluorine atom. This value is typically in the range of 240-260 Hz and is a definitive marker for the carbon bearing the fluorine substituent.[8]
-
²J(C,F): The two carbons adjacent to the C-F bond, C4 and C6, will exhibit two-bond coupling. These couplings are significantly smaller than the one-bond coupling.
-
³J(C,F): A three-bond coupling is expected between the methyl carbon and the fluorine atom.
-
Chemical Shifts: All aromatic carbons (C2, C4, C5, C6) are expected to be significantly downfield due to the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. The carbon bearing the fluorine (C5) and the carbon bearing the chlorine (C4) will be particularly deshielded.
Comparative Analysis: Understanding Substituent Effects
To better understand the spectral features of this compound, it is instructive to compare its predicted data with the experimental data of related compounds. We will use 4-Methylpyrimidine as a baseline to observe the effects of adding the chloro and fluoro groups, and 4-Chloro-6-ethyl-5-fluoropyrimidine to see the impact of altering the alkyl substituent.
| Compound | H2 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) | -CH₃/CH₂- (δ, ppm) |
| 4-Methylpyrimidine | 9.0 | 7.2 | 8.5 | 2.6 |
| This compound (Predicted) | 8.8 | - | - | 2.6 (d) |
| 4-Chloro-6-ethyl-5-fluoropyrimidine[8][9] | 8.7 | - | - | 2.9 (q) |
Note: Experimental data for comparative compounds are sourced from literature and may have been recorded under different conditions.
Insights from Comparison
-
Effect of Chloro and Fluoro Groups: Comparing 4-Methylpyrimidine to our target compound, the most dramatic effect is the disappearance of the H5 and H6 signals, which are replaced by the fluoro and chloro substituents, respectively. The chemical shift of the remaining aromatic proton, H2, is not drastically altered, though it is slightly shielded in the halogenated compound. This highlights that the primary electronic influence of substituents is felt most strongly at the positions of substitution and adjacent carbons/protons.
-
Effect of Alkyl Group: Comparing the methyl- and ethyl-substituted compounds, the chemical shift of the aromatic proton (H2) is very similar (8.8 ppm vs 8.7 ppm), indicating that the change from a methyl to an ethyl group has a minimal electronic effect on the pyrimidine ring. The most significant difference is in the signals for the alkyl groups themselves. The methyl group in our target compound is a doublet due to ⁴J(H,F) coupling, while the methylene protons (-CH₂-) of the ethyl group in the analogue appear as a quartet due to coupling with the adjacent methyl protons.[8]
Conclusion
This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of chemical shift and spin-spin coupling. Through the use of predicted data and a robust comparative analysis with known compounds, we have established a clear rationale for the expected spectral features. The analysis underscores the profound influence of the pyrimidine core and its substituents—chloro, fluoro, and methyl groups—on the magnetic environment of each nucleus.
For the practicing researcher, this guide serves as a template for the structural elucidation of novel substituted pyrimidines. The methodologies described, from standardized sample preparation to the detailed interpretation of substituent effects and C-F couplings, provide a self-validating system for spectral analysis. While predictive tools are invaluable in the absence of experimental data, the ultimate confirmation of structure will always rely on empirical data, ideally including two-dimensional NMR experiments like HSQC and HMBC for unambiguous assignment.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. organomation.com [organomation.com]
- 5. scribd.com [scribd.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. acdlabs.com [acdlabs.com]
- 8. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 9. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-5-fluoro-6-methylpyrimidine using Mass Spectrometry
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the mass spectrometric validation of 4-Chloro-5-fluoro-6-methylpyrimidine, a substituted pyrimidine of interest in synthetic chemistry. This document provides an in-depth, experience-driven comparison of its expected mass spectral behavior against potential isomers, supported by foundational principles of mass spectrometry.
Introduction: The Imperative of Structural Certainty
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. Even minor changes, such as the positional arrangement of substituents on a core scaffold, can lead to vastly different pharmacological profiles. Therefore, robust analytical techniques are paramount to ensure that the synthesized compound is indeed the intended molecule. Mass spectrometry (MS) stands as a primary tool in this endeavor, offering high sensitivity and detailed structural information through the analysis of mass-to-charge ratios of a molecule and its fragments.[1][2] This guide will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for the analysis of this compound. GC is an ideal separation technique for relatively volatile and thermally stable compounds like our target molecule, while EI provides reproducible and extensive fragmentation, creating a unique "fingerprint" for the compound.[3][4]
The Target Molecule and Its Isomeric Competitors
Our primary molecule of interest is This compound . Its chemical properties are detailed in the table below. To create a robust validation method, it is crucial to consider and be able to distinguish it from its constitutional isomers, which have the same molecular formula and thus the same exact mass, but different atomic connectivity. The differentiation of these isomers is a common analytical challenge.[5][6] For this guide, we will compare our target with two plausible isomers: 2-Chloro-5-fluoro-4-methylpyrimidine and 4-Chloro-2-fluoro-6-methylpyrimidine .
| Property | This compound | 2-Chloro-5-fluoro-4-methylpyrimidine | 4-Chloro-2-fluoro-6-methylpyrimidine |
| Structure | |||
| CAS Number | 898044-55-8[7][8] | 134000-96-7[9] | N/A |
| Molecular Formula | C₅H₄ClFN₂[7] | C₅H₄ClFN₂[9] | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol [7] | 146.55 g/mol [9] | 146.55 g/mol |
| Monoisotopic Mass | 146.0047040 Da[7] | 146.0047040 Da | 146.0047040 Da |
Experimental Workflow: A Self-Validating System
The following experimental workflow is designed to provide confident structural validation. The causality behind each step is explained to highlight the importance of a method that is both robust and reliable.
Caption: GC-MS workflow for structural validation.
Step-by-Step Methodology
-
Sample Preparation : A dilute solution of the analyte is prepared in a volatile solvent like dichloromethane or ethyl acetate. This ensures complete volatilization in the GC injection port and prevents column contamination.
-
Gas Chromatography (GC) : The sample is injected into a GC equipped with a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms). The temperature program is optimized to ensure good separation of the analyte from any impurities or potential isomers. The retention time is a characteristic property of the compound under specific conditions.
-
Electron Ionization (EI) : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of electrons, typically at 70 eV.[4] This high energy is sufficient to knock an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+). The excess energy imparted leads to predictable bond cleavages, generating a series of fragment ions.[4]
-
Mass Analysis : The newly formed ions (molecular and fragment ions) are accelerated into a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation : The output is a mass spectrum, a plot of ion abundance versus m/z. Key features to analyze are:
-
The Molecular Ion (M•+) : This peak corresponds to the molecular weight of the compound. For our target, this will be at an m/z of 146. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M•+ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern : The series of peaks at lower m/z values represents the fragment ions. This pattern is highly reproducible and serves as a structural fingerprint.
-
NIST Library Search : The acquired spectrum is compared against a comprehensive database like the NIST/EPA/NIH Mass Spectral Library. A high match score provides strong evidence for the compound's identity.
-
Predicted Fragmentation Patterns: A Comparative Analysis
The key to distinguishing between this compound and its isomers lies in their differing fragmentation pathways. The stability of the resulting carbocations and radical species, as well as the nature of the bonds being broken, will dictate the observed mass spectrum.
Predicted Fragmentation of this compound
The structure of our target molecule suggests several likely fragmentation pathways initiated by the electron ionization. The pyrimidine ring is aromatic, and the presence of electronegative halogens and an electron-donating methyl group will influence which bonds are most likely to break.
Caption: Predicted EI fragmentation of this compound.
-
Loss of a Chlorine Radical (m/z 111) : The cleavage of the C-Cl bond is a very common fragmentation pathway for chlorinated aromatic compounds. This would result in a significant peak at m/z 111.
-
Loss of a Methyl Radical (m/z 131) : Benzylic-like cleavage (cleavage of the bond beta to the aromatic ring) is also favorable, leading to the loss of a methyl radical (•CH₃) and a fragment at m/z 131.
-
Loss of Hydrogen Cyanide (m/z 119) : Pyrimidine rings are known to fragment via the loss of neutral molecules like HCN. This would produce a fragment at m/z 119.
-
Sequential Fragmentation : Further fragmentation of the primary fragments can also occur. For instance, the m/z 111 fragment could subsequently lose HCN to yield a fragment at m/z 84.
Comparative Fragmentation of Isomers
The fragmentation patterns of the isomers are expected to differ due to the different positions of the substituents.
-
2-Chloro-5-fluoro-4-methylpyrimidine : In this isomer, the chlorine atom is adjacent to two nitrogen atoms. This electronic environment could influence the stability of the C-Cl bond and potentially alter the abundance of the [M-Cl]⁺ fragment compared to the target molecule. The proximity of the methyl group to a different nitrogen might also affect the propensity for HCN loss.
-
4-Chloro-2-fluoro-6-methylpyrimidine : Here, the fluorine atom is in a position that might influence the stability of the pyrimidine ring differently upon ionization. The relative abundances of fragments resulting from the initial loss of Cl• versus those involving ring cleavage could be a key differentiating feature.
A comparison of the most likely abundant fragments is summarized below:
| Fragment Ion | Predicted m/z | Expected Relative Abundance for this compound | Rationale for Differentiation from Isomers |
| [M]⁺˙ | 146 | Moderate to High | Molecular ion should be present for all isomers. |
| [M+2]⁺˙ | 148 | ~32% of M⁺˙ | Confirms presence of one chlorine atom for all isomers. |
| [M - Cl]⁺ | 111 | High | The abundance of this peak may vary significantly between the 4-chloro and 2-chloro isomers due to the different electronic environments of the C-Cl bond. |
| [M - CH₃]⁺ | 131 | Moderate | The stability of the resulting cation may differ slightly based on the position of the methyl group relative to the halogens. |
| [M - HCN]⁺˙ | 119 | Moderate | The ease of this ring fragmentation could be influenced by the substituent positions, leading to different relative intensities. |
Conclusion: Synthesizing the Evidence for Unambiguous Validation
The structural validation of a small molecule like this compound by mass spectrometry is a process of accumulating and synthesizing evidence. A high-quality GC-MS analysis will provide a retention time, an accurate molecular weight confirmed by the molecular ion and its isotopic pattern, and a unique fragmentation fingerprint.
By comparing the experimentally obtained mass spectrum with a trusted database like the NIST library, a high level of confidence can be achieved. However, for complete scientific rigor, especially when dealing with novel compounds, a comparison with the predicted fragmentation patterns of plausible isomers is essential. The subtle yet significant differences in the relative abundances of key fragment ions, driven by the distinct chemical environments of the substituents in each isomer, provide the definitive evidence required for unambiguous structural confirmation. This multi-faceted approach, grounded in the fundamental principles of ionization and fragmentation, ensures the integrity of the chemical structure and, by extension, the reliability of all subsequent research.
References
- 1. 6-(trifluoromethyl)-1H-pyrimidine | C5H3F3N2 | CID 176547107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – 2 Amino 4 chloro 6 methylpyrimidine [mzcloud.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 134000-96-7 | 2-Chloro-5-fluoro-4-methylpyrimidine - Synblock [synblock.com]
- 6. 134000-96-7 Cas No. | 2-Chloro-5-fluoro-4-methylpyrimidine | Apollo [store.apolloscientific.co.uk]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. arkat-usa.org [arkat-usa.org]
A Senior Application Scientist's Guide to the LC-MS Analysis of Reaction Mixtures Containing 4-Chloro-5-fluoro-6-methylpyrimidine
Introduction: The Analytical Imperative for a Key Synthetic Building Block
In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable scaffolds for the synthesis of novel therapeutic agents.[1][2] 4-Chloro-5-fluoro-6-methylpyrimidine is a prime example of such a crucial building block, frequently employed in the development of kinase inhibitors and other targeted therapies. The reactivity of its chloro and fluoro substituents allows for diverse synthetic transformations, making it a versatile starting point for drug discovery programs.[1][3]
However, this synthetic utility presents a significant analytical challenge. To optimize reaction conditions, ensure product quality, and meet stringent regulatory standards, it is imperative to have a robust analytical method to monitor the reaction's progress. This involves accurately quantifying the consumption of the starting material, the formation of the desired product, and the identification and tracking of process-related impurities and byproducts.[4][5][6]
This guide provides an in-depth exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) as the premier analytical technique for this application. We will delve into the causality behind methodological choices, offer a field-proven experimental protocol, and compare LC-MS to alternative technologies, equipping you with the expertise to confidently analyze these critical reaction mixtures.
Why LC-MS Reigns Supreme for Reaction Monitoring
When analyzing complex mixtures derived from organic synthesis, the analytical technique must offer a trifecta of sensitivity, selectivity, and speed. LC-MS has become the gold standard because it uniquely combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass-resolving power of mass spectrometry.[4][5]
-
Unmatched Sensitivity: In drug development, impurities that are present even at trace levels can have significant biological activity or impact the stability of the final drug substance. LC-MS provides the low limits of detection (LOD) and quantification (LOQ) necessary to monitor these low-level species.[6][7]
-
Superior Selectivity: A reaction mixture contains structurally similar compounds (starting materials, intermediates, products, and isomers) that may co-elute chromatographically. A simple UV detector would fail to distinguish them. The mass spectrometer, however, separates ions based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and quantification of individual components.[4]
-
Structural Elucidation Capabilities: Tandem mass spectrometry (MS/MS) provides an additional layer of certainty. By isolating a specific parent ion and fragmenting it, we can obtain a unique fragmentation pattern that acts as a "fingerprint" for the molecule, confirming its identity.[6] For a molecule like this compound, the characteristic isotopic signature of the chlorine atom (a ~3:1 ratio for the M and M+2 isotopes) provides an immediate and invaluable clue for identifying any chlorine-containing species in the full scan mass spectrum.[8]
The workflow for analyzing a reaction mixture using LC-MS is a systematic process designed to ensure data quality and reproducibility.
Caption: General workflow for LC-MS analysis of a reaction mixture.
Comparative Analysis: Choosing the Right Tool for the Job
While LC-MS is often the preferred method, a comprehensive understanding of its alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for a senior scientist. The choice of technique is always dictated by the specific analytical question and the physicochemical properties of the analyte.
| Technique | Principle | Pros for this compound Analysis | Cons & Causality |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | - High sensitivity for trace impurities.[7] - Handles complex mixtures well. - Provides molecular weight and structural data (MS/MS).[4] - No derivatization needed. | - Matrix Effects: Co-eluting species can suppress or enhance the ionization of the analyte, affecting accuracy.[7][9] - Buffer Constraints: Requires volatile buffers (e.g., formic acid, ammonium formate) to be compatible with the MS.[10] |
| GC-MS | Separation of volatile compounds in a gas stream, detection by mass spectrometry. | - Excellent chromatographic resolution. - Robust and highly reproducible. - Electron Impact (EI) ionization provides extensive, library-searchable fragmentation patterns. | - Thermal Stability: The analyte must be volatile and thermally stable. The boiling point of similar compounds is ~221°C, which is high for routine GC and risks thermal degradation.[11] - Derivatization: Non-volatile products or impurities would require chemical derivatization, adding complexity and potential for artifacts. |
| NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | - Non-destructive. - Provides definitive structural information. - Inherently quantitative without needing a standard for each analyte (qNMR). | - Low Sensitivity: Requires significantly higher concentrations than MS, making it unsuitable for trace impurity analysis. - Signal Overlap: Complex reaction mixtures result in crowded spectra, making quantification of minor components nearly impossible. |
A Field-Proven Protocol: LC-MS Method for this compound
The following protocol is a robust starting point for the analysis of reaction mixtures. The key is a systematic approach, beginning with a simple "dilute-and-shoot" sample preparation to ensure the analytical sample is truly representative of the reaction.[12]
Part 1: Sample Preparation
Rationale: The primary goal is to dilute the sample to an appropriate concentration for the LC-MS system and to ensure it is free of particulates.[10][13] Using a diluent that mimics the initial mobile phase conditions prevents solvent mismatch effects, which can cause poor peak shape.
-
Aliquot: Carefully take a representative 10 µL aliquot from the reaction mixture.
-
Dilute: Dilute the aliquot with 990 µL of a 90:10 (v/v) mixture of Water:Acetonitrile containing 0.1% formic acid. This creates a 1:100 dilution. Further dilution may be necessary depending on the reaction concentration.
-
Mix: Vortex the solution for 15 seconds to ensure homogeneity.
-
Clarify (Optional but Recommended): Centrifuge the diluted sample at 10,000 x g for 5 minutes or filter through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the LC system.[13]
-
Transfer: Transfer the supernatant or filtrate to an autosampler vial for analysis.
Part 2: LC-MS Instrumentation & Parameters
Rationale: The parameters below are selected to achieve a good balance of separation efficiency, sensitivity, and analysis time. A C18 column is the workhorse for reversed-phase chromatography of small molecules.[14][15] A gradient elution is essential for resolving components with varying polarities in a single run. Electrospray ionization in positive mode (ESI+) is chosen because the nitrogen atoms on the pyrimidine ring are readily protonated.[16][17]
| Parameter | Setting | Justification (The "Why") |
| LC System | UHPLC System | Provides higher resolution and faster analysis times compared to traditional HPLC. |
| Column | C18, 1.8 µm, 2.1 x 50 mm | Standard for small molecule analysis. The sub-2-µm particles provide high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase. Formic acid provides protons for efficient ESI+ ionization and improves peak shape.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase. Acetonitrile is a common choice with good UV transparency and low viscosity. |
| Gradient | 5% B to 95% B over 5 min | Starts with high aqueous content to retain polar compounds and ramps up the organic content to elute non-polar compounds, suitable for a complex mixture. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Increases efficiency and reduces mobile phase viscosity, leading to sharper peaks and lower backpressure. |
| Injection Vol. | 2 µL | Small volume to prevent column overloading. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Q-TOF is excellent for identification (accurate mass). QqQ is the gold standard for quantification (MRM).[5][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyrimidine nitrogens are basic and readily accept a proton to form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimized to ensure efficient spray and ion generation. |
| Scan Mode 1 | Full Scan (MS1) | Range: m/z 100-500. To detect all ionizable species and identify the target by its accurate mass and chlorine isotope pattern. |
| Scan Mode 2 | Tandem MS (MS/MS or MRM) | Isolate the [M+H]⁺ ion of the target (m/z 163.0) and fragment it to confirm identity and build a quantitative method. |
Part 3: Data Interpretation
Upon analysis, the resulting chromatogram will display peaks corresponding to the different components of the mixture.
Caption: Conceptual diagram of LC-MS resolving reaction components.
Expected Results:
-
This compound: Expected [M+H]⁺ at m/z 163.0123. Look for the characteristic A+2 peak at m/z 165.0093 with ~32% the intensity of the A peak, confirming the presence of one chlorine atom.
-
Products & Byproducts: The masses of other detected peaks will indicate the transformation that has occurred. For example, substitution of the chlorine with an amine (e.g., -NH2) would result in a mass shift. Hydrolysis of the chlorine to a hydroxyl group would also yield a predictable mass change.
Example Data Table:
| Retention Time (min) | Observed m/z ([M+H]⁺) | Isotope Pattern | Proposed Identity |
| 2.85 | 163.0125 | Cl present | This compound (Starting Material) |
| 2.51 | 144.0462 | Cl absent | 5-Fluoro-6-methylpyrimidin-4-ol (Hydrolysis Byproduct) |
| 3.12 | 218.0942 | Cl absent | Product of reaction with a hypothetical amine |
Conclusion: From Data to Decisions
The successful analysis of reaction mixtures containing this compound is not merely an academic exercise; it is a critical step in the drug development pipeline that directly impacts process optimization, yield, purity, and ultimately, patient safety. LC-MS provides an unparalleled combination of sensitivity and selectivity, enabling chemists and process scientists to make informed decisions based on high-quality, unambiguous data.[5] By understanding the principles behind the methodology—from sample preparation to data interpretation—and by adopting a systematic approach to method development, researchers can transform complex reaction mixtures into clear, actionable insights. This guide serves as a foundational blueprint, empowering you to develop and implement robust analytical strategies for this important class of molecules.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. Cas 105806-13-1,4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE | lookchem [lookchem.com]
- 12. opentrons.com [opentrons.com]
- 13. MS Sample Preparation Tips – Shared Instrumentation Facility [wp.nyu.edu]
- 14. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization line ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04995K [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 4-Chloro-5-fluoro-6-methylpyrimidine Analogs
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents. The strategic substitution of this heterocyclic ring system allows for the fine-tuning of pharmacological properties, a concept elegantly demonstrated by the diverse biological activities of 4-Chloro-5-fluoro-6-methylpyrimidine and its analogs. This guide provides a comprehensive comparison of the biological activities of these analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.
Introduction: The Versatility of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in drug discovery, renowned for its presence in a wide array of biologically active molecules, including anticancer and antimicrobial agents.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Specifically, the presence of a fluorine atom can enhance binding affinity and bioavailability, while the chlorine atom can serve as a reactive site for further chemical modification or contribute to hydrophobic interactions.[2][3] The methyl group at the 6-position can also influence activity through steric and electronic effects.
This guide will delve into the comparative biological activities of analogs based on the this compound core, with a focus on their anticancer and antimicrobial properties. We will explore how modifications to this core structure impact efficacy, providing a rationale for the observed trends and offering insights for the design of more potent and selective therapeutic agents.
Anticancer Activity: A Structure-Activity Relationship Exploration
The anticancer potential of pyrimidine derivatives has been extensively documented.[4][5] Analogs of this compound are no exception, exhibiting cytotoxic effects against various cancer cell lines. The following sections compare the anticancer activities of structurally related compounds, highlighting key SAR insights.
Impact of Substitutions on Cytotoxicity
For instance, the presence and position of halogen atoms on the pyrimidine ring or on appended phenyl groups can dramatically influence anticancer potency. Studies on various heterocyclic compounds have shown that the presence of fluoro and chloro groups can enhance anti-proliferative activities.[2][6]
Table 1: Comparative Anticancer Activity (IC50 µM) of Selected Pyrimidine Analogs
| Compound ID | Core Structure | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | Imidazo[1,2-a]pyrimidine | - | A549 (Lung) | 5.988 ± 0.12 | [7] |
| 3d | Imidazo[1,2-a]pyrimidine | Chloro & other substitutions | MCF-7 (Breast) | 43.4 | [7] |
| 4d | Imidazo[1,2-a]pyrimidine | Chloro & other substitutions | MDA-MB-231 (Breast) | 35.1 | [7] |
| 2a | Pyrido[2,3-d]pyrimidine | - | A549 (Lung) | >100 | [4] |
| 2d | Pyrido[2,3-d]pyrimidine | - | A549 (Lung) | Strong cytotoxicity at 50 µM | [4] |
| B-4 | Pyrimidine-chalcone hybrid | 4-Chlorophenyl at C2 | A549 (Lung) | >50% inhibition at 100 µM | [5] |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | Methoxybenzylidene | A549 (Lung) | 148 | [8] |
| Compound 7 | Pyrazolo[3,4-d]pyrimidine | Methoxybenzylidene | A549 (Lung) | 68.75 | [8] |
Note: The compounds listed above are not direct analogs of this compound but are structurally related pyrimidine derivatives. The data is presented to illustrate the impact of various substitutions on anticancer activity.
From the data, it is evident that even subtle changes to the pyrimidine scaffold or its substituents can lead to significant differences in cytotoxic potency. For example, the introduction of specific substitutions in the imidazo[1,2-a]pyrimidine series resulted in compounds with potent activity against lung and breast cancer cell lines.[7] Similarly, certain pyrido[2,3-d]pyrimidine derivatives showed strong cytotoxic effects.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The evaluation of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Diagram of the MTT Assay Workflow:
Caption: A schematic representation of the MTT assay workflow for evaluating cytotoxicity.
Antimicrobial Activity: Combating Microbial Resistance
Pyrimidine derivatives have also emerged as promising antimicrobial agents.[9] The this compound scaffold can be a starting point for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
Structure-Activity Relationship in Antimicrobial Effects
The antimicrobial efficacy of pyrimidine analogs is influenced by their structural features, which dictate their ability to penetrate microbial cell walls and interact with essential cellular targets. The presence of chloro and fluoro substituents can enhance antimicrobial activity.[3]
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Selected Pyrimidine Analogs
| Compound ID | Core Structure | Modifications | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4 | Azo-pyrimidine | Ethylthio and p-chlorophenylazo | S. aureus | Sensitive (1/10 isolates) | [9] |
| Compound 4 | Azo-pyrimidine | Ethylthio and p-chlorophenylazo | E. coli | Sensitive (2/10 isolates) | [9] |
| Compound 13 | Azo-pyrimidine | Methoxy and p-chlorophenylazo | S. aureus | Sensitive (1/10 isolates) | [9] |
| Compound 4 | Sulfonylbenzoic acid derivative | - | S. aureus | 125 | [10] |
| Compound 4 | Sulfonylbenzoic acid derivative | - | B. subtilis | 125 | [10] |
Note: The compounds listed are not direct analogs of this compound but represent related structures to illustrate antimicrobial potential. The data from reference[9] indicates sensitivity in a fraction of tested isolates without providing a specific MIC value.
The data suggests that modifications to the pyrimidine core can yield compounds with activity against both Gram-positive and Gram-negative bacteria. For instance, certain azo-pyrimidine derivatives showed sensitivity against isolates of S. aureus and E. coli.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Diagram of the MIC Determination Workflow:
Caption: A flowchart illustrating the broth microdilution method for MIC determination.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis of related pyrimidine analogs reveals that strategic modifications to this core can lead to potent anticancer and antimicrobial activities. The presence of halogen atoms and other functional groups plays a crucial role in modulating biological efficacy, highlighting the importance of structure-activity relationship studies in drug design.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. This would involve the targeted modification of the chloro, fluoro, and methyl groups, as well as the introduction of diverse substituents at other positions of the pyrimidine ring. Such studies, coupled with detailed mechanistic investigations, will undoubtedly pave the way for the discovery of new and effective drugs to address the pressing global health challenges of cancer and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
A Comparative Guide to the Synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine: A Cost-Benefit Analysis for Drug Development Intermediates
Introduction
4-Chloro-5-fluoro-6-methylpyrimidine is a key building block in the synthesis of numerous pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The strategic placement of the chloro, fluoro, and methyl groups on the pyrimidine ring provides a versatile scaffold for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties. The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. This guide provides a comparative cost-benefit analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and insights to aid researchers and process chemists in selecting the most suitable pathway for their needs.
Synthetic Strategies: An Overview
Two primary synthetic strategies for the preparation of this compound are evaluated in this guide. Both routes converge on the key intermediate, 5-fluoro-6-methyluracil, which is subsequently chlorinated to yield the final product. The divergence lies in the method of preparation of this crucial intermediate.
-
Route 1: The Direct Fluorination Pathway. This route commences with the commercially available and relatively inexpensive 6-methyluracil, which undergoes direct fluorination to introduce the fluorine atom at the C5 position.
-
Route 2: The Convergent Cyclization Pathway. This approach involves the condensation of a fluorinated β-ketoester, ethyl 2-fluoro-3-oxobutanoate, with urea to construct the pyrimidine ring with the fluoro and methyl groups pre-installed.
The subsequent chlorination of the resulting 5-fluoro-6-methyluracil is a common step for both routes, typically achieved using phosphorus oxychloride (POCl₃).
Route 1: The Direct Fluorination Pathway
This pathway is conceptually straightforward, leveraging a readily available starting material. However, the direct fluorination step presents significant challenges in terms of safety and reagent selection.
Experimental Protocol
Step 1: Synthesis of 5-fluoro-6-methyluracil via Direct Fluorination
-
Method A: Using Elemental Fluorine (Caution: Extremely Hazardous)
A suspension of 6-methyluracil in a suitable solvent (e.g., water or acetic acid) is cooled to 0-10°C.[1] A diluted stream of elemental fluorine in an inert gas (e.g., nitrogen) is then bubbled through the suspension.[1][2] The reaction is monitored for the consumption of the starting material. Upon completion, the reaction mixture is purged with nitrogen to remove excess fluorine, and the product is isolated by filtration.
Causality: The direct use of elemental fluorine, while highly reactive and effective, is fraught with extreme safety hazards, including high toxicity and reactivity with a wide range of materials.[3][4][5] This method is generally not recommended for standard laboratory or large-scale production without specialized equipment and expertise.
-
Method B: Using an Electrophilic Fluorinating Agent (e.g., Selectfluor™)
To a solution of 6-methyluracil in a suitable solvent (e.g., acetonitrile or DMF), an electrophilic fluorinating agent such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is added portion-wise at room temperature. The reaction mixture is stirred until completion (monitored by TLC or LC-MS). The product is then isolated by aqueous workup and recrystallization.
Causality: Electrophilic fluorinating agents like Selectfluor™ offer a much safer alternative to elemental fluorine. They are crystalline solids that are easier to handle and present a lower toxicity profile. The reaction proceeds via an electrophilic attack of the "F+" equivalent on the electron-rich C5 position of the uracil ring.
Step 2: Synthesis of this compound
5-fluoro-6-methyluracil is heated under reflux in an excess of phosphorus oxychloride (POCl₃) until the reaction is complete.[6][7] The excess POCl₃ is then removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford the crude product. Further purification can be achieved by recrystallization or column chromatography.
Causality: POCl₃ serves as both the chlorinating agent and the solvent in this reaction. The hydroxyl groups of the tautomeric form of 5-fluoro-6-methyluracil are converted to chlorophosphate esters, which are subsequently displaced by chloride ions to yield the desired 4-chloro-pyrimidine. The use of a base, such as N,N-dimethylaniline, can sometimes be employed to accelerate the reaction.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the direct fluorination of 6-methyluracil.
Route 2: The Convergent Cyclization Pathway
This route offers a potentially safer and more controlled approach by constructing the pyrimidine ring from a pre-fluorinated building block.
Experimental Protocol
Step 1: Synthesis of 5-fluoro-6-methyluracil via Cyclization
A mixture of ethyl 2-fluoro-3-oxobutanoate and urea is heated in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol.[8][9] The reaction mixture is refluxed until the cyclization is complete. After cooling, the reaction is acidified to precipitate the product, which is then collected by filtration, washed, and dried.
Causality: This is a classic pyrimidine synthesis based on the condensation of a β-dicarbonyl compound (or its equivalent) with urea. The base facilitates the deprotonation of urea and the subsequent nucleophilic attack on the ester and ketone carbonyls of the β-ketoester, leading to the formation of the pyrimidine ring.
Step 2: Synthesis of this compound
This step is identical to Step 2 in Route 1, involving the chlorination of 5-fluoro-6-methyluracil with phosphorus oxychloride.
Workflow Diagramdot
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{rank=same; start1; start2;} start1 -> step1; start2 -> step1; step1 -> intermediate; intermediate -> step2; step2 -> end; }
References
- 1. prepchem.com [prepchem.com]
- 2. Fluorination of 6-methyluracil and its nlcleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Fluorine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. gas-sensing.com [gas-sensing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]
A Spectroscopic Journey: The Characterization of 4-Chloro-5-fluoro-6-methylpyrimidine and Its Precursors
In the landscape of modern drug discovery and development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, pyrimidine derivatives stand out due to their prevalence in biologically active molecules. This guide provides an in-depth spectroscopic comparison of a key intermediate, 4-Chloro-5-fluoro-6-methylpyrimidine, and its immediate precursor, 5-fluoro-6-methylpyrimidin-4(3H)-one. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural transformations that occur during the synthesis, offering researchers a comprehensive reference for their own work.
Introduction: The Significance of Fluorinated Pyrimidines
Fluorinated pyrimidines are a critical class of compounds in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. This compound serves as a versatile building block for the synthesis of a wide range of more complex molecules, making its unambiguous characterization and that of its precursors essential for ensuring the quality and integrity of downstream products.
The Synthetic Pathway: From Pyrimidinone to Chloropyrimidine
The synthesis of this compound is typically achieved through the chlorination of its corresponding pyrimidinone precursor. This transformation is a fundamental reaction in heterocyclic chemistry, converting a hydroxyl group (in the tautomeric form of the pyrimidinone) into a reactive chloro group, which can then be readily displaced in subsequent nucleophilic substitution reactions.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 5-Fluoro-6-methylpyrimidin-4(3H)-one
Materials:
-
Ethyl 2-fluoroacetoacetate
-
Acetamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in dry methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture for 15 minutes at room temperature to form the free base.
-
Add ethyl 2-fluoroacetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water and acidify to pH 5-6 with concentrated hydrochloric acid.
-
The precipitate formed is collected by filtration, washed with cold water and then with a small amount of diethyl ether.
-
Dry the solid under vacuum to yield 5-fluoro-6-methylpyrimidin-4(3H)-one.
Synthesis of this compound
The chlorination of the pyrimidinone precursor is a standard procedure, often employing phosphoryl chloride (POCl₃) as the chlorinating agent. A protocol analogous to the synthesis of similar chloropyrimidines is detailed below.[1]
Materials:
-
5-Fluoro-6-methylpyrimidin-4(3H)-one
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, suspend 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 equivalent) in an excess of phosphoryl chloride (5-10 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully remove the excess phosphoryl chloride under reduced pressure.
-
Cautiously pour the cooled residue onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Comparison
The following sections provide a detailed comparison of the spectroscopic data for the precursor, 5-fluoro-6-methylpyrimidin-4(3H)-one, and the final product, this compound. The interpretation of these spectra is fundamental to confirming the success of the synthetic transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic environment and connectivity of atoms within a molecule.
¹H NMR Spectroscopy
The proton NMR spectra provide a clear distinction between the precursor and the final product.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-Fluoro-6-methylpyrimidin-4(3H)-one | -CH₃ | ~2.2-2.4 | d | ~2-3 |
| Pyrimidine-H | ~7.8-8.0 | d | ~4-5 | |
| -NH | ~12.0-13.0 | br s | - | |
| This compound | -CH₃ | ~2.6 | d | ~2.0 |
| Pyrimidine-H | ~8.8 | d | ~2.5 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Interpretation: The most significant change in the ¹H NMR spectrum upon chlorination is the disappearance of the broad singlet corresponding to the -NH proton of the pyrimidinone ring. This is a direct confirmation of the conversion of the hydroxyl/keto group. Additionally, the pyrimidine ring proton (at C2) in the final product is shifted downfield to approximately 8.8 ppm compared to the precursor (~7.8-8.0 ppm). This deshielding effect is due to the electron-withdrawing nature of the newly introduced chlorine atom. The methyl protons also experience a slight downfield shift for the same reason. The doublet multiplicity of the methyl and pyrimidine protons is due to coupling with the adjacent fluorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectra further corroborate the structural changes.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 5-Fluoro-6-methylpyrimidin-4(3H)-one | -CH₃ | ~18-20 |
| C2 | ~150-152 | |
| C4 | ~160-165 | |
| C5 | ~140-145 (d, J ≈ 230 Hz) | |
| C6 | ~155-160 | |
| This compound | -CH₃ | ~20-22 |
| C2 | ~158-160 | |
| C4 | ~155-158 | |
| C5 | ~145-150 (d, J ≈ 250 Hz) | |
| C6 | ~158-162 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The C-F coupling constant is a key identifier.
Interpretation: In the ¹³C NMR spectrum, the most notable feature is the large coupling constant observed for the carbon atom bonded to fluorine (C5), typically in the range of 230-250 Hz. This is a characteristic feature of a direct C-F bond. Upon chlorination, the chemical shift of the C4 carbon, which was part of the carbonyl group in the precursor, shifts significantly. The exact position will depend on the tautomeric equilibrium in the precursor. The other carbon signals also experience slight shifts due to the change in the electronic environment of the pyrimidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. The transformation from a pyrimidinone to a chloropyrimidine is clearly evidenced by changes in the IR spectrum.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 5-Fluoro-6-methylpyrimidin-4(3H)-one | N-H stretch (amide) | ~3200-3400 (broad) |
| C=O stretch (amide) | ~1650-1700 (strong) | |
| C=C/C=N stretch | ~1550-1650 | |
| This compound | C=C/C=N stretch | ~1550-1650 |
| C-Cl stretch | ~700-800 |
Interpretation: The IR spectrum of the precursor, 5-fluoro-6-methylpyrimidin-4(3H)-one, is characterized by a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide group, and a strong, sharp absorption around 1650-1700 cm⁻¹ due to the C=O stretching vibration. Upon successful chlorination to form this compound, these two characteristic peaks will be absent. The spectrum of the final product will instead show characteristic absorptions for the aromatic C=C and C=N stretching vibrations, and a new absorption in the fingerprint region (around 700-800 cm⁻¹) corresponding to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 5-Fluoro-6-methylpyrimidin-4(3H)-one | C₅H₅FN₂O | 128.11 | 128 (M⁺), 100, 85, 57 |
| This compound | C₅H₄ClFN₂ | 146.55 | 146/148 (M⁺/M⁺+2), 111, 84 |
Interpretation: The mass spectrum of 5-fluoro-6-methylpyrimidin-4(3H)-one will show a molecular ion peak (M⁺) at m/z 128. For this compound, the molecular ion peak will be observed at m/z 146. A key feature for chlorine-containing compounds is the presence of an isotopic peak at M⁺+2 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive confirmation of the presence of a chlorine atom in the molecule. The fragmentation patterns will also differ significantly, reflecting the change in the molecular structure.
Conclusion
The spectroscopic comparison of this compound and its precursor, 5-fluoro-6-methylpyrimidin-4(3H)-one, provides a clear and definitive method for characterizing this important synthetic transformation. The changes observed in the NMR, IR, and Mass spectra serve as a self-validating system, confirming the successful conversion of the pyrimidinone to the chloropyrimidine. This guide, with its detailed experimental protocols and spectral analysis, is intended to be a valuable resource for researchers in the field of medicinal and synthetic chemistry, enabling them to confidently synthesize and characterize this versatile building block for their drug discovery endeavors.
References
A Researcher's Guide to DNA Gyrase and Topoisomerase IV Inhibition Assays for Pyrimidine Derivatives
In the landscape of antibacterial drug discovery, DNA gyrase and topoisomerase IV stand out as clinically validated and highly attractive targets. These essential bacterial enzymes manage DNA topology, a critical process for cell viability, making their inhibition a powerful strategy to combat bacterial infections.[1] Pyrimidine-based compounds have emerged as a promising class of inhibitors, demonstrating significant potential in the development of novel antibacterial agents.[2][3][4] This guide provides a comprehensive comparison of the key assays used to evaluate the inhibitory activity of pyrimidine derivatives against DNA gyrase and topoisomerase IV, complete with detailed protocols and an analysis of supporting experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to design, execute, and interpret these crucial experiments.
The Central Role of Bacterial Type II Topoisomerases
DNA gyrase and topoisomerase IV are both type II topoisomerases, meaning they catalyze transient double-strand breaks in DNA to allow for strand passage, thereby altering the DNA's topological state.[5][6][7] While structurally related, they perform distinct, yet complementary, roles within the bacterial cell.
-
DNA Gyrase: Unique to bacteria, DNA gyrase introduces negative supercoils into DNA, a process essential for initiating DNA replication and relieving the positive supercoiling that arises ahead of the replication fork.[8] This ATP-dependent enzymatic activity is a hallmark of gyrase and a primary target for inhibition.[1]
-
Topoisomerase IV: The primary role of topoisomerase IV is to decatenate, or unlink, newly replicated daughter chromosomes, ensuring their proper segregation into daughter cells.[5][6] It also plays a role in relaxing positive supercoils.
The essential and distinct functions of these enzymes make them prime targets for the development of antibacterial drugs with a low likelihood of off-target effects in humans.
Pyrimidine Derivatives: A Scaffold of Promise
The pyrimidine nucleus is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry due to its presence in natural biomolecules and its ability to engage in various biological interactions.[2][3][4][9] In the context of topoisomerase inhibition, pyrimidine derivatives have been designed to interfere with the catalytic cycle of DNA gyrase and topoisomerase IV, leading to bacterial cell death. The mechanism of action can vary, with some compounds acting as ATP-competitive inhibitors targeting the ATPase domain, while others may interfere with the DNA binding or cleavage-relegation equilibrium.[10]
Core Inhibition Assays: A Comparative Overview
The evaluation of pyrimidine derivatives as inhibitors of DNA gyrase and topoisomerase IV relies on a suite of robust biochemical assays. The three primary assays—supercoiling, decatenation, and cleavage—provide complementary information on the potency and mechanism of action of a test compound.
DNA Gyrase Supercoiling Inhibition Assay
This assay is the gold standard for assessing the inhibition of DNA gyrase's unique catalytic activity.[8]
Principle: The assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322, in an ATP-dependent manner. The different topological forms of the DNA (supercoiled, relaxed, and nicked) can be separated and visualized by agarose gel electrophoresis.[11][12] Inhibitors of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.
Experimental Workflow: DNA Gyrase Supercoiling Assay
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Detailed Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed pBR322 plasmid DNA (e.g., 0.5 µg), 1X gyrase assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), and the pyrimidine derivative at various concentrations (a vehicle control, e.g., DMSO, should be included).[11]
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase enzyme to initiate the reaction. The amount of enzyme should be sufficient to achieve complete supercoiling in the absence of an inhibitor.
-
Incubation: Incubate the reaction at 37°C for a specified time, typically 30-60 minutes.[8]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the different DNA topoisomers are adequately separated.[12]
-
Visualization and Quantification: Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the intensity of the supercoiled and relaxed bands to determine the percentage of inhibition for each concentration of the pyrimidine derivative. The IC50 value, the concentration of inhibitor required to reduce the supercoiling activity by 50%, can then be calculated.
Topoisomerase IV Decatenation Inhibition Assay
This assay is the primary method for evaluating the activity of topoisomerase IV and its inhibition.
Principle: The assay utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes. Topoisomerase IV, in the presence of ATP, decatenates this network, releasing individual minicircles. These released minicircles can then be separated from the large kDNA network by agarose gel electrophoresis. Inhibitors of topoisomerase IV will prevent the release of these minicircles.[5]
Experimental Workflow: Topoisomerase IV Decatenation Assay
Caption: Workflow for the Topoisomerase IV decatenation inhibition assay.
Detailed Protocol: Topoisomerase IV Decatenation Inhibition Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kDNA (e.g., 200 ng), 1X topoisomerase IV assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP), and the pyrimidine derivative at various concentrations.
-
Enzyme Addition: Add a pre-determined amount of topoisomerase IV enzyme to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time, usually 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage. The large, catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.
-
Visualization and Quantification: Visualize the DNA bands under UV light. The amount of released minicircles is proportional to the enzyme's activity. Quantify the intensity of the minicircle bands to determine the percentage of inhibition and calculate the IC50 value.
DNA Cleavage Assay
This assay provides insight into the mechanism of action of the inhibitors, specifically whether they act as "poisons" by stabilizing the covalent enzyme-DNA cleavage complex.[10][13]
Principle: Type II topoisomerases cleave the DNA backbone and form a transient covalent bond between a tyrosine residue in the enzyme and the 5'-end of the cleaved DNA. Topoisomerase poisons stabilize this intermediate, preventing the re-ligation of the DNA strands. This leads to an accumulation of linearized plasmid DNA (in the case of a circular substrate) or specific cleavage fragments (with a linear substrate). These cleavage products can be detected by agarose gel electrophoresis.
Experimental Workflow: DNA Cleavage Assay
Caption: Workflow for the DNA cleavage assay.
Detailed Protocol: DNA Cleavage Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, 1X assay buffer, the pyrimidine derivative at various concentrations, and either DNA gyrase or topoisomerase IV.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for the formation of the cleavage complex.
-
Complex Trapping: Add SDS to denature the enzyme and proteinase K to digest it, leaving the DNA with a covalent protein adduct at the cleavage site. This traps the cleavage complex.
-
Gel Electrophoresis: Analyze the samples on an agarose gel. The formation of a linearized plasmid band indicates that the inhibitor stabilizes the cleavage complex.
-
Visualization: Visualize the DNA bands. The intensity of the linear DNA band corresponds to the amount of stabilized cleavage complex.
Comparing the Performance of Pyrimidine Derivatives: A Data-Driven Approach
The ultimate goal of these assays is to identify potent and selective inhibitors. The IC50 value is a key metric for comparing the potency of different compounds. Below is a hypothetical comparative table summarizing data for a series of pyrimidine derivatives against E. coli DNA gyrase and topoisomerase IV.
| Compound | DNA Gyrase Supercoiling IC50 (µM) | Topoisomerase IV Decatenation IC50 (µM) | DNA Cleavage Assay (Linear DNA formation at 10x IC50) |
| Pyrimidine A | 0.5 | 5.2 | +++ |
| Pyrimidine B | 2.1 | 1.8 | ++ |
| Pyrimidine C | 15.6 | > 50 | - |
| Ciprofloxacin | 0.9 | 1.5 | +++ |
Interpretation of Hypothetical Data:
-
Pyrimidine A shows excellent potency against DNA gyrase and is a strong inducer of DNA cleavage, suggesting it acts as a gyrase poison. Its selectivity for gyrase over topoisomerase IV is approximately 10-fold.
-
Pyrimidine B demonstrates dual-targeting activity with similar potency against both enzymes and is also a cleavage-inducing agent.
-
Pyrimidine C is a weak inhibitor of DNA gyrase and does not appear to stabilize the cleavage complex, suggesting a different, likely weaker, mechanism of inhibition.
-
Ciprofloxacin , a well-characterized fluoroquinolone antibiotic, is included as a positive control and benchmark for comparison.
Conclusion: A Roadmap for Pyrimidine Inhibitor Evaluation
The systematic application of DNA gyrase supercoiling, topoisomerase IV decatenation, and DNA cleavage assays provides a robust framework for the preclinical evaluation of pyrimidine derivatives as potential antibacterial agents. This multi-assay approach allows for the determination of not only the potency of a compound but also its selectivity and mechanism of action. By following the detailed protocols and comparative data analysis outlined in this guide, researchers can effectively identify and advance promising pyrimidine-based inhibitors in the urgent quest for new antibiotics.
References
- 1. DNA supercoiling differences in bacteria result from disparate DNA gyrase activation by polyamines | PLOS Genetics [journals.plos.org]
- 2. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 11. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemotherapy - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-fluoro-6-methylpyrimidine
This guide provides a detailed protocol for the safe and compliant disposal of 4-Chloro-5-fluoro-6-methylpyrimidine (CAS No. 898044-55-8), a halogenated pyrimidine derivative frequently used in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The information herein is synthesized from established chemical safety principles and regulatory standards.
Note of Caution: This document provides guidance based on the chemical's structure and general regulatory requirements. Always prioritize the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound. If an SDS is unavailable, treat the substance as hazardous and follow the conservative procedures outlined below.
Hazard Identification and Risk Assessment
This compound is a halogenated heterocyclic compound. While a specific, comprehensive toxicological profile is not widely published, its structure warrants a high degree of caution. Based on data for similar compounds and GHS classifications, the primary hazards are summarized below.[1]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity, Oral (Harmful) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3] |
| Skin Irritation | Causes skin irritation.[1] | Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Avoid contact with skin.[4] |
| Eye Irritation (Serious) | Causes serious eye irritation.[1] | Wear ANSI-approved chemical splash goggles or a face shield.[4] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle only in a certified chemical fume hood to avoid formation of dust and aerosols.[4][5] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. Discharge into the environment must be avoided.[5] | Do not dispose of down the drain or in regular trash.[5][6] |
| Combustibility | Classified as a combustible liquid.[1] | Keep away from heat, sparks, and open flames.[2] |
Pre-Disposal: Personal Protective Equipment (PPE) & Handling
Before handling waste containers of this compound, ensure you are equipped with the appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.
-
Hand Protection: Wear chemically resistant gloves. Nitrile rubber is a suitable first choice, but for prolonged contact or spill cleanup, consider double-gloving or using a more robust glove like Viton.[4]
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, use a face shield in addition to goggles.[4]
-
Body Protection: A fully buttoned, long-sleeved lab coat is required. For larger quantities or spill response, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound, including waste preparation, must occur within a certified chemical fume hood to control exposure to dust or vapors.[4][5]
Step-by-Step Disposal Protocol
Disposal is not merely discarding; it is a regulated process of containment and transfer. The U.S. Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 1: Waste Characterization and Segregation
The "Why": Halogenated organic compounds require specific disposal methods, often high-temperature incineration. Mixing them with non-halogenated waste streams complicates and significantly increases the cost of disposal for the entire container.[8]
Procedure:
-
Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Crucially, do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[9][10]
-
Based on its characteristics, this waste would likely be assigned EPA waste codes from the F-list (wastes from non-specific sources), such as those for spent halogenated solvents if it were in a solution.[11][12]
Step 2: Container Selection and Labeling
The "Why": Proper containment prevents leaks and ensures waste handlers are aware of the container's contents and associated dangers. Regulatory bodies like OSHA and the EPA have strict mandates for container integrity and labeling.[6]
Procedure:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is in good condition, free of cracks or residue.[9] The original product container is often a suitable choice if it's intact.[9]
-
Affix a Hazardous Waste Label: The moment you add the first drop of waste, the container must be labeled.[10] The label must include:
Step 3: Accumulation and Storage
The "Why": Safe temporary storage within the lab prevents accidents and ensures compliance with accumulation time limits set by the EPA.
Procedure:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9][13]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[9][10] This prevents the release of vapors.
-
Time and Volume Limits: In an SAA, you can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste).[13] Once the container is full, it must be moved to a central storage area within three days.[9] Partially filled containers may remain in the SAA for up to one year.[9]
Step 4: Final Disposal
The "Why": It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewer systems.[5][6] The "cradle-to-grave" principle of RCRA holds the generator legally responsible for the waste until its final, safe destruction.[8]
Procedure:
-
Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the required liaison for hazardous waste disposal. They manage the manifest system and arrange for pickup.
-
Arrange for Pickup: Schedule a pickup with your EHS office. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Documentation: Ensure all paperwork required by your institution is completed accurately. This creates a legal record of the transfer of custody.
Spill and Emergency Procedures
Immediate Actions:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.
-
Remove Ignition Sources: Extinguish any open flames and turn off nearby equipment.[5]
For a Small, Contained Spill (Manageable by Lab Staff):
-
Don Appropriate PPE: See Section 2.
-
Contain the Spill: Cover with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a large spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container.[5][14] Use spark-proof tools if available.[5]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous waste.
-
Report: Inform your supervisor and EHS office of the spill, even if you cleaned it up yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for hazardous chemical waste disposal.
References
- 1. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. media.clemson.edu [media.clemson.edu]
- 12. Waste Code [rcrainfo.epa.gov]
- 13. epa.gov [epa.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
A Senior Application Scientist's Guide to Handling 4-Chloro-5-fluoro-6-methylpyrimidine
Welcome to your essential safety and operational guide for handling 4-Chloro-5-fluoro-6-methylpyrimidine (CAS No. 898044-55-8). As a halogenated pyrimidine, this compound is a valuable building block in synthetic chemistry and drug development. However, its chemical reactivity necessitates a comprehensive understanding and strict adherence to safety protocols to ensure the well-being of all laboratory personnel. This guide moves beyond a simple checklist, providing the rationale behind each recommendation to foster a deeply ingrained culture of safety and precision in your work.
Foundational Safety: Hazard Assessment
Before any handling, a thorough understanding of the compound's intrinsic hazards is critical. This knowledge forms the basis for all subsequent safety decisions. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand respect.[1]
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Code | Classification | Implication for the Researcher |
| H227 | Combustible liquid | While not highly flammable, it can ignite with a sufficient heat source. Avoid open flames and sparking equipment. |
| H302 | Harmful if swallowed | Accidental ingestion can lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is mandatory. |
| H315 | Causes skin irritation | Direct contact can cause redness, itching, and inflammation. Protective gloves and clothing are essential to prevent exposure. |
| H319 | Causes serious eye irritation | Splashes pose a significant risk, potentially causing severe and lasting eye damage. Appropriate eye protection is non-negotiable. |
| H335 | May cause respiratory irritation | Inhalation of dust or vapors can irritate the nose, throat, and lungs. All handling of solids and solutions should be done in a well-ventilated area, preferably a chemical fume hood. |
Note: Structurally similar compounds, such as 4-Chloro-6-ethyl-5-fluoropyrimidine, have been reported to cause severe skin burns and may cause allergic skin reactions.[2][3][4] Given the similarities, it is prudent to treat this compound with a comparable level of caution.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary lines of defense are robust engineering and administrative controls, which are designed to minimize exposure potential from the outset.
-
Engineering Controls : The single most important engineering control is a certified chemical fume hood. All weighing, mixing, and handling of this compound must be performed within a fume hood to control vapor and aerosol exposure.[5] Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[3][5]
-
Administrative Controls : This includes developing and strictly following Standard Operating Procedures (SOPs) for all tasks involving this chemical. All personnel must be thoroughly trained on these SOPs and the specific hazards of the compound before beginning work.
The Last Barrier: Personal Protective Equipment (PPE)
When engineering and administrative controls are in place, the correct PPE provides the necessary final layer of protection. The selection of PPE must be deliberate and based directly on the hazards identified in Section 1.
Eye and Face Protection
The risk of serious eye irritation necessitates robust protection.
-
Minimum Requirement : ANSI Z87.1 (US) or EN166 (EU) compliant safety goggles that provide a complete seal around the eyes are mandatory.[4] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Elevated Risk : When handling larger quantities (>50g) or performing reactions with a higher risk of splashing (e.g., rapid additions, pressure changes), a full-face shield must be worn over the safety goggles.[6]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation and potential burns.
-
Hand Protection : No single glove material protects against all chemicals.[7] For this compound, a two-tiered approach is recommended:
-
Incidental Contact : For tasks with minimal splash risk, disposable nitrile gloves are acceptable. However, they should be inspected for tears before use and replaced immediately upon any known contact.[6]
-
Extended Contact/Immersion : When handling larger quantities or cleaning spills, heavier-duty gloves are required. While specific breakthrough data is not available, gloves made of butyl or polyvinyl alcohol (PVA) are often recommended for chlorinated solvents.[7][8] Crucially, always consult the glove manufacturer's chemical resistance guide for specific recommendations against halogenated aromatic compounds.
-
-
Body Protection : A flame-resistant laboratory coat is the minimum requirement and must be kept fully buttoned.[7] For procedures involving significant splash potential, supplement the lab coat with a chemical-resistant apron.[8]
-
Attire : Always wear long pants and closed-toe, closed-heel shoes.[6] Avoid synthetic fabrics like polyester, which can melt in a fire.
Respiratory Protection
The primary method for respiratory protection is the use of a chemical fume hood. However, in specific situations such as a large spill or a failure of engineering controls, respiratory protection may be necessary.
-
Requirement : Use of a respirator is required if exposure limits are exceeded or if engineering controls are not feasible.[6]
-
Respirator Type : A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (Type A, brown color code in the EU) is appropriate.[5] Personnel must be medically cleared, trained, and fit-tested annually to wear a respirator, in compliance with OSHA 29 CFR 1910.134.
Operational Plan: PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as important as selecting the right equipment. An incorrect doffing procedure can lead to self-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Emergency Response and Disposal
Preparedness is paramount. Every researcher must know the location and operation of safety equipment and the procedures for handling emergencies.
Exposure Response
Act immediately upon any exposure. Time is critical.
-
Eye Contact : Immediately flush eyes with tepid, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove all contaminated clothing while under a safety shower.[3][5] Flush the affected skin area with plenty of water for at least 15 minutes.[3] Seek medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[3][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[10] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3] Call a Poison Control Center or physician immediately.[10]
Spill Response
-
Minor Spill (manageable by trained personnel) : Ensure adequate ventilation and remove all ignition sources.[3][10] Wearing the full PPE described above, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for chemical waste.
-
Major Spill : Evacuate the immediate area. Alert others and notify your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up yourself.
Disposal Plan
All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Chemical Waste : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][10] Do not discharge into drains or the environment.[10]
-
Contaminated Packaging : Containers should be triple-rinsed (with the rinsate collected as hazardous waste) before being offered for recycling or reconditioning.[10] Alternatively, puncture the container to prevent reuse and dispose of it as solid waste.[10]
This guide provides a framework for the safe handling of this compound. It is not a substitute for institutional policies, specific training, or professional judgment. Always prioritize safety, ask questions, and never proceed with a procedure if you feel it is unsafe.
References
- 1. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
